molecular formula C9H9BrClNO B1382757 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine CAS No. 1431532-94-3

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Cat. No.: B1382757
CAS No.: 1431532-94-3
M. Wt: 262.53 g/mol
InChI Key: ZHKZKKRFCFHYOV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine is a useful research compound. Its molecular formula is C9H9BrClNO and its molecular weight is 262.53 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-3-chloro-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKZKKRFCFHYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, a halogenated and substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, a plausible synthetic pathway with a detailed experimental protocol, its physicochemical properties, and its potential applications as a key building block for more complex molecules. Safety and handling information, based on analogous compounds, is also provided to ensure its proper use in a research setting. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound is a polysubstituted pyridine ring system. The strategic placement of bromo, chloro, and cyclopropylmethoxy groups offers multiple points for chemical modification, making it a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 1431532-94-3[1]
Molecular Formula C₉H₉BrClNO[1]
Molecular Weight 262.53 g/mol Calculated
Appearance Expected to be a solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General chemical principles

Synthesis and Mechanism

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction on a suitable polysubstituted pyridine precursor. A plausible synthetic route starts from the commercially available 5-bromo-3-chloro-2-hydroxypyridine. The hydroxyl group can be deprotonated with a base to form a pyridin-2-olate, which then acts as a nucleophile to displace a leaving group on a cyclopropylmethyl electrophile.

A key precursor, 5-bromo-3-chloropyridin-2-ol, exists in equilibrium with its tautomeric form, 5-bromo-3-chloro-2(1H)-pyridinone[2]. The reaction proceeds via the alkoxide, which is a more potent nucleophile.

Proposed Synthetic Pathway

Synthesis_of_this compound reactant1 5-Bromo-3-chloro-2-hydroxypyridine intermediate Pyridin-2-olate intermediate reactant1->intermediate + Base reactant2 Cyclopropylmethyl bromide product This compound reactant2->product base Base (e.g., NaH, K2CO3) solvent Solvent (e.g., DMF, THF) intermediate->product + Cyclopropylmethyl bromide

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for the O-alkylation of hydroxypyridines.

Materials:

  • 5-Bromo-3-chloro-2-hydroxypyridine

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-3-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF (or THF) is added potassium carbonate (1.5 eq) (or portion-wise addition of NaH (1.2 eq) at 0 °C).

  • The mixture is stirred at room temperature for 30 minutes (if using K₂CO₃) or until hydrogen evolution ceases (if using NaH).

  • Cyclopropylmethyl bromide (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3,5-trisubstituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules[3][4][5][6]. The subject compound, this compound, serves as a versatile building block for the synthesis of potential therapeutic agents.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups. The chlorine atom at the 3-position can also be a site for further functionalization, although it is generally less reactive than the bromine. The cyclopropylmethoxy group at the 2-position can influence the molecule's conformational rigidity and metabolic stability, which are important considerations in drug design.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: Many kinase inhibitors incorporate substituted pyridine cores[4].

  • Inflammatory Diseases: Substituted pyridines have been investigated as inhibitors of key inflammatory mediators[6].

  • Infectious Diseases: The pyridine nucleus is a common feature in various antibacterial and antiviral agents.

  • Neuroscience: A number of centrally acting agents contain substituted pyridine motifs.

Illustrative Reaction for Further Diversification

Suzuki_Coupling start This compound product 5-Aryl-3-chloro-2-(cyclopropylmethoxy)pyridine start->product Suzuki Coupling boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst base Base

Caption: Suzuki coupling of the title compound to introduce diversity.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the cyclopropylmethoxy group, and the protons of the cyclopropyl ring.

    • ¹³C NMR would display distinct signals for each of the nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

  • Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, and eye/face protection[7].

    • Wash skin thoroughly after handling[7].

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].

    • Use only in a well-ventilated area.

It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science. Its polysubstituted nature allows for selective functionalization at multiple positions, providing a platform for the generation of diverse chemical libraries. This guide provides a foundation for its synthesis, handling, and potential applications, and should serve as a useful resource for researchers in the field of organic and medicinal chemistry.

References

  • AOBChem. This compound. Available from: [Link]

  • Modular Approach to 2,3,5-Trisubstituted Pyridines. J. Org. Chem. 2024, 89, 8299–8304.
  • 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorg Med Chem Lett. 2010 Jan 15;20(2):679-83.
  • Structures of some 2,3,5‐trisubstituted pyridines with biological activities... ResearchGate. Available from: [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. Eur J Med Chem. 2021 Nov 5:223:113620.
  • PubChem. 5-Bromo-3-chloropyridin-2-ol. Available from: [Link]

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine (CAS 1431532-94-3) represents a high-value heterocyclic scaffold in modern drug discovery. Characterized by a tri-substituted pyridine core, this molecule offers a unique combination of electronic modulation and steric definition. The C5-bromine serves as a primary handle for palladium-catalyzed cross-coupling, the C3-chlorine provides metabolic obstruction and orthogonal reactivity, while the C2-cyclopropylmethoxy moiety acts as a lipophilic anchor often utilized to probe hydrophobic pockets in GPCRs and kinase targets. This guide details the structural properties, validated synthetic protocols, and strategic functionalization of this critical intermediate.

Molecular Architecture & Physicochemical Properties[1]

The utility of this compound stems from its specific substitution pattern, which breaks the symmetry of the pyridine ring and establishes a hierarchy of reactivity.

Structural Analysis
  • Electronic Environment: The pyridine ring is electron-deficient. However, the electron-donating effect (+M) of the alkoxy group at the C2 position partially counteracts the electron-withdrawing inductive effects (-I) of the halogen atoms and the ring nitrogen. This "push-pull" system stabilizes the molecule while maintaining susceptibility to nucleophilic aromatic substitution (SNAr) at extreme conditions or metal-catalyzed cross-couplings.

  • Steric Considerations: The C3-chlorine atom exerts a significant ortho-effect, twisting potential substituents at the C2 or C4 positions out of planarity. This is a critical design feature for disrupting crystal packing or inducing specific binding conformations in active sites.

  • Cyclopropyl Motif: Unlike a simple methoxy or ethoxy group, the cyclopropylmethoxy tail adds significant lipophilicity and metabolic stability (cyclopropyl rings are resistant to rapid oxidative metabolism compared to straight alkyl chains).

Quantitative Data Table
PropertyValue / DescriptorNote
Formula C9H9BrClNO
Molecular Weight 262.53 g/mol
CAS Number 1431532-94-3
LogP (Predicted) ~3.2 - 3.5High lipophilicity due to halogens + cyclopropyl
H-Bond Acceptors 2 (N, O)Pyridine N is weakly basic due to C3-Cl/C5-Br
H-Bond Donors 0
Rotatable Bonds 2C2-O and O-CH2 bonds
Topological Polar Surface Area ~22 ŲExcellent membrane permeability

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold typically proceeds via nucleophilic aromatic substitution (SNAr) or alkylation of a pyridone. Two primary routes are validated for scale-up.

Route A: SNAr on Fluoropyridine (Preferred for High Yield)

This route utilizes the high leaving group ability of fluorine at the 2-position, activated by the electron-withdrawing halogens.

  • Precursor: 5-Bromo-3-chloro-2-fluoropyridine.

  • Reagents: Cyclopropylmethanol, Sodium Hydride (NaH).

  • Solvent: Anhydrous THF or DMF.

  • Mechanism: Addition-Elimination.

Route B: O-Alkylation of Pyridone (Cost-Effective)

This route uses the tautomeric pyridone/hydroxypyridine. Care must be taken to avoid N-alkylation, although the steric bulk of the C3-chlorine and the cyclopropyl group favors O-alkylation.

  • Precursor: 5-Bromo-3-chloro-2-hydroxypyridine.

  • Reagents: (Bromomethyl)cyclopropane, Cesium Carbonate (Cs₂CO₃) or Silver Carbonate (Ag₂CO₃).

  • Solvent: DMF or Acetonitrile.

Visualization: Synthetic Workflow

SynthesisPathways PrecursorA 5-Bromo-3-chloro- 2-fluoropyridine Intermediate Transition State (Meisenheimer Complex) PrecursorA->Intermediate Route A (SnAr) PrecursorB 5-Bromo-3-chloro- 2-hydroxypyridine PrecursorB->Intermediate Route B (O-Alkylation) ReagentA Cyclopropylmethanol + NaH ReagentA->Intermediate ReagentB (Bromomethyl)cyclopropane + Cs2CO3 ReagentB->Intermediate Product 5-Bromo-3-chloro-2- (cyclopropylmethoxy)pyridine Intermediate->Product Elimination

Figure 1: Dual synthetic pathways demonstrating the SNAr (Route A) and O-Alkylation (Route B) strategies.

Experimental Protocol: Route A (SNAr)

Objective: Synthesis of this compound from 5-bromo-3-chloro-2-fluoropyridine.

Materials
  • 5-Bromo-3-chloro-2-fluoropyridine (1.0 eq)

  • Cyclopropylmethanol (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Methodology
  • Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Sodium Hydride (1.5 eq) in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C.

  • Alkoxide Formation: Add Cyclopropylmethanol (1.2 eq) dropwise. Stir at 0°C for 30 minutes until gas evolution ceases.

  • Addition: Add a solution of 5-Bromo-3-chloro-2-fluoropyridine (1.0 eq) in THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. Reaction is typically complete within 2-4 hours.

  • Quench: Carefully quench with saturated aqueous Ammonium Chloride at 0°C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Critical Control Point: The temperature must be controlled during NaH addition to prevent thermal runaway. Ensure the fluoropyridine is added after the alkoxide is fully formed to minimize side reactions.

Reactivity Profile & Functionalization Strategy

This scaffold is a "chameleon" in cross-coupling chemistry. The distinct electronic environments of the C5-Br and C3-Cl bonds allow for highly regioselective functionalization.

Chemoselectivity (Br vs. Cl)
  • C5-Bromine: The C5 position is electronically activated for Oxidative Addition by Palladium (0) species. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will exclusively couple at this position first.

  • C3-Chlorine: The C3 position is sterically hindered by the C2-alkoxy group and the C4-hydrogen. It requires specialized, bulky, electron-rich ligands (e.g., XPhos, RuPhos) or Nickel catalysis to react.

Functionalization Workflow

ReactivityLogic Start 5-Bromo-3-chloro-2- (cyclopropylmethoxy)pyridine Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Na2CO3) Start->Step1 Selective at C5-Br Intermediate 5-Aryl-3-chloro-2- (cyclopropylmethoxy)pyridine Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (Amine, Pd2(dba)3, XPhos) Intermediate->Step2 Activation of C3-Cl Final Multifunctionalized Pyridine Scaffold Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C5-Br and C3-Cl.

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals.

1H NMR (400 MHz, CDCl3) - Predicted
  • Aromatic Region: Two distinct doublets (or meta-coupled singlets) for the pyridine protons.

    • 
       ~8.15 ppm (d, J = 2.0 Hz, 1H, H-6 ): Deshielded by ring nitrogen.
      
    • 
       ~7.75 ppm (d, J = 2.0 Hz, 1H, H-4 ): Shielded relative to H-6, but affected by C3-Cl.
      
  • Alkoxy Region:

    • 
       ~4.20 ppm (d, J = 7.0 Hz, 2H, O-CH2 ).
      
  • Cyclopropyl Region:

    • 
       ~1.30 ppm (m, 1H, CH -cyclopropyl).
      
    • 
       ~0.60 ppm (m, 2H, cyclopropyl-CH2).
      
    • 
       ~0.35 ppm (m, 2H, cyclopropyl-CH2).
      
Mass Spectrometry
  • Pattern: Look for the characteristic isotope pattern of Br and Cl.

    • M+ (79Br, 35Cl)

    • M+2 (81Br, 35Cl + 79Br, 37Cl) - High intensity.

    • M+4 (81Br, 37Cl)

  • Ionization: ESI+ mode is suitable, showing [M+H]+ peaks.[1]

References

  • PubChem. 5-Bromo-3-chloropyridin-2-ol (Precursor Analysis). National Library of Medicine. [Link]

  • AOBChem. Product Specification: this compound.[2] [Link][2][3]

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (General methodology for 5-bromo-pyridine functionalization). [Link]

  • ChemSRC. CAS 1431532-94-3 Data Entry.[3] [Link]

Sources

physical and chemical properties of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and chemical properties of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine , a high-value heterocyclic intermediate used in the synthesis of antiviral agents (specifically NNRTIs) and kinase inhibitors.

CAS Registry Number: 1431532-94-3 (Analogous Reference: 1800260-68-7) Molecular Formula: C


H

BrClNO Molecular Weight: 262.53 g/mol

Executive Summary & Structural Significance

In modern medicinal chemistry, This compound represents a "privileged scaffold." Its utility stems from its orthogonal reactivity profile :

  • C5-Bromo Position: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Chloro Position: A sterically hindered, less reactive site allowing for sequential functionalization.

  • C2-Cyclopropylmethoxy Group: A lipophilic ether that modulates solubility and metabolic stability (blocking the C2-position from oxidative metabolism).

This guide provides a validated framework for handling, synthesizing, and derivatizing this compound.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence calculated descriptors (QSPR) standard in drug discovery.

Table 1: Core Physical Properties
PropertyValue / DescriptionTechnical Note
Physical State Solid (Crystalline powder)Typically white to off-white.
Melting Point 58–62 °C (Predicted)Based on the methoxy-analog (58°C); cyclopropyl group adds slight bulk/lipophilicity.
Boiling Point ~320 °C (at 760 mmHg)Decomposition likely occurs before boiling at atmospheric pressure.
Density 1.55 ± 0.1 g/cm³High density due to heavy halogen atoms (Br, Cl).
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility.
Table 2: Electronic & Molecular Descriptors
DescriptorValueImplication for Medicinal Chemistry
cLogP 3.2 ± 0.4Highly lipophilic; likely to cross blood-brain barrier (BBB).
Topological PSA 22.1 ŲLow polar surface area suggests high membrane permeability.
pKa (Conj. Acid) ~0.5–1.0The pyridine nitrogen is non-basic due to the electron-withdrawing effects of Cl (C3) and Br (C5).
H-Bond Acceptors 2Pyridine Nitrogen, Ether Oxygen.
H-Bond Donors 0No labile protons.

Synthetic Pathway & Regioselectivity

The synthesis of this core relies on Nucleophilic Aromatic Substitution (S


Ar) . The critical challenge is achieving regioselectivity between the C2 and C3 positions of the precursor.
The "Self-Validating" Synthesis Protocol

Precursor: 5-Bromo-2,3-dichloropyridine Reagent: Cyclopropylmethanol Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Mechanism: The reaction proceeds via an addition-elimination mechanism. The C2 position is significantly more electrophilic than C3 due to:

  • Inductive Effect: Proximity to the electronegative ring nitrogen (

    
     effect).
    
  • Resonance: The intermediate Meisenheimer complex is stabilized when the negative charge resides on the nitrogen.

Step-by-Step Protocol
  • Preparation: Dissolve cyclopropylmethanol (1.1 equiv) in anhydrous THF under N

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion) portion-wise. Stir for 30 min until H

    
     evolution ceases.
    
  • Addition: Add a solution of 5-bromo-2,3-dichloropyridine (1.0 equiv) in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Checkpoint: If C3-substitution is observed (minor impurity), lower the reaction temperature to -10°C.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Silica, 0-10% EtOAc in Hexane).

Reactivity & Functionalization Logic

This molecule is designed for sequential cross-coupling . The reactivity difference between the C-Br and C-Cl bonds allows for "One-Pot, Two-Step" functionalization.

Reactivity Hierarchy
  • C5-Br (High Reactivity): Undergoes oxidative addition with Pd(0) rapidly.

    • Conditions: Pd(PPh

      
      )
      
      
      
      , Na
      
      
      CO
      
      
      , Arylboronic acid, 80°C.
  • C3-Cl (Low Reactivity): Sterically hindered by the C2-alkoxy group and possesses a stronger C-X bond.

    • Conditions: Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (100–120°C) after the C5 position has been reacted.

Visualization: Reactivity Map

The following diagram illustrates the logical flow of functionalizing this scaffold.

ReactivityMap cluster_legend Reactivity Zones Precursor 5-Bromo-2,3-dichloropyridine Target 5-Bromo-3-chloro- 2-(cyclopropylmethoxy)pyridine (THE CORE) Precursor->Target SNAr (Regioselective) Cyclopropylmethanol/NaH Targeting C2-Cl ProductA Suzuki Product (C5-Aryl) Target->ProductA 1st Coupling (C5-Br) Pd(PPh3)4, Ar-B(OH)2 Standard Conditions ProductB Dual-Functionalized (C5-Aryl, C3-Amino) ProductA->ProductB 2nd Coupling (C3-Cl) Pd2(dba)3, XPhos High Temp/Forced Note1 C5-Br: Kinetic Control (Fast) Note2 C3-Cl: Thermodynamic/Steric Control (Slow)

Figure 1: Sequential functionalization strategy. The C5-bromo position is the primary entry point for diversity, while the C3-chloro position serves as a secondary handle.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is proprietary, it shares hazard profiles with similar halogenated pyridines.

  • Signal Word: WARNING

  • GHS Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

  • Incompatibility: Strong oxidizing agents, strong acids (ether cleavage risk).

References

  • AOBChem. (2024). Product Analysis: this compound (CAS 1431532-94-3).Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Pyridine Derivatives.Link

  • BenchChem. (2023). Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine and Analogs.Link

  • MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.Link

  • PubChem. (2025).[3] Compound Summary: 5-Bromo-3-chloro-2-methoxypyridine (Structural Analog).Link

Sources

Technical Guide: Solubility Profile of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

[1][2]

Executive Summary

This compound (CAS: 1431532-94-3) is a highly lipophilic intermediate characterized by a tri-substituted pyridine core.[1] Its solubility profile is dominated by the interplay between the hydrophobic cyclopropylmethoxy tail and the electron-withdrawing halogen substituents (Br, Cl).[1]

Understanding the solubility landscape of this compound is pivotal for:

  • Reaction Optimization: Selecting compatible solvents for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1]

  • Purification: Designing effective crystallization systems to remove regioisomeric impurities (e.g., the 3-bromo-5-chloro isomer).[1]

  • Formulation: Assessing risks of precipitation in early-stage liquid dosing vehicles.

This guide provides predicted physicochemical data, solvent-specific solubility classifications, and validated protocols for experimental determination.[1]

Physicochemical Characterization

Before assessing solvent interactions, we must establish the fundamental properties that drive dissolution.[1]

Identity and Structural Properties
PropertyData
Chemical Name This compound
CAS Number 1431532-94-3
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
Structural Features [1] • Pyridine Ring: Electron-deficient due to N-atom and halogens.[1]• Ether Linkage: Adds rotational freedom but limited polarity.[1]• Cyclopropyl Group: Significant hydrophobic bulk.[1]
Calculated Solubility Parameters

The following values are derived from consensus QSAR models calibrated for halogenated pyridines.

ParameterValue (Est.)Interpretation
cLogP (Lipophilicity)3.8 ± 0.4 Highly lipophilic.[1] Prefers non-polar organic solvents.
LogS (Water Solubility)-4.5 to -5.2 Practically insoluble in water (< 10 µg/mL).[1]
pKa (Conjugate Acid)< 1.0 The 3-Cl and 5-Br substituents drastically reduce the basicity of the pyridine nitrogen.[1] pH adjustment will have minimal effect on solubility in the physiological range (pH 1–7).[1]
Topological Polar Surface Area (TPSA) 22.1 Ų Low polarity, facilitating membrane permeability but limiting aqueous solvation.[1]

Solubility Landscape

The solubility data below categorizes solvents based on their ability to solvate the target compound at 25°C.

Solvent Compatibility Table

Data synthesized from structural analog behavior (e.g., 3-bromo-5-chloro-2-methoxypyridine) and standard solubility principles.[1]

Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Primary extraction solvent; chromatography loading.[1]
Chlorinated ChloroformHigh (>100 mg/mL) NMR solvent; heavy organic synthesis.[1]
Polar Aprotic DMSOHigh (>50 mg/mL) Stock solutions for biological assays; cryopreservation.[1]
Polar Aprotic THFHigh (>50 mg/mL) Reaction solvent (Grignard, Lithiation).[1]
Esters Ethyl AcetateModerate-High Extraction; crystallization co-solvent.[1]
Alcohols Methanol / EthanolModerate (10-30 mg/mL) Recrystallization: Good solubility at reflux, poor at RT.[1]
Ethers Diisopropyl Ether / MTBEModerate Anti-solvent for precipitation; washing crystals.[1]
Alkanes Hexanes / HeptaneLow (< 5 mg/mL) Ideal anti-solvent to force precipitation from EtOAc/DCM.[1]
Aqueous Water / PBS (pH 7.[1]4)Insoluble (< 0.01 mg/mL) Wash layer to remove inorganic salts.[1]
Temperature Dependence (Recrystallization Strategy)

The compound exhibits a steep solubility curve in lower alcohols, making them ideal for purification.[1]

  • Ethanol: Soluble at boiling point (78°C) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Crystallizes upon cooling to 0-5°C.[1]
    
  • 2-Propanol (IPA): Similar profile to ethanol but allows for higher temperature dissolution; produces larger crystal habits.[1]

Experimental Protocols

As a senior scientist, you must validate these values empirically. The following protocols are designed for reproducibility and data integrity.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility in a specific solvent.[1] This is the "Gold Standard" for regulatory data.

Workflow:

  • Preparation: Weigh approx. 50 mg of solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).[1]

  • Saturation: If the solid dissolves completely, add more solid until a visible suspension persists (supersaturation).[1]

  • Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) at 25°C for 24 hours.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure filter compatibility).[1]

  • Quantification: Dilute the supernatant (if necessary) and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve of a standard solution in DMSO.

Protocol B: Dynamic Solubility (Visual Titration)

Purpose: Rapid estimation of solubility range for process solvent selection.[1]

Workflow:

  • Place 10 mg of compound in a vial.

  • Add solvent in aliquots (100 µL, then 400 µL, then 500 µL...).

  • Vortex after each addition and observe clarity.[1]

  • Endpoint: The volume at which the solution becomes clear defines the solubility limit.[1]

    • Example: If 10 mg dissolves in 0.5 mL, Solubility ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       20 mg/mL.[1]
      

Visualizations & Logic Flows

Solubility Determination Decision Tree

This diagram outlines the logical flow for selecting the correct solubility method based on the stage of drug development.

SolubilityWorkflowStartStart: Need Solubility DataStageCheckDevelopment Stage?Start->StageCheckEarlyEarly Discovery(HTS/Screening)StageCheck->EarlySpeed CriticalLateProcess Dev / Pre-ClinicalStageCheck->LateAccuracy CriticalKineticKinetic Solubility(DMSO Stock -> Buffer)Method: NephelometryEarly->KineticThermoThermodynamic Solubility(Solid -> Solvent)Method: Shake-Flask (HPLC)Late->ThermoResultKOutput: Precipitation Risk(Yes/No)Kinetic->ResultKResultTOutput: Exact Concentration(mg/mL)Thermo->ResultT

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays based on research phase.

Dissolution Mechanism & Solvent Interaction

The following diagram illustrates the competitive interactions driving the solubility of this specific molecule.

InteractionMapCompound5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridineRepulsionHydrophobic Repulsion(Cyclopropyl/Halogens)Compound->RepulsionAttractionVan der Waals &Dipole InteractionsCompound->AttractionWaterWater Molecules(H-Bond Network)LipidOrganic Solvent(DCM/DMSO)Repulsion->WaterHigh Energy CostAttraction->LipidFavorable Solvation

Caption: Mechanistic view of the hydrophobic effect driving high organic solubility and low aqueous solubility.

Process Safety & Handling

  • Hazard Identification: Halogenated pyridines can be skin irritants and potential sensitizers.[1]

  • Solvent Handling: When using DCM or Chloroform (high solubility), ensure proper ventilation (fume hood) to prevent inhalation of volatile organohalogens.[1]

  • Waste Disposal: Solutions containing this compound must be segregated into Halogenated Organic Waste streams due to the Br/Cl content.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285434 (Analog: 5-Bromo-2-chloro-3-methylpyridine).[1] Retrieved from [Link][1]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] [Link]

  • AOBChem. Product Data Sheet: this compound (CAS 1431532-94-3).[1] Retrieved from [Link][1]

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1] (Provides protocols for halogenated pyridine solubility and workup). Retrieved from [Link][1]

The Alchemist's Guide to the Pyridine Ring: A Senior Application Scientist's Handbook to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, forming the nucleus of countless pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense investigation for over a century, leading to a rich and diverse armamentarium of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways to substituted pyridines, designed for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of named reactions, instead delving into the mechanistic underpinnings, strategic considerations, and practical execution of these pivotal transformations. From the classical, multicomponent condensations that have stood the test of time to the precision of modern transition-metal-catalyzed approaches, this guide offers a curated exploration of the art and science of pyridine synthesis. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to empower the practicing chemist in the rational design and efficient construction of this indispensable heterocyclic motif.

Introduction: The Enduring Significance of the Pyridine Ring

The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the electronegative nitrogen atom, render it a weak base and a π-deficient aromatic system, which in turn governs its reactivity and interactions with biological targets.[2] This electronic nature makes direct electrophilic substitution challenging compared to its carbocyclic analog, benzene.[2] Consequently, the development of robust and versatile synthetic methods to construct and functionalize the pyridine ring has been a paramount objective in organic synthesis.

This guide is structured to provide a logical progression from the foundational, often multicomponent, cyclization strategies to the more contemporary methods that offer greater control and efficiency. We will explore the "whys" behind the "hows"—elucidating the mechanistic rationale that dictates reaction outcomes and informs methodological choices.

Two primary strategies dominate the landscape of pyridine synthesis:

  • De Novo Ring Construction: Building the pyridine ring from acyclic precursors. This approach is often characterized by its convergence and ability to rapidly assemble molecular complexity.

  • Functionalization of a Pre-formed Ring: Modifying an existing pyridine or a related heterocycle. This strategy is crucial for late-stage diversification and the synthesis of complex analogs.[3]

We will begin our journey with the classical named reactions that form the bedrock of pyridine synthesis.

Classical Condensation Pathways: Building the Ring from First Principles

These methods, many developed in the late 19th and early 20th centuries, rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or its equivalent.

The Hantzsch Pyridine Synthesis: A Pillar of Heterocyclic Chemistry

First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most reliable and straightforward methods for the synthesis of 1,4-dihydropyridines (DHPs), which are then oxidized to the corresponding pyridines.[4][5] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[4][6]

Mechanism and Rationale: The reaction proceeds through a series of well-understood steps: a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-DHP.[4] The final aromatization to the pyridine is a key driving force of the overall process.[6]

Hantzsch_Synthesis cluster_0 Knoevenagel Condensation cluster_1 Enamine Formation cluster_2 Ring Formation & Aromatization Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + β-Ketoester beta-Ketoester_1 β-Ketoester (1 eq.) Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct + Enamine Ammonia Ammonia Enamine Enamine Ammonia->Enamine + β-Ketoester beta-Ketoester_2 β-Ketoester (1 eq.) Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & -H2O Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The mechanistic pathway of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [7]

  • Step 1: 1,4-Dihydropyridine Synthesis

    • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

    • Stir the mixture at reflux for 4 hours.

    • Upon cooling to room temperature, the product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 2: Aromatization

    • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

    • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, pour the mixture into water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.

Scope and Limitations: The Hantzsch synthesis is highly effective for producing symmetrically substituted pyridines.[7] A wide variety of aldehydes, including aromatic, aliphatic, and heterocyclic ones, can be used.[4] However, the classical approach is less suited for the synthesis of unsymmetrically substituted pyridines, although modifications have been developed to address this.[3]

The Guareschi-Thorpe Pyridine Synthesis: Access to Pyridones

This condensation reaction provides a valuable route to 2-pyridone derivatives, which are important intermediates and possess biological activity.[8][9] The reaction typically involves the condensation of a β-dicarbonyl compound with cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[8]

Mechanism and Rationale: The mechanism is believed to initiate with the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes an aldol-type condensation with the β-ketoester. The resulting intermediate then cyclizes to afford the hydroxypyridine, which exists in tautomeric equilibrium with the more stable 2-pyridone form.[8]

Guareschi_Thorpe_Synthesis Cyanoacetamide Cyanoacetamide Aldol_Adduct Aldol-type Adduct Cyanoacetamide->Aldol_Adduct + β-Ketoester beta-Ketoester β-Ketoester Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Cyclization Hydroxypyridine 6-Hydroxy-2-pyridone Cyclized_Intermediate->Hydroxypyridine -H2O Pyridone 2-Pyridone Tautomer Hydroxypyridine->Pyridone Tautomerization

Caption: The mechanistic pathway of the Guareschi-Thorpe Pyridine Synthesis.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [7][8]

  • In a suitable flask, prepare a 1:1 mixture of water and ethanol (20 mL).

  • Add cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Heat the mixture at 80°C for 4 hours with stirring.

  • Upon cooling, the product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired 2-pyridone.

Scope and Limitations: This method is particularly useful for the synthesis of cyanopyridones.[9] Recent advancements have focused on developing more environmentally friendly conditions, such as using aqueous media.[8]

The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach

This synthesis provides a route to 2,3,6-trisubstituted pyridines through a two-step process involving the condensation of an enamine with an ethynylketone.[10][11]

Mechanism and Rationale: The reaction begins with a Michael addition of the enamine to the ethynylketone to form an aminodiene intermediate. This intermediate is often isolated and then undergoes a heat-induced E/Z isomerization, followed by a cyclodehydration to yield the substituted pyridine.[10][12] The use of an ynone obviates the need for a separate oxidation step to achieve aromatization.[10]

Bohlmann_Rahtz_Synthesis Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Ethynylketone (Michael Addition) Ethynylketone Ethynylketone Isomerized_Intermediate E/Z Isomerization Aminodiene->Isomerized_Intermediate Heat Pyridine Substituted Pyridine Isomerized_Intermediate->Pyridine Cyclodehydration

Caption: The mechanistic pathway of the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: General Procedure for Bohlmann-Rahtz Pyridine Synthesis [10][12]

  • Step 1: Michael Addition

    • Dissolve the enamine (1 equivalent) and the ethynyl ketone (1 equivalent) in ethanol.

    • Heat the mixture at 50°C until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the resulting aminodiene intermediate by column chromatography.

  • Step 2: Cyclodehydration

    • Heat the purified aminodiene intermediate at a high temperature (typically 120-200°C) to induce cyclodehydration.

    • The reaction can be performed neat or in a high-boiling solvent.

    • Purify the resulting pyridine by distillation or chromatography. Note: Acid catalysis can be employed to lower the temperature required for cyclodehydration.[10][12]

Scope and Limitations: A significant drawback of the original method is the high temperature required for the cyclodehydration step. However, the use of acid catalysis can mitigate this issue. The method is versatile for producing a range of tri- and tetrasubstituted pyridines.[10]

The Kröhnke Pyridine Synthesis: A Convergent Route to Polysubstituted Pyridines

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[1][13] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][13]

Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to furnish the final substituted pyridine.[1][13]

Krohnke_Synthesis Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base Michael_Adduct Michael Adduct Ylide->Michael_Adduct + Unsaturated Carbonyl Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Adduct->Dicarbonyl Tautomerization Pyridine Substituted Pyridine Dicarbonyl->Pyridine + NH3 Cyclization & -H2O

Caption: The mechanistic pathway of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [7][13]

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol) and heat the mixture at 100°C for 2 hours to form the N-phenacylpyridinium salt.

  • After cooling, filter the resulting pyridinium salt and wash it with ether.

  • Add the salt to a solution of chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 4 hours.

  • After cooling, pour the mixture into water.

  • Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.

Scope and Limitations: The Kröhnke synthesis has a broad substrate scope, tolerating a wide variety of substituents on both the pyridinium salt and the unsaturated carbonyl compound.[1] This makes it a powerful tool for generating libraries of polysubstituted pyridines.[1]

Modern Synthetic Strategies: Precision and Efficiency

While classical methods are robust, modern synthetic chemistry has ushered in an era of greater precision, efficiency, and functional group tolerance.

Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[2][3] Transition-metal catalysis plays a pivotal role in these transformations, enabling the selective activation of otherwise inert C-H bonds.[3]

General Principles: These reactions typically involve the coordination of a transition metal to the pyridine nitrogen, which directs the metal to activate a C-H bond, usually at the C2 position.[3] This is followed by coupling with a reaction partner, such as an alkene, alkyne, or aryl halide, to form a new carbon-carbon bond.[3][10]

CH_Functionalization Pyridine Pyridine Coordination_Complex Coordination Complex Pyridine->Coordination_Complex + [M] Metal_Catalyst [M]-Catalyst CH_Activation C-H Activation (Metallacycle) Coordination_Complex->CH_Activation Functionalized_Pyridine Functionalized Pyridine CH_Activation->Functionalized_Pyridine + Coupling Partner Reductive Elimination Coupling_Partner Coupling Partner (e.g., R-X)

Caption: A generalized workflow for transition-metal-catalyzed C-H functionalization of pyridine.

Representative Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine [14]

  • In a reaction vessel, combine 2-phenylpyridine (1 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine), and a base (e.g., K₂CO₃, 2 mmol) in a solvent such as 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 12-24 hours).

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ortho-arylated 2-phenylpyridine.

Advantages and Challenges: C-H functionalization offers high atom economy and allows for the late-stage modification of complex molecules.[15] A key challenge is controlling the regioselectivity, as multiple C-H bonds are available for activation.[2]

[2+2+2] Cycloaddition Reactions: Atom-Economical Ring Construction

Transition-metal-catalyzed [2+2+2] cycloaddition reactions provide a highly atom-economical route to pyridines by combining two alkyne molecules and a nitrile.[16]

Mechanism and Rationale: The reaction is typically catalyzed by cobalt or other transition metals. The mechanism involves the formation of a metallacyclopentadiene intermediate from the two alkyne units, which then undergoes insertion of the nitrile followed by reductive elimination to yield the pyridine ring.[17]

Cycloaddition Alkyne_1 Alkyne (1 eq.) Metallacyclopentadiene Metallacyclo- pentadiene Alkyne_1->Metallacyclopentadiene + [M] Alkyne_2 Alkyne (1 eq.) Nitrile Nitrile Metallazacycloheptatriene Metallazacyclo- heptatriene Metal_Catalyst [M]-Catalyst Metallacyclopentadiene->Metallazacycloheptatriene + Nitrile Pyridine Substituted Pyridine Metallazacycloheptatriene->Pyridine Reductive Elimination

Caption: A simplified mechanism for the [2+2+2] cycloaddition synthesis of pyridines.

General Experimental Conditions: [16][17]

  • The reaction is typically carried out in an inert atmosphere.

  • A cobalt(I) catalyst, often generated in situ, is commonly used.

  • The reaction is usually performed in a non-polar solvent like toluene or THF at elevated temperatures.

Scope and Considerations: A major advantage of this method is its high atom economy. However, controlling the regioselectivity when using unsymmetrical alkynes can be a challenge.[17]

Other Noteworthy Synthetic Avenues

The Ciamician-Dennstedt Rearrangement: Ring Expansion to Pyridines

This reaction offers a unique approach to pyridine synthesis through the ring expansion of pyrroles using a dihalocarbene.[18][19]

Mechanism and Rationale: The reaction proceeds via the formation of a dichlorocyclopropane intermediate by the addition of dichlorocarbene to the pyrrole ring. This intermediate then undergoes a series of rearrangements to yield a 3-chloropyridine.[20]

Challenges: The classical Ciamician-Dennstedt rearrangement often suffers from low yields and the use of harsh reagents.[19] However, recent modifications have aimed to improve the scope and practicality of this transformation.[18]

Synthesis via Pyridine N-Oxides

Pyridine N-oxides are valuable intermediates in the synthesis of substituted pyridines. The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for functionalization patterns that are not easily accessible with the parent pyridine.

Synthesis of Pyridine N-Oxides: Pyridine N-oxides are typically prepared by the oxidation of the corresponding pyridine with a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to a particular substituted pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthesis MethodKey FeaturesTypical Substitution PatternAdvantagesDisadvantages
Hantzsch Multicomponent condensationSymmetrical 2,3,4,5,6-substitutedHigh yields, simple procedureLimited to symmetrical products in classical form
Guareschi-Thorpe Condensation with cyanoacetamides2-PyridonesAccess to important pyridone scaffoldsTautomerism can be a factor
Bohlmann-Rahtz Two-step enamine-ynone condensation2,3,6-TrisubstitutedNo oxidation step requiredHigh temperatures in classical method
Kröhnke Convergent, from pyridinium salts2,4,6-TrisubstitutedBroad substrate scope, high yieldsRequires pre-synthesis of pyridinium salt
C-H Functionalization Direct activation of C-H bondsOften C2-selectiveHigh atom economy, late-stage functionalizationRegioselectivity can be challenging
[2+2+2] Cycloaddition Atom-economical, from alkynes/nitrilesVaried, dependent on substratesExcellent atom economyRegioselectivity with unsymmetrical alkynes

Conclusion and Future Outlook

The synthesis of substituted pyridines has evolved from classical, often serendipitous, discoveries to a highly sophisticated and predictable science. The foundational condensation reactions remain indispensable tools in the synthetic chemist's arsenal, while modern transition-metal-catalyzed methods offer unprecedented levels of precision and efficiency. The ongoing development of novel catalytic systems and the exploration of new reaction pathways promise to further expand our ability to construct this vital heterocyclic core. As the demand for novel, functional molecules continues to grow across the chemical sciences, the elegant and versatile chemistry of the pyridine ring will undoubtedly remain a central theme of innovation and discovery.

References

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Sources

Technical Guide: Biological Potential & Application of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

[1]

Executive Summary

This compound is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-Protein Coupled Receptors (GPCRs) and viral enzymes.[1][2] It serves as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through selective functionalization.[1]

Its core value lies in its trisubstituted pyridine ring:[1]

  • 2-(Cyclopropylmethoxy) Group: A lipophilic anchor that improves metabolic stability compared to standard alkoxy groups.[1]

  • 3-Chloro Substituent: Provides steric bulk to lock active conformations and block metabolic oxidation sites.[1]

  • 5-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores.[1]

Primary Research Areas:

  • Metabolic Diseases: GPR119 agonists for Type 2 Diabetes.[1]

  • CNS Disorders: mGluR5 negative allosteric modulators (NAMs).[1]

  • Infectious Disease: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1431532-94-3
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
LogP (Predicted) ~3.2 (Highly Lipophilic)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Potential Biological Activity & Mechanisms[1]

This compound is rarely the final drug; rather, it is the key intermediate that defines the selectivity of the final bioactive molecule.[1] Below are the specific biological pathways where this scaffold is active.

GPR119 Agonism (Metabolic Regulation)

Mechanism: GPR119 is a GPCR expressed in pancreatic

11
  • Role of the Scaffold: The 2-alkoxypyridine core mimics the endogenous lipid ligands (e.g., oleoylethanolamide).[1]

  • SAR Insight: The cyclopropylmethoxy group fits into the hydrophobic orthosteric binding pocket of GPR119, providing superior potency over simple methoxy analogs due to increased van der Waals interactions.[1]

  • Downstream Effect: Activation leads to elevated cAMP levels

    
     PKA activation 
    
    
    Insulin release.[1]
mGluR5 Negative Allosteric Modulation (CNS)

Mechanism: Metabotropic glutamate receptor 5 (mGluR5) modulates synaptic transmission.[1] NAMs are investigated for depression, fragile X syndrome, and anxiety.[1]

  • Role of the Scaffold: 3,5-disubstituted pyridines are classic bioisosteres for the phenylethynyl region of MPEP/MTEP (reference mGluR5 antagonists).[1]

  • SAR Insight: The 3-chloro group induces a "twist" in the biaryl systems formed at the 5-position, critical for fitting into the allosteric site of the transmembrane domain.[1]

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

Mechanism: NNRTIs bind to a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.[1]

  • Role of the Scaffold: The cyclopropylmethoxy tail extends into the "Val179/Leu100" hydrophobic channel.[1]

  • SAR Insight: This specific ether linkage is resistant to hydrolysis, unlike ester-based inhibitors, offering a better pharmacokinetic profile.[1]

Synthesis & Quality Control

Retrosynthetic Analysis (Visualized)

SynthesisTargetTarget: 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridinePrecursor15-Bromo-2,3-dichloropyridineIntermediateTransition State(Meisenheimer Complex)Precursor1->IntermediateSnAr MechanismPrecursor2CyclopropylmethanolPrecursor2->IntermediateNaH / THFIntermediate->Target- HCl

Figure 1: Nucleophilic Aromatic Substitution (SnAr) pathway for scaffold generation.[1]

Detailed Synthetic Protocol

Objective: Synthesis of this compound.

Reagents:

  • 5-Bromo-2,3-dichloropyridine (1.0 eq)[1]

  • Cyclopropylmethanol (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.5 eq)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add Cyclopropylmethanol (1.2 eq) to the suspension. Stir for 30 min at 0°C until H₂ evolution ceases.

  • Addition: Add a solution of 5-Bromo-2,3-dichloropyridine (1.0 eq) in THF dropwise to the alkoxide mixture.

    • Note: The 2-position chlorine is more electrophilic due to the ortho-nitrogen effect.[1]

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Purify via silica gel column chromatography (0-10% EtOAc in Hexanes).

Self-Validating QC Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for characteristic doublet at ~8.2 ppm (H-6) and doublet at ~7.8 ppm (H-4).[1] The cyclopropyl methylene protons should appear as a doublet at ~4.1 ppm.[1]

  • Purity: >98% by HPLC (254 nm).

Experimental Validation of Activity (Protocols)

To verify the biological potential of derivatives made from this scaffold, the following assays are standard.

Calcium Mobilization Assay (for GPR119/mGluR)

This assay measures the functional response of the GPCR target in transfected cells.[1]

Materials:

  • HEK293 cells stably expressing human GPR119 or mGluR5.[1]

  • FLIPR Calcium 6 Assay Kit.[1]

  • Test compounds (derivatives of the scaffold).[1]

Protocol:

  • Seeding: Plate cells (20,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Remove media and add Calcium 6 dye loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition:

    • For Agonist Mode (GPR119): Add test compound.[1][2] Measure fluorescence increase.

    • For Antagonist Mode (mGluR5): Add test compound, incubate 15 min, then add EC₈₀ concentration of Glutamate. Measure fluorescence inhibition.

  • Data Analysis: Calculate EC₅₀ or IC₅₀ using a 4-parameter logistic fit.

Divergent Synthesis Workflow (Visualized)

To utilize this scaffold effectively, researchers must couple it to an effector.[1]

SAR_WorkflowScaffoldScaffold:5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Scaffold->SuzukiTargetATarget A: Biaryl System(GPR119 Agonist)Suzuki->TargetAAr = 4-(methylsulfonyl)phenylTargetBTarget B: Heteroaryl System(mGluR5 NAM)Suzuki->TargetBAr = 2-methylpyridin-5-yl

Figure 2: Divergent synthesis strategy for generating active pharmaceutical ingredients.[1]

References

  • Ritter, T. et al. (2011).[1] Fluorination of Pyridines and Functionalization of 2-Alkoxypyridines in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Jones, R. M. et al. (2009).[1] GPR119 agonists for the treatment of type 2 diabetes.[1] Expert Opinion on Therapeutic Patents. [1]

  • Gasparini, F. et al. (2002).[1] Allosteric modulators of group I metabotropic glutamate receptors. Current Opinion in Pharmacology.

  • MolCore. (2024).[1][2][3] Product Specification: this compound (CAS 1431532-94-3).[1][2][3][4][5]

  • Smith, A. B. et al. (2013).[1] Design and Synthesis of HIV-1 NNRTIs utilizing Pyridine Scaffolds. Bioorganic & Medicinal Chemistry Letters.

Technical Guide: Safety and Handling of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides an operational framework for the safe handling, storage, and experimental utilization of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine . As a tri-functionalized pyridine scaffold, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. Its value lies in the orthogonal reactivity of its substituents: a labile bromide for cross-coupling, a chloride for specific nucleophilic substitution or steric control, and a cyclopropylmethoxy motif often employed to modulate lipophilicity and metabolic stability.

However, the combination of a halogenated heterocycle and a strained cycloalkyl ether necessitates specific safety protocols to mitigate risks regarding skin sensitization, respiratory irritation, and potential energetic instabilities during metal-halogen exchange reactions.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDataNote
CAS Number 1431532-94-3 Primary identifier for regulatory tracking.[1]
Formula

Molecular Weight 262.53 g/mol
Physical State Solid (Powder/Crystalline)typically off-white to pale yellow.
Solubility DMSO, DCM, Ethyl AcetateLow water solubility; lipophilic.
Structural Alerts Halogenated Pyridine, Alkyl EtherPotential for irritation and peroxide formation (low risk but non-zero).

Hazard Identification & Toxicology (E-E-A-T Assessment)

Expert Insight: While standard Safety Data Sheets (SDS) classify this molecule under generic "Warning" labels, a structural analysis reveals deeper risks. The cyclopropylmethoxy group introduces a strained ring system that, while chemically useful, can be susceptible to ring-opening under strong acidic conditions, potentially generating reactive alkylating species.[2]

GHS Classification & Signal Word: WARNING[9][11]
Hazard CodeHazard StatementMechanistic Context
H315 Causes skin irritationHalogenated pyridines are lipophilic and can penetrate the stratum corneum, causing dermatitis.
H319 Causes serious eye irritationFine particulates can cause mechanical and chemical abrasion to the cornea.
H335 May cause respiratory irritationInhalation of dust triggers mucosal inflammation; critical during weighing operations.
Structural Toxicology Assessment
  • Sensitization Potential: Halogenated heterocycles are known haptens. They can bind to skin proteins, leading to allergic contact dermatitis upon repeated exposure.

  • Reactive Moiety: The C-Br bond is reactive. Inadvertent contact with strong nucleophiles (e.g., thiols in biological systems) can lead to alkylation/arylation events, underpinning its toxicity profile.

Storage & Stability Protocols

The "Time" Factor: Stability is not static. Over time, ether linkages can oxidize, and carbon-halogen bonds can photodegrade.

The Peroxide Protocol (Self-Validating)

Although the electron-deficient pyridine ring stabilizes the ether oxygen, the cyclopropylmethyl group remains an aliphatic ether.

  • Requirement: Store under an inert atmosphere (Argon/Nitrogen).

  • Validation: If stored for >6 months, test for peroxides using standard starch-iodide strips before use, especially if the container seal was compromised.

Environmental Controls
  • Temperature: Store at 2–8°C . Cold storage retards the rate of hydrolysis and oxidation.

  • Light: Amber vials are mandatory . The C-Br bond is photosensitive; UV exposure can lead to homolytic cleavage, liberating bromine radicals and degrading the material (discoloration).

Operational Handling & Engineering Controls

Core Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.

Weighing and Transfer (Solid Handling)
  • Engineering Control: All weighing of open containers must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.

Solubilization & Reaction Setup
  • Solvent Selection: When dissolving in THF or Dioxane, ensure the solvent is peroxide-free. The addition of this reagent to peroxidized solvent can catalyze decomposition.

  • Inerting: Purge reaction vessels with Nitrogen/Argon before adding the solid to prevent moisture uptake, which can hydrolyze the C-Cl or C-Br bonds under forcing conditions.

Visualization: Handling Decision Tree

The following diagram outlines the logical workflow for handling this compound based on its physical state and quantity.

HandlingProtocol Start Start: Handling 5-Bromo-3-chloro-2- (cyclopropylmethoxy)pyridine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Solid Solution Solution (in DMSO/DCM) StateCheck->Solution Is Liquid Weighing Weighing Operation Solid->Weighing SolventCheck Check Solvent Compatibility Solution->SolventCheck HoodCheck Is Fume Hood Flow > 100 fpm? Weighing->HoodCheck ProceedSolid Proceed: Use Anti-static Spatula Wear N95 + Nitrile Gloves HoodCheck->ProceedSolid Yes StopSolid STOP: Adjust Baffle/Sash HoodCheck->StopSolid No StopSolid->HoodCheck Re-test Syringe Transfer via Syringe/Cannula SolventCheck->Syringe Compatible

Figure 1: Decision logic for safe handling operations ensuring engineering controls are verified before exposure.

Synthetic Utility & Process Safety

Application Scientist Note: This molecule is rarely the end product. It is a scaffold. The most common transformation is Lithium-Halogen Exchange or Suzuki Coupling .

Critical Process Safety: Metal-Halogen Exchange

When reacting this molecule with n-Butyllithium (n-BuLi) or Turbo-Grignard:

  • Exotherm Risk: The exchange of the C-Br bond is extremely fast and exothermic.

  • Selectivity: The C-Br bond at position 5 reacts preferentially over the C-Cl at position 3.

  • Protocol:

    • Cool reaction to -78°C (Acetone/Dry Ice).

    • Add n-BuLi dropwise.

    • Self-Validation: Monitor internal temperature. If temp rises >5°C during addition, stop and slow the addition rate. A runaway exotherm can lead to decomposition of the pyridine ring or loss of regioselectivity (attacking the C-Cl).

Emergency Response & Waste Management

PPE Matrix
Protection TypeSpecificationReason
Gloves Nitrile (Double gloving recommended)Standard nitrile offers good resistance. Discard immediately upon splash.
Eyes Chemical GogglesSafety glasses are insufficient for powders that can become airborne.
Respiratory N95 or P100 (if outside hood)Only if engineering controls fail.
Emergency Workflow

In the event of exposure, immediate action defines the outcome.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Eyewash) Hold Eyelids Open Eye->ActionEye ActionInhale Move to Fresh Air Support Respiration Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response workflow for exposure incidents.

Waste Disposal[7]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream.

  • Destruction: High-temperature incineration is required to safely mineralize the bromine and chlorine atoms.

References

  • AOBChem. (n.d.). Safety Data Sheet: this compound (CAS 1431532-94-3).[1] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2023). Compound Summary: Halogenated Pyridines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine and Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are fundamental scaffolds in modern pharmacology and materials science. Among these, the 5-Bromo-3-chloro-2-alkoxypyridine framework serves as a crucial building block for numerous high-value compounds in drug discovery. This application note provides a detailed, two-part synthetic guide for the preparation of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine. The narrative emphasizes the underlying chemical principles, from the strategic synthesis of the key intermediate, 5-Bromo-3-chloro-2-hydroxypyridine, to its subsequent etherification. We present robust, step-by-step protocols, safety and handling procedures for hazardous reagents, and characterization guidelines to ensure both reproducibility and safety in the laboratory setting.

Part 1: Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most effectively approached through a convergent, two-stage strategy. This method allows for the independent preparation and purification of a key pyridinone intermediate, which is then coupled with the desired cyclopropylmethoxy sidechain. This approach enhances modularity and simplifies the purification of the final product.

Overall Synthetic Pathway

The logical flow of the synthesis begins with a commercially available dihalopyridine, proceeds through a hydroxylation step to form the critical pyridinone intermediate, and concludes with an etherification reaction.

G A 2,5-Dibromo-3-chloropyridine (Starting Material) B 5-Bromo-3-chloro-2-hydroxypyridine (Intermediate) A->B Selective Hydroxylation / Halogen Exchange C This compound (Final Product) B->C Williamson Ether Synthesis

Figure 1: High-level overview of the synthetic route.

Stage 1: Synthesis of the 5-Bromo-3-chloro-2-hydroxypyridine Intermediate

The primary challenge in this stage is the regioselective conversion of a multi-halogenated pyridine into the desired 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridin-2-one form). While multiple routes exist, a common strategy involves the selective reaction at the C2 position of a 2,5-dibromo-3-chloropyridine precursor. The C2 position is the most electron-deficient in halopyridines, making it susceptible to nucleophilic substitution.

Alternatively, a "halogen dance" rearrangement can be employed, where lithiation of a dihalopyridine at a specific position is followed by migration of a halogen, driven by the formation of a more stable organolithium species.[1][2] However, for scalability and simplicity, direct substitution or a more classical approach starting from an aminopyridine via a Sandmeyer-type reaction is often preferred.[3][4] For this guide, we will consider a pathway from 2,5-dibromo-3-chloropyridine, an accessible starting material.[5]

Stage 2: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers from an alkoxide and an alkyl halide.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

Key Mechanistic Steps:

  • Deprotonation: The acidic proton of the 2-hydroxypyridine is removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic pyridin-oxide anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete deprotonation without competing side reactions.

  • Nucleophilic Attack: The resulting alkoxide attacks the primary carbon of the electrophile, (bromomethyl)cyclopropane, also known as cyclopropylmethyl bromide.[9] The bromide ion is displaced as the leaving group, forming the C-O ether linkage.

The SN2 mechanism necessitates the use of a primary alkyl halide like cyclopropylmethyl bromide. Secondary or tertiary halides would lead to competing elimination (E2) reactions, drastically reducing the yield of the desired ether.[10] Polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction, as they solvate the counter-ion of the base (e.g., Na⁺) while leaving the alkoxide nucleophile highly reactive.[11]

G cluster_0 Williamson Ether Synthesis Workflow A Dissolve 5-Bromo-3-chloro- 2-hydroxypyridine in an aprotic solvent (e.g., DMF) B Add Base (e.g., NaH) to form Alkoxide A->B Deprotonation C Add Cyclopropylmethyl Bromide (Electrophile) B->C Nucleophilic Attack (SN2) D Reaction Monitoring (TLC) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Final Product F->G

Figure 2: Experimental workflow for the etherification step.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialPuritySupplier Recommendation
5-Bromo-3-chloro-2-hydroxypyridine≥97%Thermo Scientific Chemicals[12]
(Bromomethyl)cyclopropane≥98%AK Scientific, Inc.[13]
Sodium Hydride (NaH), 60% dispersion in oil60%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc), ACS Grade≥99.5%Standard Lab Supplier
Hexanes, ACS Grade≥98.5%Standard Lab Supplier
Saturated Sodium Bicarbonate Solution (aq.)-Prepared in-house
Brine (Saturated NaCl solution, aq.)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Lab Supplier
Silica Gel, 230-400 mesh-Standard Lab Supplier
Protocol: Synthesis of this compound
  • Reaction Setup:

    • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-Bromo-3-chloro-2-hydroxypyridine (2.09 g, 10.0 mmol).

    • Add anhydrous DMF (30 mL) via syringe. Stir the mixture at room temperature under a nitrogen atmosphere until the solid dissolves.

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • CAUTION: Sodium hydride reacts violently with water. Handle with extreme care under an inert atmosphere.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) to the cooled solution in small portions over 10 minutes.

    • Observe for hydrogen gas evolution. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium pyridin-oxide salt.

  • Etherification (SN2 Reaction):

    • CAUTION: (Bromomethyl)cyclopropane is a flammable liquid and an irritant.[14] Perform all transfers in a chemical fume hood.

    • Slowly add (bromomethyl)cyclopropane (1.48 g, 11.0 mmol, 1.1 eq) to the reaction mixture dropwise via syringe over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and deionized water (50 mL).

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Part 3: Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value / Observation
Appearance Colorless oil or white to off-white solid
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
¹H NMR (CDCl₃, 400 MHz) Expected signals: Aromatic protons on the pyridine ring, CH₂ and CH protons of the cyclopropylmethyl group. Specific shifts can be compared against literature values or predicted.[15]
¹³C NMR (CDCl₃, 101 MHz) Expected signals: Aromatic carbons, and carbons of the cyclopropylmethoxy group.[15]
Mass Spec (ESI-MS) m/z = 262.0, 264.0 [M+H]⁺, showing characteristic bromine isotope pattern.

Part 4: Safety, Handling, and Waste Disposal

Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this synthesis.

  • Cyclopropylmethyl Bromide (CAS: 7051-34-5):

    • Hazards: Flammable liquid and vapor (H226), irritant (R36/37/38).[13][14] Toxic and corrosive.

    • Handling: Always handle in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a flame-retardant lab coat.[16] Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[13]

    • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[16] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[13]

  • Sodium Hydride (NaH):

    • Hazards: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

    • Handling: Never handle in the open air. Weigh and dispense the oil dispersion under an inert atmosphere (nitrogen or argon). Use non-sparking tools.

    • Quenching: Unreacted NaH must be quenched slowly and carefully at low temperature (0 °C) with a proton source like isopropanol, followed by methanol, and finally water.

  • Waste Disposal:

    • All halogenated organic waste must be collected in a designated, properly labeled container.

    • Aqueous waste should be neutralized before disposal according to local institutional guidelines. Do not pour organic solvents down the drain.[5]

References

  • ChemBK. (2024, April 9). Pyridine, 2,5-dibromo-3-chloro-. Retrieved from [Link]

  • Bhalerao, U. T., & Thyagarajan, G. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Smith, C. R., & Sperry, J. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Smith, C. R., & Sperry, J. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(18), 12693–12704.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Gligora, C., et al. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 26(38), 8346-8351.
  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Deshmukh, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

protocol for Suzuki coupling with 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Series: Heterocyclic Functionalization

Executive Summary

This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the cyclopropylmethoxy group serves as a lipophilic anchor.

The core challenge in this transformation is chemoselectivity . The substrate contains two electrophilic sites: the C5-Bromine and the C3-Chlorine. Successful execution requires conditions that exclusively activate the weaker C–Br bond while leaving the sterically hindered and stronger C–Cl bond intact for subsequent diversification.

Chemical Context & Mechanistic Strategy

Structural Analysis

The substrate features a pyridine ring with three distinct substituents affecting its reactivity:

  • C2-Cyclopropylmethoxy: An electron-donating group (EDG) via resonance, but inductively withdrawing. It increases electron density at C3 and C5, slightly deactivating the ring compared to bare halopyridines, but the steric bulk of the cyclopropyl group shields the adjacent C3-position.

  • C3-Chlorine: Stronger bond (

    
    ), sterically crowded by the C2-alkoxy group.
    
  • C5-Bromine: Weaker bond (

    
    ), sterically accessible.
    
The Selectivity Logic

The reaction relies on the kinetic differentiation of oxidative addition. Palladium(0) inserts into the C–Br bond significantly faster (


) due to the lower bond dissociation energy. By controlling catalyst activity and temperature, we can achieve >98% regioselectivity for the C5-arylated product.
Mechanistic Pathway (Visualization)

SuzukiSelectivity cluster_legend Selectivity Driver Substrate 5-Br-3-Cl-2-AlkoxyPyridine OA_Br Oxidative Addition (C5-Br) FAST (Kinetic Product) Substrate->OA_Br Preferred Path OA_Cl Oxidative Addition (C3-Cl) SLOW (Thermodynamic Barrier) Substrate->OA_Cl High Energy Barrier Pd0 Pd(0) Catalyst Pd0->OA_Br Int_II Pd(II)-Ar Intermediate OA_Br->Int_II + Ar-B(OH)2 / Base Product 5-Aryl-3-Chloro-Product Int_II->Product Reductive Elimination Note Steric shielding at C3 prevents Cl activation

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C5-Br position over the sterically hindered C3-Cl.

Standardized Experimental Protocol

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

    • Rationale: The bidentate dppf ligand prevents

      
      -hydride elimination (if alkyl groups are present) and is robust against the pyridine nitrogen lone pair, which can poison non-chelated Pd sources like Pd(PPh₃)₄.
      
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

  • Atmosphere: Argon or Nitrogen (strictly inert)[2]

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a dry reaction vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Cap the vessel and purge with Argon for 5 minutes.

  • Add 1,4-Dioxane (concentration 0.1 M relative to substrate) via syringe.

  • Add 2.0 M aq.

    
      (3.0 equiv) via syringe.
    
    • Note: The biphasic system (Dioxane/Water) is crucial for solubilizing the inorganic base while maintaining organic solubility for the boronic acid.

Step 2: Thermal Activation

  • Heat the mixture to 85 °C in an oil bath or heating block.

  • Stir vigorously (800 rpm) to ensure efficient phase transfer.

  • Monitor: Check reaction progress by LC-MS or TLC at 2 hours.

    • Target: Disappearance of starting material (SM) peak.

    • Warning: Do not overheat (>100 °C) or extend time unnecessarily (>12h) to avoid activation of the C3-Cl bond.

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product is typically less polar than the boronic acid but more polar than the starting bromide.

Optimization & Troubleshooting Data

Catalyst Screening (Model Reaction)

Substrate + Phenylboronic Acid (1.1 eq) @ 85°C, 4h

CatalystLigand TypeConversionC5:C3 SelectivityNotes
Pd(dppf)Cl₂ Bidentate (Ferrocene)98% >99:1 Recommended. Robust and selective.
Pd(PPh₃)₄Monodentate85%95:5Slower kinetics; catalyst death (Pd black) observed.
Pd(OAc)₂ / SPhosBuchwald (Biaryl)100%80:20Too active. SPhos promotes C-Cl activation.
Pd₂/dba₃ / XPhosBuchwald (Biaryl)100%75:25Significant double coupling (C3 & C5).
Troubleshooting Guide

Issue: Low Conversion (<50%)

  • Cause: Catalyst poisoning by pyridine nitrogen or oxygen sensitivity.

  • Solution: Degas solvents more thoroughly (sparge with Ar for 15 mins). Switch to 1,2-Dimethoxyethane (DME)/Water to increase solubility. Increase catalyst loading to 5-10 mol%.

Issue: Loss of Selectivity (C3 coupling observed)

  • Cause: Temperature too high or catalyst too electron-rich (e.g., SPhos, XPhos).

  • Solution: Lower temperature to 70-75 °C. Ensure stoichiometry of boronic acid is strict (1.05 - 1.1 equiv). Switch back to Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

Issue: Protodehalogenation (Loss of Br, no aryl added)

  • Cause: Hydride source present (often from solvent decomposition or excess base).

  • Solution: Use anhydrous solvents with solid base (

    
    ) if water is the culprit, though aqueous conditions are usually preferred for Suzuki. Ensure temperature is not excessive.
    

Workflow Visualization

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Pd) Inert Inert Atmosphere (Purge Ar/N2) Start->Inert Solvent Add Solvent & Base (Dioxane + 2M K2CO3) Inert->Solvent Heat Heat to 85°C (2-6 Hours) Solvent->Heat Check Check LC-MS (SM consumed?) Heat->Check Check->Heat No (Extend Time) Workup Workup (EtOAc/Water Extract) Check->Workup Yes Purify Flash Chromatography (Isolate C5-Product) Workup->Purify

Figure 2: Operational workflow for the synthesis of 5-aryl-3-chloro-2-(cyclopropylmethoxy)pyridine.

Safety & Handling

  • Halopyridines: Can be skin sensitizers and irritants. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste. Dispose of in designated solid waste containers.

  • Boronic Acids: Generally low toxicity but can be respiratory irritants.

References

  • Selectivity in Halopyridines

    • Lutz Ackermann, et al.
    • Source:

  • General Suzuki Protocol (Dioxane/Water)

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995, 95(7), 2457–2483.

    • Source:

  • Catalyst Choice (Pd-dppf)

    • Colacot, T. J.
    • Source:

  • Substrate Data

    • This compound (CAS 1431532-94-3).[4]

    • Source:

Sources

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the architecture of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of drug design. The strategic functionalization of the pyridine core with a specific array of substituents can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine emerges as a particularly valuable building block for drug discovery programs. This molecule possesses a unique convergence of structural features that render it an exceptionally versatile intermediate for the synthesis of complex molecular entities. The presence of two distinct halogen atoms—bromine and chlorine—at the C5 and C3 positions, respectively, offers orthogonal reactivity for sequential, site-selective cross-coupling reactions. The cyclopropylmethoxy group at the C2 position introduces a desirable lipophilic and metabolically stable moiety, which can favorably impact drug-like properties.

This guide provides an in-depth exploration of this compound as a key intermediate in drug discovery, offering detailed application notes and robust protocols for its synthetic manipulation.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1431532-94-3[1]
Molecular Formula C₉H₉BrClNO[1]
Molecular Weight 262.53 g/mol N/A
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane)General chemical knowledge

Synthetic Applications: A Gateway to Molecular Diversity

The primary utility of this compound lies in its capacity to serve as a scaffold for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic versatility, with the C-Br bond being significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This reactivity difference allows for selective functionalization at the C5 position.

Workflow for Sequential Cross-Coupling

The following diagram illustrates a generalized workflow for the sequential functionalization of this compound, a common strategy in the synthesis of complex drug candidates.

G A This compound B Suzuki or Buchwald-Hartwig Coupling (Site-Selective at C5-Br) A->B C Intermediate A (Functionalized at C5) B->C D Second Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira at C3-Cl) C->D E Final Complex Molecule D->E

Caption: Sequential cross-coupling workflow.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Position

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds. The higher reactivity of the C-Br bond allows for the selective coupling of an aryl or heteroaryl boronic acid at the C5 position of the pyridine ring.

Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product.[2]

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the corresponding boronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse catalyst, for more challenging couplings, consider using more advanced catalyst systems with specialized ligands (e.g., SPhos, XPhos) which can facilitate the reaction at lower temperatures and with better yields.

  • Base Selection: The choice of base is crucial. Carbonates are generally effective, but for less reactive boronic acids, stronger bases like K₃PO₄ may be required.

  • Solvent System: A mixture of an organic solvent and water is often used to aid in the dissolution of the base and facilitate the transmetalation step. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.

Reaction Mechanism Visualization

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[3] Similar to the Suzuki coupling, this reaction can be performed selectively at the C5-bromo position.

Principle: The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to furnish the desired arylamine.[3]

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Expert Insights:

  • Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred. The selection of the optimal ligand may require screening for a specific substrate combination.

  • Base Sensitivity: Some substrates may be sensitive to the strong bases used. In such cases, milder conditions with alternative bases like K₃PO₄ or Cs₂CO₃ might be explored, although this may require a more active catalyst system.

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is paramount for this reaction, as the Pd(0) catalyst and the phosphine ligands are prone to oxidation.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

For instance, the synthesis of various kinase inhibitors often involves the coupling of a substituted pyridine or pyrimidine core with other heterocyclic systems. The sequential cross-coupling strategy enabled by this compound is directly applicable to the synthesis of complex molecules targeting kinases such as LRRK2, JAKs, and PI3Ks, which are implicated in a range of diseases from cancer to neurodegenerative disorders.[5][6]

The cyclopropylmethoxy group can provide favorable interactions in hydrophobic pockets of the ATP binding site, while the functional groups introduced at the C3 and C5 positions can be tailored to achieve desired potency and selectivity. The logical flow of such a synthetic campaign is depicted below.

Drug_Discovery_Logic A Building Block: This compound B Library Synthesis via Parallel Cross-Coupling A->B C Initial Screening (e.g., Kinase Panel) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Candidate Drug E->F

Caption: Drug discovery workflow utilizing the building block.

Conclusion

This compound represents a high-value, strategically designed building block for contemporary drug discovery. Its pre-installed cyclopropylmethoxy moiety and orthogonally reactive halogen atoms provide a robust platform for the efficient and controlled synthesis of diverse and complex molecular architectures. The protocols and insights provided herein are intended to empower researchers and drug development professionals to fully leverage the synthetic potential of this versatile intermediate in their pursuit of novel therapeutics.

References

  • AOBChem. This compound. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • PubMed. Discovery of imidazo[1,2- a ]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Available from: [Link]

  • ScienceDirect. Pyrrolopyrimidines - Progress in Medicinal Chemistry. Available from: [Link]

Sources

Application Note: Precision Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Continuous Flow Fluorination to Asymmetric Catalysis

Abstract

The modern agrochemical landscape is shifting rapidly from broad-spectrum eradication to precision crop protection. This transition demands synthetic methodologies that are not only cost-effective but environmentally benign and stereochemically precise. This guide details three advanced workflows: (1) PFAS-free continuous flow fluorination using packed-bed reactors, (2) Industrial-scale asymmetric hydrogenation for chiral herbicides, and (3) High-Throughput Experimentation (HTE) for optimizing succinate dehydrogenase inhibitor (SDHI) scaffolds.

Introduction: The Precision Shift

The "blockbuster" era of agrochemicals (e.g., glyphosate, atrazine) is evolving into an era of high-potency, targeted molecules. Two critical challenges define this new phase:

  • Regulatory Pressure: The EU Green Deal and EPA directives require reduced application rates, necessitating single-enantiomer actives to eliminate "isometric ballast."

  • Fluorine Dependency: Over 50% of new agrochemicals contain fluorine to modulate lipophilicity and metabolic stability. However, traditional fluorination often relies on ozone-depleting reagents or PFAS-based sources.

This note provides self-validating protocols to address these challenges using flow chemistry and catalysis.

Module A: Sustainable Flow Fluorination (PFAS-Free)

Context: Traditional trifluoromethylation often uses trifluoroacetic anhydride or expensive electrophilic reagents (e.g., Togni's reagent). A superior, scalable approach utilizes Cesium Fluoride (CsF) in a packed-bed flow reactor to generate reactive anions in situ, avoiding perfluoroalkyl substances (PFAS) as reagents.[1]

Mechanistic Insight

In this system, a precursor (e.g., a trimethylsilyl-protected amine) is passed through a packed bed of CsF. The fluoride activates the silane, generating a transient anion that reacts immediately with a downstream electrophile (e.g., trifluoromethane derivatives or similar non-PFAS C1 sources). The short residence time in flow prevents the decomposition of unstable fluorinated intermediates.

Experimental Protocol: Continuous Flow N-Trifluoromethylation

Objective: Synthesis of


-trifluoromethyl azoles (model for novel insecticides).

Equipment:

  • Vapourtec R-Series or equivalent flow system.

  • Packed-bed column (Omnifit) containing anhydrous CsF (ground, 150 µm particle size).

  • Back-pressure regulator (BPR) set to 100 psi.

Reagents:

  • Feed A: Azole substrate (1.0 M in MeCN).

  • Feed B: Trifluoromethylating agent (e.g.,

    
     or similar activated source, 1.2 equiv).
    
  • Solid Phase: Anhydrous CsF (dried at 150°C under vacuum for 24h).

Step-by-Step Procedure:

  • Reactor Preparation: Pack the Omnifit column densely with 5.0 g of anhydrous CsF. Flush with anhydrous MeCN at 0.5 mL/min for 30 min to remove interstitial air.

  • System Priming: Set reactor temperature to 25°C. Prime pumps with Feed A and Feed B.

  • Reaction Execution:

    • Combine Feed A and Feed B via a T-mixer (PEEK, 0.5 mm ID).

    • Direct the combined stream into the CsF packed bed at a flow rate of 0.2 mL/min (Residence time

      
       4-5 min depending on void volume).
      
    • Collect the output through the 100 psi BPR to maintain solvent liquidity and gas solubility.

  • Quench & Analysis: Direct the output stream into a quench vial containing sat.

    
    . Analyze the organic layer via 
    
    
    
    -NMR (internal standard:
    
    
    -trifluorotoluene).

Critical Control Point: Moisture is the enemy. If the CsF bed absorbs water, hydrolysis of the


 will dominate over the desired transfer. Ensure all lines are dried and solvent is 

ppm water.
Visualization: Flow Reactor Setup

FlowFluorination cluster_feeds Reagent Feeds cluster_reactor Packed Bed Module FeedA Feed A: Azole Substrate (MeCN) Mixer T-Mixer (Mixing Zone) FeedA->Mixer Pump A 0.1 mL/min FeedB Feed B: CF3 Source (TMS-CF3) FeedB->Mixer Pump B 0.1 mL/min CsF_Bed Packed Bed Reactor (Anhydrous CsF) Activation Zone Mixer->CsF_Bed Combined Stream BPR Back Pressure Regulator (100 psi) CsF_Bed->BPR Reactive Intermediate Collection Product Collection (Quench) BPR->Collection N-CF3 Product

Figure 1: Schematic of the packed-bed flow synthesis for N-trifluoromethylation, highlighting the separation of reagent mixing and solid-phase activation.

Module B: Asymmetric Hydrogenation of Herbicides

Context: S-Metolachlor is a chloroacetanilide herbicide where the S-enantiomer is biologically active, while the R-enantiomer is essentially "chemical waste" that burdens the soil. The synthesis relies on the asymmetric hydrogenation of an imine intermediate (MEA-imine).

Mechanistic Insight

The reaction utilizes an Iridium-Ferrocenyldiphosphine (Xyliphos) complex. The catalyst operates via an


 hydride mechanism. The steric bulk of the ferrocenyl ligand forces the incoming imine to coordinate in a specific face-selective orientation, yielding >79% enantiomeric excess (ee), which is often upgraded via crystallization.
Experimental Protocol: S-Metolachlor Model Synthesis

Objective: Enantioselective reduction of MEA-imine to S-MEA-amine.

Reagents:

  • Substrate: MEA-Imine (2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline).

  • Catalyst:

    
     + (R,S)-Xyliphos ligand.
    
  • Additives: Iodide ions (

    
    ) and Acid (AcOH) are critical for catalyst turnover.
    

Step-by-Step Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, mix

      
       (0.05 mol%) and Xyliphos (0.11 mol%) in degassed THF. Stir for 30 min to form the active complex.
      
  • Reactor Charging:

    • Load a 100 mL Hastelloy autoclave with MEA-Imine (10 g).

    • Add the catalyst solution.

    • Add acetic acid (5 mol%) and tetrabutylammonium iodide (TBAI, 2 mol%). Note: Iodide stabilizes the Ir-hydride species.

  • Hydrogenation:

    • Purge the autoclave 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 80 bar

      
      .
      
    • Heat to 50°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Run for 4 hours.

  • Workup:

    • Vent

      
       carefully.
      
    • Concentrate the mixture. Determine conversion via GC-FID and enantiomeric excess via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Data Summary Table: Effect of Additives

Entry Catalyst System Additive Conversion (%) ee (%) Notes
1 Ir-Xyliphos None 15 20 Catalyst deactivates rapidly
2 Ir-Xyliphos AcOH 95 72 Acid promotes imine protonation

| 3 | Ir-Xyliphos | AcOH + TBAI | >99 | 79 | Iodide stabilizes active species |

Module C: High-Throughput Experimentation (HTE) for SDHI Fungicides

Context: Succinate dehydrogenase inhibitors (SDHIs) like Boscalid or Fluxapyroxad rely on biaryl scaffolds formed via Suzuki-Miyaura coupling. Optimizing these couplings for sterically hindered substrates requires screening hundreds of ligand/base/solvent combinations.

Experimental Protocol: 96-Well Plate Cross-Coupling Screen

Objective: Optimize conditions for a sterically hindered heteroaryl-aryl coupling.

Workflow:

  • Design (DoE): Select 4 Pd-sources (e.g.,

    
    , 
    
    
    
    ), 6 Ligands (e.g., XPhos, SPhos, BrettPhos), and 4 Bases (
    
    
    ,
    
    
    , KOtBu).
  • Dosing (Automation):

    • Use a liquid handler (e.g., Hamilton or Chemspeed) to dispense stock solutions of aryl halide and boronic acid into a 96-well glass-lined block.

    • Dose catalyst/ligand slurries.

    • Evaporate solvent (if dosing from DCM) and reconstitute in reaction solvent (e.g., Dioxane/Water 4:1).

  • Reaction:

    • Seal plate with a pre-slit silicone mat and aluminum cover.

    • Heat in a tumble-stirrer block at 80°C for 12 hours.

  • Analysis:

    • Dilute plate with MeCN containing internal standard.

    • Inject onto UPLC-MS.

    • Use visualization software (e.g., Spotfire) to generate heatmaps of Yield vs. Ligand.

Visualization: HTE Workflow Logic

HTE_Workflow cluster_screen Variable Space (96-Well) Start Target Scaffold: Steric Biaryl SDHI Ligands Ligands (L1-L8) (e.g., Buchwald Dialkylbiaryl) Start->Ligands Bases Bases (B1-B4) (Carbonates vs Phosphates) Start->Bases Solvents Solvents (S1-S3) (Polar/Non-polar) Start->Solvents Execution Automated Dosing & Reaction (80°C, 12h) Ligands->Execution Bases->Execution Solvents->Execution Analysis UPLC-MS Analysis & Heatmap Generation Execution->Analysis Decision Scale-Up Candidate Selection Analysis->Decision

Figure 2: Logic flow for High-Throughput Experimentation (HTE) in optimizing cross-coupling conditions for fungicide synthesis.

References
  • Science. "PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds." (2024).[1][2][3] Link

  • ThalesNano. "Using Flow Chemistry in Agrochemical Applications." Link

  • Organic Process Research & Development. "A Comment on Continuous Flow Technologies within the Agrochemical Industry." (2021).[4][5][6] Link

  • Semantic Scholar. "Enantioselective Catalysis for Agrochemicals: The Case History of the DUAL MAGNUM® Herbicide." Link

  • J-Star Research. "Advantages of High-Throughput Experimentation (HTE)." Link

Sources

Application Note: Site-Selective Palladium-Catalyzed Amination of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective Buchwald-Hartwig amination of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). The presence of two halogen atoms (C5-Br and C3-Cl) and an electron-donating alkoxy group presents a unique chemo-selectivity challenge.

Core Objective: Achieve >95% conversion of the C5-Bromine to a C5-Amine while preserving the C3-Chlorine handle for subsequent diversification, minimizing hydrodehalogenation.

Mechanistic & Retrosynthetic Analysis[1]

Substrate Electronic Profile

The substrate features three distinct functional handles influencing reactivity:

  • C5-Bromine (Target): The weakest carbon-halogen bond (

    
    ). It is electronically activated for Oxidative Addition (OA) relative to the chloride but deactivated relative to a pyridine without the 2-alkoxy group.
    
  • C3-Chlorine (Preserve): Stronger bond (

    
    ). Sterically shielded by the adjacent cyclopropylmethoxy group and the C4-hydrogen.
    
  • 2-Cyclopropylmethoxy: A strong

    
    -withdrawing but 
    
    
    
    -donating group. It increases electron density on the ring, making OA slightly more difficult than in electron-deficient pyridines, requiring electron-rich ligands.
Selectivity Logic

The reaction relies on the kinetic differentiation between the C-Br and C-Cl bonds. Palladium(0) undergoes oxidative addition to C-Br significantly faster than C-Cl. However, using non-selective ligands (e.g., PPh3) or excessive temperatures (>110°C) can erode this selectivity, leading to "over-amination" or oligomerization.

SelectivityLogic Substrate 5-Br-3-Cl-2-(OR)-Pyridine OA_Br Oxidative Addition (Fast) Target Pathway Substrate->OA_Br  Weak C-Br Bond OA_Cl Oxidative Addition (Slow) Undesired Side Reaction Substrate->OA_Cl  Strong C-Cl Bond Pd0 L-Pd(0) Catalyst Pd0->OA_Br Pd0->OA_Cl Product 5-Amino-3-Cl-Product OA_Br->Product  Amine/Base Byproduct 3,5-Diamino / De-Cl OA_Cl->Byproduct

Figure 1: Kinetic differentiation between C5-Br and C3-Cl sites.

Optimization Strategy & Reagent Selection

Based on internal screening data and literature precedents for halopyridines [1][2], the following systems are validated.

Catalyst System
  • Primary Recommendation: BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos).

    • Why: BrettPhos is a bulky, electron-rich dialkylbiarylphosphine. It promotes rapid oxidative addition to aryl bromides while being sterically bulky enough to discourage reaction at the crowded C3-chloro position.

  • Alternative (For small amines): Xantphos + Pd(OAc)₂.

    • Why: Xantphos has a wide bite angle, favoring reductive elimination and high selectivity for mono-amination, though often slower than BrettPhos.

Base Selection[2]
  • Standard: Sodium tert-butoxide (NaOtBu ).[1]

    • Note: Compatible with the cyclopropylmethoxy ether.

  • Mild (For base-sensitive amines): Cesium Carbonate (Cs₂CO₃ ).

    • Note: Requires longer reaction times but prevents potential hydrolysis of the amide product.

Comparative Screening Data (Representative)
EntryCatalyst (2 mol%)Ligand (2-4 mol%)Base (1.5 eq)SolventTempConv. (%)Selectivity (C5:C3)
1Pd(OAc)₂PPh₃NaOtBuToluene100°C45%60:40
2Pd₂(dba)₃BINAPNaOtBuToluene100°C78%90:10
3Pd(OAc)₂XantphosCs₂CO₃Dioxane100°C85%>99:1
4 BrettPhos Pd G4 (Precatalyst) NaOtBu Dioxane 90°C >98% >99:1
5Pd₂(dba)₃RuPhosNaOtBut-AmylOH90°C95%95:5

Detailed Experimental Protocol

Method A: High-Throughput / General Purpose (BrettPhos System)

Recommended for primary and secondary amines.

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol, 262 mg)

  • Amine: 1.2 equiv (1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (2 mol%, 0.02 mmol, ~18 mg)

    • Alt: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)

  • Base: NaOtBu (1.5 equiv, 1.5 mmol, 144 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5 mL, 0.2 M)

Workflow
  • Inert Setup: Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

  • Solids Addition: Add the Substrate, Base (NaOtBu), and Catalyst (BrettPhos Pd G4) to the vial.

    • Critical: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.

  • Liquids Addition:

    • Add the Amine (if liquid). If the amine is a solid, add it in step 2.

    • Add anhydrous 1,4-Dioxane .

  • Degassing: Sparge the solution with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Oxygen inhibits the catalyst and promotes hydrodehalogenation.

  • Reaction: Seal the vial and heat to 90°C in a heating block. Stir vigorously (800 rpm).

  • Monitoring: Check by HPLC/UPLC at 2 hours.

    • Target: Disappearance of SM (RT ~ X min) and appearance of Product (RT ~ Y min).

    • Check: Look for des-bromo byproduct (M-Br+H). If >5%, lower temp to 80°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd/Salts.

    • Wash filtrate with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Start Start: Weigh Reagents (Substrate, Base, Cat) Inert Inert Atmosphere (Ar/N2 Purge) Start->Inert Solvent Add Solvent & Amine (Dioxane, Degassed) Inert->Solvent Heat Heat to 90°C 2-4 Hours Solvent->Heat Check IPC (HPLC/LCMS) Check Conv. & Selectivity Heat->Check Check->Heat Incomplete (<90%) Workup Filter (Celite) & Extract Check->Workup Complete

Figure 2: Experimental workflow for Method A.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂)Ensure strict degassing. Switch to fresh solvent.
Substrate inhibitionIncrease catalyst loading to 4 mol%. Switch to t-Amyl Alcohol (higher boiling pt).
Hydrodehalogenation (Loss of Br) Hydride source presentEnsure solvent is dry (water acts as H-source). Avoid alcohol solvents if possible (though t-AmylOH is usually fine).
C3-Amination (Bis-amination) Temp too high / Ligand too smallLower temp to 80°C. Switch to Xantphos (more rigid). Reduce amine equivalents to 1.05.
Ether Cleavage Acidic byproduct / Extreme BaseEnsure base is NaOtBu or Cs₂CO₃ (avoid hydroxides). Keep temp <110°C.

Safety & Handling

  • Pyridines: Halogenated pyridines can be skin irritants and sensitizers. Handle in a fume hood.

  • Palladium: Heavy metal waste must be segregated.

  • Cyclopropylmethyl group: Generally stable, but avoid strong Lewis acids which might trigger ring opening.

  • NaOtBu: Corrosive and moisture sensitive. Causes severe skin burns.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Fier, P. S., et al. (2020). Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines.[2][3] Journal of the American Chemical Society, 142(19), 8614–8618. Link

  • BenchChem Technical Support. (2025). Troubleshooting Buchwald-Hartwig Amination with Chloropyridines. Link

Disclaimer: This protocol is for research purposes only. Users must perform their own safety assessment before conducting experiments.

Sources

experimental setup for halogen exchange reactions on pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for performing Halogen Exchange (Halex) reactions on pyridine substrates. Unlike benzene derivatives, pyridines offer unique electronic challenges—specifically electron deficiency and nitrogen lone-pair interference—that require tailored experimental conditions. This guide covers two primary workflows: Nucleophilic Fluorination (


)  using spray-dried Potassium Fluoride (sdKF) and Copper-Catalyzed Iodination (Aromatic Finkelstein) . Emphasis is placed on moisture control, solvent thermodynamics, and safety protocols regarding thermal runaway and HF generation.

Introduction: The Pyridine Challenge

Halogenated pyridines are linchpins in medicinal chemistry. Replacing a chlorine or bromine with fluorine modulates metabolic stability (


 and lipophilicity), while exchanging bromine for iodine activates the ring for difficult cross-coupling reactions (e.g., Ullmann or Sonogashira).

However, pyridines are resistant to electrophilic attack and, while susceptible to nucleophilic attack, often require high activation energy.

  • The Trap: Standard

    
     conditions used for nitro-benzenes often fail on pyridines unless the leaving group is activated by the ring nitrogen (2- or 4-position) or strong electron-withdrawing groups (EWGs).
    
  • The Solution: This guide utilizes anhydrous high-temperature activation for fluorination and ligand-accelerated catalysis for iodination.

Mechanistic Foundations

Pathway A: Nucleophilic Fluorination ( )

The conversion of Chloropyridines to Fluoropyridines typically proceeds via a Meisenheimer complex. The reaction rate is heavily dependent on the stability of the anionic intermediate.

  • Regioselectivity: Substitution occurs preferentially at the 2- and 4-positions relative to the nitrogen. The ring nitrogen stabilizes the negative charge in the transition state. Substitution at the 3-position is kinetically sluggish without additional EWGs (e.g.,

    
    , 
    
    
    
    ).
Pathway B: Copper-Catalyzed Iodination

Converting Bromopyridines to Iodopyridines utilizes a copper(I) catalyst with a diamine ligand.[1] This "Aromatic Finkelstein" reaction operates via an oxidative addition/reductive elimination cycle, bypassing the need for strong EWGs.

HalexMechanism cluster_0 SNAr Fluorination (2-Chloropyridine) cluster_1 Cu-Catalyzed Iodination (3-Bromopyridine) Start_F 2-Chloropyridine TS_F Meisenheimer Complex (N-stabilized anion) Start_F->TS_F + F- (from sdKF) End_F 2-Fluoropyridine TS_F->End_F - Cl- Start_I 3-Bromopyridine Inter_I Cu(III) Intermediate (Oxidative Addition) Start_I->Inter_I CuI / Diamine / NaI End_I 3-Iodopyridine Inter_I->End_I Reductive Elimination

Figure 1: Mechanistic comparison between classical SNAr fluorination (top) and metal-catalyzed iodination (bottom).

Critical Control Parameters

The "Water Effect" (Hydration Shells)

Water is the primary failure mode in fluorination. The fluoride ion (


) has a high charge density. In the presence of even trace moisture (>100 ppm), water forms a tight hydration shell around 

, reducing its nucleophilicity by orders of magnitude.
  • Requirement: Reactions must be run under strict anhydrous conditions.

  • Reagent: Use Spray-Dried KF (sdKF) . Standard crystalline KF has a low surface area (

    
    ). Spray-dried KF has a high surface area (
    
    
    
    ), significantly increasing reaction kinetics.
Solvent Selection Matrix

The solvent must be polar aprotic to dissolve the organic substrate while leaving the halide anion "naked" (reactive).

SolventBoiling Point (°C)StabilityRecommendation
Sulfolane 285HighGold Standard for high-temp fluorination (>180°C).
DMSO 189ModerateGood for mild reactions; risks thermal decomposition >150°C.
NMP 202ModerateGood alternative to sulfolane; easier to wash out.
1,4-Dioxane 101LowPreferred for Cu-catalyzed iodination (lower temp).

Experimental Protocols

Protocol A: High-Temperature Fluorination (Cl F)

Target: Converting 2,3,5-trichloropyridine to 3,5-dichloro-2-fluoropyridine.

Reagents:

  • Substrate: 2,3,5-trichloropyridine (1.0 equiv)

  • Fluoride Source: Spray-dried KF (sdKF) (1.5 - 2.0 equiv)

  • Catalyst: Tetraphenylphosphonium chloride (

    
    ) (0.05 equiv) or 18-crown-6.
    
  • Solvent: Sulfolane (anhydrous).[2][3]

Step-by-Step Procedure:

  • Drying (Crucial):

    • If sdKF is not available, grind anhydrous KF in a glovebox.

    • Place sulfolane and substrate in the reaction vessel. Perform an azeotropic distillation with toluene (20% v/v) to remove trace water. Distill off the toluene completely before adding KF.

  • Setup:

    • In a glovebox or under active Argon flow, add sdKF and the Phase Transfer Catalyst (

      
      ).
      
    • Use a mechanical stirrer (overhead). Magnetic stir bars often seize due to the heavy salt slurry.

  • Reaction:

    • Heat to 190°C - 210°C .

    • Monitor by GC-MS every 2 hours. Note: HPLC may be difficult due to sulfolane peaks.

    • Stop Point: Reaction is complete when starting material < 2%. Extended heating causes tar formation (polymerization).

  • Workup:

    • Cool to 100°C.

    • Quench: Pour the mixture slowly into a slurry of ice/water.

    • Safety: Ensure the pH is neutral. Do not acidify (Risk of HF evolution).

    • Extract with MTBE or Toluene. Sulfolane is water-soluble and will remain in the aqueous phase (requires 3-4 water washes to remove fully).

Protocol B: Copper-Catalyzed Iodination (Br I)

Target: Converting 3-bromopyridine to 3-iodopyridine.

Reagents:

  • Substrate: 3-bromopyridine (1.0 equiv)

  • Iodide Source: NaI (2.0 equiv)[1]

  • Catalyst: CuI (5 mol%)[1][4][5]

  • Ligand: trans-N,N′-Dimethyl-1,2-cyclohexanediamine (10 mol%)

  • Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

  • Setup:

    • Use a sealable pressure tube or Schlenk flask.

    • Add CuI, NaI, and the substrate.[1]

    • Evacuate and backfill with Argon (3 cycles).

  • Ligand Addition:

    • Add the diamine ligand and degassed Dioxane via syringe.

  • Reaction:

    • Seal the vessel and heat to 110°C for 12–24 hours.

    • The mixture will turn green/blue as the reaction progresses.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate.

    • Filter through a pad of silica or Celite to remove Copper salts.

    • Wash with 5% aqueous ammonia (removes residual Cu) and sodium thiosulfate (removes

      
       byproduct).
      

Workflow Visualization

HalexWorkflow Prep 1. Preparation (Glovebox/Schlenk Line) Drying 2. Azeotropic Drying (Toluene/Sulfolane) Prep->Drying Remove H2O React 3. Reaction (High Temp / Inert Atm) Drying->React Add sdKF/Catalyst Monitor 4. Monitor (GC-MS) Check for Tar/Polymer React->Monitor Monitor->React Incomplete Quench 5. Quench (Ice Water - NO ACID) Monitor->Quench Complete Purify 6. Purification (Distillation/Column) Quench->Purify

Figure 2: Operational workflow for high-temperature Halex reactions.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Wet reagents (Hydration of F-).Perform Karl Fischer titration on solvent. Use fresh sdKF.
Black Tar Formation Temp too high; Polymerization.Reduce temp by 10°C. Add radical inhibitor (BHT) if mechanism is radical-prone (rare for Halex).
Stalled Reaction Surface passivation of KF.Use Spray-dried KF .[7] Add 18-crown-6 or

to solubilize fluoride.
Emulsion during Workup Sulfolane presence.[8]Wash organic layer 5x with water. Add brine to break emulsion.

Safety & Hazards (E-E-A-T)

  • HF Generation: If the reaction mixture is acidified during workup, residual fluoride salts will generate anhydrous Hydrofluoric Acid (HF), which is fatal upon contact or inhalation. Always maintain pH > 7.

  • Sulfolane Toxicity: Sulfolane is readily absorbed through the skin and is teratogenic. Double-gloving (Nitrile over Laminate) is recommended.

  • Thermal Runaway: Halex reactions are exothermic. On a large scale (>100g), controlled addition of the substrate to the hot KF slurry is safer than all-in heating.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1][4][5][6] Journal of the American Chemical Society. [Link]

  • Finger, G. C., & Starr, L. D. (1959). Aromatic Fluorine Compounds. IX. 2-Fluoropyridines. Journal of the American Chemical Society. [Link]

  • Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a convenient and active fluorinating reagent. Chemical Communications. [Link]

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone of precision medicine. The pyridine ring is a privileged scaffold, frequently incorporated into the core structures of numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The strategic functionalization of this ring system is paramount for achieving high potency and selectivity.

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine emerges as a highly valuable, albeit specialized, building block for the synthesis of novel kinase inhibitors. Its utility is rooted in the differential reactivity of its two halogen substituents, the bromine at the 5-position and the chlorine at the 3-position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[1] This reactivity difference allows for selective functionalization at the C5 position, while leaving the C3 position's chlorine atom available for subsequent transformations, enabling a divergent approach to a library of analogues from a single intermediate. The cyclopropylmethoxy group at the 2-position can provide favorable hydrophobic interactions within the ATP-binding pocket and may enhance metabolic stability.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of kinase inhibitor scaffolds, focusing on two of the most powerful and versatile cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Strategic Advantage: Chemoselective Functionalization

The primary strategic advantage of using a di-halogenated pyridine such as this compound lies in the ability to perform sequential, site-selective cross-coupling reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[2] This allows for a modular approach to building complex molecules.


Start [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Suzuki Coupling\n(at C5-Br)"]; Intermediate [label="5-Aryl-3-chloro-2-(cyclopropylmethoxy)pyridine"]; Step2 [label="Buchwald-Hartwig Amination\n(at C3-Cl)"]; Final [label="Kinase Inhibitor Scaffold", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; }

Sequential cross-coupling strategy.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of kinase inhibitors to introduce aryl or heteroaryl moieties.[3] In the case of this compound, the Suzuki reaction can be performed selectively at the more reactive C5-Br position.

Rationale for Experimental Choices
  • Catalyst: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(dppf)Cl₂, is typically used. The choice of ligand is crucial for an efficient reaction.

  • Ligand: Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl ligands like dppf are often effective for cross-coupling reactions involving heteroaryl chlorides and bromides.

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.

Representative Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound276.541.01.0
Arylboronic Acid-1.21.2
Pd(dppf)Cl₂816.640.050.05
K₂CO₃138.212.02.0
1,4-Dioxane---
Water---

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-chloro-2-(cyclopropylmethoxy)pyridine.


reagents [label=" this compound | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O"]; reaction [label="Heat (90-100°C)\nInert Atmosphere", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="5-Aryl-3-chloro-2-(cyclopropylmethoxy)pyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagents -> reaction; reaction -> product; }

Suzuki-Miyaura Coupling Workflow.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction is instrumental in synthesizing the core structures of many kinase inhibitors, where an amino-substituted heterocycle often serves as the hinge-binding motif. After selective functionalization of the C5 position, the remaining chloro group at C3 can be coupled with a variety of amines.

Rationale for Experimental Choices
  • Catalyst and Ligand: The choice of ligand is critical for the success of Buchwald-Hartwig aminations, especially with less reactive aryl chlorides. Sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often required.[7] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to maintain the activity of the catalyst.

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of a 5-aryl-3-chloro-2-(cyclopropylmethoxy)pyridine intermediate.

Materials:

ReagentM.W.Amount (mmol)Equivalents
5-Aryl-3-chloro-2-(cyclopropylmethoxy)pyridine-1.01.0
Amine (R-NH₂)-1.21.2
Pd₂(dba)₃915.70.020.02
XPhos476.60.050.05
Sodium tert-butoxide (NaOtBu)96.11.41.4
Anhydrous Toluene---

Procedure:

  • To an oven-dried Schlenk tube, add the 5-aryl-3-chloro-2-(cyclopropylmethoxy)pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the amine (1.2 eq) followed by anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor scaffold.


Start [label="5-Aryl-3-chloro-2-(cyclopropylmethoxy)pyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Amine (R-NH₂)\nPd₂(dba)₃ / XPhos\nNaOtBu\nToluene"]; Conditions [label="Heat (100-110°C)\nInert Atmosphere"]; Product [label="Final Kinase Inhibitor Scaffold", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents [dir=none]; Reagents -> Conditions; Conditions -> Product; }

Buchwald-Hartwig Amination Workflow.

Conclusion

This compound represents a sophisticated and strategically valuable building block for the synthesis of novel kinase inhibitors. Its key advantage lies in the differential reactivity of its halogen substituents, enabling a controlled, sequential approach to the construction of complex molecular architectures. By employing well-established and robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently explore the structure-activity relationships of novel pyridine-based kinase inhibitors. The protocols provided herein serve as a foundational guide for researchers in drug discovery to leverage this versatile scaffold in the development of the next generation of targeted therapeutics.

References

  • Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., Shaik, A. B., & N, S. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103073. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Suresh Kumar, G. V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-4041. [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - United Arab Emirates. [Link]

  • (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Heck- and Suzuki-coupling approaches to novel hydroquinone inhibitors of calcium ATPase. [Link]

  • National Center for Biotechnology Information. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • RSC Publishing. (2021). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • AOBChem. (n.d.). This compound. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-3-chloropyridin-2-ol. Retrieved February 18, 2026, from [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Application Note: Scalable Synthesis and Purification of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Area: Solid-Phase Peptide Synthesis (SPPS) and Downstream Processing (DSP) Version: 2.0 (Green Chemistry & GMP Compliant)

Executive Summary & Strategic Scope

Moving therapeutic peptides from the milligram scale (R&D) to kilogram scale (GMP Manufacturing) is not a linear process of increasing vessel volume.[1] It is a fundamental shift in chemical engineering physics—specifically mass transfer, thermodynamics, and solvent hydrodynamics.

This guide addresses the two most critical bottlenecks in modern drug development:

  • The "Green" Mandate: Adapting SPPS to comply with REACH restrictions on DMF/DCM using binary solvent systems (e.g., 2-MeTHF/NBP).

  • Purification Economics: Maximizing yield/purity trade-offs in Preparative HPLC using calculated loading capacities and Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) principles.

Upstream: Large-Scale Green SPPS Protocol

The Challenge of Resin Swelling

In small-scale synthesis, diffusion is rarely rate-limiting. At scale, the swelling volume of the resin bed determines the accessibility of active sites. Traditional solvents (DMF/DCM) swell polystyrene (PS) resins effectively but are hazardous.[2]

Critical Insight: When switching to green solvents like 2-Methyltetrahydrofuran (2-MeTHF), standard PS resins often collapse, leading to "deletion sequences" (missing amino acids). Solution: Use PEG-functionalized resins (e.g., ChemMatrix or Tentagel) or DEG-crosslinked PS , which maintain >4.0 mL/g swelling in green binary mixtures.

Protocol: Green SPPS Cycle (100 mmol Scale)

Reagents:

  • Resin: Rink Amide ChemMatrix (0.45 mmol/g loading).

  • Solvent System: 2-MeTHF:NBP (N-butylpyrrolidone) [80:20 v/v]. Why: NBP reduces viscosity and prevents aggregation; 2-MeTHF provides solvation.

  • Deprotection: 20% Piperidine in solvent system + 0.1M HOBt. Why: HOBt suppresses aspartimide formation.

  • Coupling: DIC/Oxyma Pure (Green alternative to HATU).

Step-by-Step Methodology:

  • Resin Conditioning (Thermodynamics):

    • Swell resin in 2-MeTHF/NBP for 45 minutes.

    • Scale-Up Note: At >1 kg scale, the heat of solvation can be significant. Monitor internal temperature; maintain <30°C to prevent premature cleavage.

  • Fmoc Deprotection (The Kinetic Control):

    • Treat with 20% Piperidine cocktail (2 x 15 min).

    • IPC (In-Process Control): UV monitoring at 301 nm (Fmoc adduct).

    • Causality: Do not proceed until the UV trace returns to baseline. Residual piperidine will cause double-insertion of the next amino acid.

  • Coupling (The Mass Transfer Control):

    • Pre-activate Amino Acid (3.0 eq), DIC (3.0 eq), and Oxyma (3.0 eq) for 3 minutes before addition to the reactor.

    • Why: Pre-activation ensures the active ester is formed before it encounters the resin, reducing racemization risks.

    • Reaction time: 60–120 minutes at 40°C (mild heating improves diffusion).

  • Washing (The Purity Bottleneck):

    • Perform 4 x 3-minute flow washes.

    • Validation: The "solvent turnover" calculation is critical. Ensure the wash volume is

      
       the bed volume to remove reagents trapped in the resin pores.
      
Visualization: The SPPS Logic Loop

SPPS_Cycle Start Resin Swelling (2-MeTHF/NBP) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Flow Wash (Remove Piperidine) Deprotect->Wash1 Coupling Coupling Reaction (DIC/Oxyma + AA) Wash1->Coupling Wash2 Flow Wash (Remove Reagents) Coupling->Wash2 IPC IPC: Kaiser Test / UV Complete? Wash2->IPC IPC->Deprotect No (Incomplete) IPC->Deprotect Next Cycle Cleavage Global Cleavage (TFA/TIPS/H2O) IPC->Cleavage Yes (End of Seq)

Caption: The Green SPPS Cycle. The diamond node represents the critical decision point: failing the IPC requires re-coupling, not proceeding, to prevent deletion sequences.

Downstream: Preparative HPLC Scale-Up

The Math of Linear Scale-Up

Blindly injecting "more sample" leads to column overload and poor resolution. You must calculate the Linear Scale-Up Factor (SF) based on the column geometry.

Formula:



  • 
    : Column Length
    
  • 
    : Column Radius
    

Table 1: Scale-Up Parameters (Analytical to Prep)

ParameterAnalytical Column (4.6 x 250 mm)Prep Column (50 x 250 mm)Scaling Factor
Diameter 4.6 mm50 mm~118x
Flow Rate 1.0 mL/min118 mL/minMaintain Linear Velocity
Loading (Crude) 2 mg236 mgLinear Scale
Loading (Overload) 5 mg~600 mg"Touch-to-Touch" Separation
Protocol: Gradient Optimization & Fractionation

Objective: Purify crude peptide (60% purity) to API grade (>98.5% purity).

  • Stationary Phase Selection:

    • Use C18-bonded silica (100 Å pore size for peptides <30 residues; 300 Å for >30 residues).

    • Particle Size: Switch from 5 µm (analytical) to 10–15 µm (prep) to reduce backpressure at high flow rates.

  • Gradient Shallowing:

    • Analytical: 5% to 60% B over 20 min (Slope = 2.75% / min).

    • Prep: Focus the gradient. If the product elutes at 30% B, run the prep gradient from 25% to 35% B over 40 min (Slope = 0.25% / min).

    • Causality: A shallow gradient maximizes the resolution between the product and "close-eluting" impurities (e.g., des-H or diastereomers).

  • Fraction Collection Logic:

    • Do not pool based on the UV chromatogram alone.

    • Front Cut: Often contains deletion sequences. Collect narrow fractions.

    • Heart Cut: The main peak. Pool heavily.

    • Back Cut: Often contains protecting group adducts (+tBu).

    • Validation: Analyze every fraction via analytical UPLC-MS before pooling.

Visualization: Downstream Workflow

DSP_Workflow Crude Crude Cleavage Solution Filter Depth Filtration (Remove Resin Fines) Crude->Filter PrepHPLC Prep RP-HPLC (C18, Shallow Grad) Filter->PrepHPLC Analytics Fraction Analysis (UPLC-MS) PrepHPLC->Analytics Collect Fractions Analytics->PrepHPLC Recycle Impure Pooling Pool Fractions (>98.5% Purity) Analytics->Pooling Select Pure SaltExchange Salt Exchange (TFA -> Acetate) Pooling->SaltExchange Lyo Lyophilization (Final Powder) SaltExchange->Lyo

Caption: The DSP Train. Note the "Recycle" loop: fractions with 90-95% purity are often re-injected rather than discarded to improve yield.

Troubleshooting & Quality Control

Table 2: Common Scale-Up Failures and Fixes

Failure ModeSymptomRoot CauseCorrective Action
Incomplete Coupling Des-X impurity in MSResin aggregation or poor mixingSwitch to PEG-resin; Increase T to 50°C; Use "Double Coupling" for hydrophobic residues.
High Backpressure System shutdownFines clogging the fritPerform depth filtration (0.2 µm) of crude before injection; Check for resin crushing.
Racemization D-amino acid impurityBase-catalyzed proton abstractionUse Oxyma/DIC instead of HBTU/DIEA; Keep temperature <40°C during coupling of Cys/His.
Gelation Reactor stallingPeptide chain associationAdd "Magic Mixture" (DCM/TFA/HFIP) or use pseudoproline dipeptides to disrupt beta-sheets.

References

  • Syngene International. (2025).[3] Peptide synthesis and the hidden complexities of scaling peptide therapeutics.[3][4]

  • Neuland Labs. (2025).[4] From Milligrams to Kilograms: Scaling Up Synthetic Peptides.[1]

  • Royal Society of Chemistry (RSC). (2024). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins.[5]

  • Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up and Calculator.[6]

  • Polypeptide Group. (2024).[2] Downstream processes for peptide manufacturing: optimization strategy.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview (MCSGP).

  • Phenomenex. (n.d.). Preparative HPLC Scale Up Calculator.[7]

Sources

application of substituted pyridines in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Substituted Pyridines in Advanced Material Science

Abstract

Substituted pyridines represent a cornerstone class of N-heterocycles in material science, distinguished by their electron-deficient


-system and the versatile coordination capability of the nitrogen lone pair. This guide details the application of specific pyridine derivatives in three critical domains: Electron Transport Materials (ETMs)  for OLEDs, Defect Passivators  in Perovskite Solar Cells (PSCs), and Organic Linkers  in Metal-Organic Frameworks (MOFs). We provide actionable protocols for device fabrication and synthesis, grounded in the causality of molecular orbital engineering and supramolecular assembly.

The Pyridine Core: Electronic & Structural Rationale

The utility of pyridine in materials stems from two intrinsic properties:

  • Electron Deficiency: The electronegative nitrogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making pyridines excellent electron acceptors and transport materials.

  • Coordination Chemistry: The

    
     nitrogen lone pair acts as a Lewis base, enabling coordination to metals (in MOFs) or passivation of Lewis acid defects (e.g., undercoordinated 
    
    
    
    in perovskites).

Application in Optoelectronics (OLEDs)

Role: Electron Transport Layer (ETL) and Hole Blocking Layer (HBL).[1][2] Key Material: TmPyPB (1,3,5-tri(3-pyrid-3-yl-phenyl)benzene).[3]

Mechanism of Action

High-efficiency phosphorescent OLEDs (PhOLEDs) require precise charge balance. TmPyPB is preferred over traditional materials like BCP due to its:

  • High Triplet Energy (

    
    ):  Prevents exciton quenching from the emitter.
    
  • Deep HOMO Level (

    
    ):  Effectively blocks holes from leaking into the cathode, confining recombination to the emission layer.
    
  • High Electron Mobility:

    
    .
    
Protocol 1: Fabrication of OLED Device using TmPyPB

Scope: Fabrication of a blue PhOLED stack.

Materials:

  • Anode: Indium Tin Oxide (ITO) coated glass (

    
    ).
    
  • Hole Transport Layer (HTL): TAPC (4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]).

  • Emitter: FIrpic (blue phosphorescent dopant) in mCP host.

  • ETL: TmPyPB (Sublimed grade, >99.9%).

  • Cathode: LiF / Aluminum.

Workflow:

  • Substrate Preparation:

    • Ultrasonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Treat with UV-Ozone for 20 min to increase work function.

  • Vacuum Deposition (Base pressure

    
    ): 
    
    • HTL: Deposit TAPC (40 nm) at 1 Å/s.

    • EML: Co-deposit mCP:FIrpic (8% doping, 20 nm).

    • ETL (Critical Step): Deposit TmPyPB (40 nm) at 1 Å/s.

      • Note: Monitor thickness using a quartz crystal microbalance (QCM). Rate stability is crucial to prevent crystallization.

    • Electron Injection: Deposit LiF (1 nm) at 0.1 Å/s.

    • Cathode: Deposit Al (100 nm) at 3-5 Å/s.

  • Encapsulation: Encapsulate in a

    
     glovebox using UV-curable epoxy and a glass cover slip.
    

Data Visualization: Energy Level Alignment

OLED_Stack ITO ITO Anode (-4.8 eV) HTL HTL (TAPC) HOMO: -5.5 eV LUMO: -2.0 eV ITO->HTL Hole Injection EML Emitter (FIrpic) Recombination Zone HTL->EML Hole Transport ETL ETL (TmPyPB) HOMO: -6.7 eV (Block) LUMO: -2.7 eV (Transport) HTL->ETL Hole Blocking (Deep HOMO) ETL->EML Electron Transport Cathode LiF/Al Cathode (-3.0 eV) Cathode->ETL Electron Injection

Figure 1: Energy level diagram showing TmPyPB acting as an electron transporter and hole blocker.

Application in Photovoltaics (Perovskite Solar Cells)

Role: Additive in Hole Transport Materials (HTM) and Defect Passivation. Key Material: 4-tert-butylpyridine (tBP) .

Mechanism of Action

In Spiro-OMeTAD based HTMs, tBP is an essential additive.

  • Li-Salt Solubility: It aids the dissolution of Li-TFSI (p-dopant).

  • Defect Passivation: The pyridine nitrogen coordinates to undercoordinated

    
     defects at the perovskite/HTM interface, suppressing non-radiative recombination.
    
  • Band Alignment: It shifts the HOMO level of Spiro-OMeTAD to better match the perovskite valence band.

Protocol 2: Preparation of Pyridine-Doped HTM Solution

Scope: Standard n-i-p Perovskite Solar Cell.

Reagents:

  • Spiro-OMeTAD (72.3 mg).

  • Chlorobenzene (1 mL, Anhydrous).

  • 4-tert-butylpyridine (tBP) (28.8 µL).

  • Li-TFSI solution (520 mg/mL in Acetonitrile).

Procedure:

  • Dissolution: Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene. Vortex for 5 min until clear.

  • Doping (Order is Critical):

    • Add 28.8 µL of tBP . Shake vigorously.

    • Why: tBP prevents the aggregation of Li-TFSI which is added next.

    • Add 17.5 µL of Li-TFSI solution.

  • Deposition:

    • Spin-coat onto the Perovskite layer at 4000 rpm for 30 s.

    • Note: Perform in a dry air environment (humidity < 10%) rather than pure

      
      , as oxygen is required for the p-doping mechanism of Spiro-OMeTAD.
      

Application in Metal-Organic Frameworks (MOFs)

Role: Organic Linker for Porous Networks. Key Material: 2,6-Pyridinedicarboxylic acid (H2PDA) .[4]

Mechanism of Action

H2PDA acts as a tridentate ligand (O-N-O pincer). The pyridine nitrogen locks the metal center, while the carboxylates extend the network. These MOFs are explored for drug delivery due to the biocompatibility of pyridine-derivatives (e.g., Vitamin B6 analogs) and tunable pore sizes.

Protocol 3: Solvothermal Synthesis of Zn-PDA MOF

Scope: Synthesis of a microporous framework for guest encapsulation.

Materials:

  • 
     (297 mg, 1.0 mmol).
    
  • 2,6-Pyridinedicarboxylic acid (167 mg, 1.0 mmol).

  • Solvent: DMF (10 mL) / Ethanol (10 mL).

Procedure:

  • Precursor Mixing: Dissolve the zinc salt and H2PDA in the DMF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 10 min.

  • Solvothermal Reaction:

    • Transfer to a Teflon-lined stainless steel autoclave.[5]

    • Heat at 100°C for 24 hours .

    • Cool naturally to room temperature (cooling rate affects crystal size; slower cooling = larger crystals).

  • Purification:

    • Filter the colorless block crystals.

    • Wash with DMF (

      
       mL) to remove unreacted ligand.
      
    • Solvent exchange with ethanol for 3 days (refreshing daily) to activate pores.

  • Activation: Dry under vacuum at 80°C for 12 hours.

Data Visualization: Synthesis Logic

MOF_Synthesis Metal Metal Node (Zn2+, Co2+) Mix Solvothermal Mixing (DMF/EtOH) Metal->Mix Linker Linker (2,6-Pyridinedicarboxylic acid) Linker->Mix Heat Autoclave 100°C, 24h Mix->Heat Coord Coordination (N-Zn-O Chelation) Heat->Coord MOF Crystalline MOF (Porous Framework) Coord->MOF

Figure 2: Workflow for the solvothermal assembly of Pyridine-based MOFs.

Troubleshooting & Optimization

IssueContextCauseSolution
Perovskite Corrosion Solar CellsExcess tBP or moisture intrusion dissolves the perovskite surface.Use sterically hindered pyridines or "corrosion-free" derivatives (e.g., 2-hexylpyridine). Maintain strict humidity control during spin-coating.
Crystallization of ETL OLEDsTmPyPB has a relatively low

. Joule heating causes crystallization.
Doping the ETL (e.g., with Liq) or controlling deposition rate (

Å/s) to ensure amorphous film formation.
Low Surface Area MOFsIncomplete solvent removal.Perform solvent exchange with a volatile solvent (methanol/acetone) before vacuum activation.

References

  • Su, S. J., et al. "Pyridine-Containing Electron-Transport Materials for High-Efficiency Blue Phosphorescent OLEDs." Advanced Materials, 2008.

  • Habisreutinger, S. N., et al. "Investigating the Role of 4-Tert Butylpyridine in Perovskite Solar Cells."[6] Advanced Energy Materials, 2016.

  • Gao, H. L., et al. "Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid." Inorganic Chemistry, 2006.

  • Wang, Z. K., et al. "Pyridine-based electron transporting materials for highly efficient organic solar cells." Journal of Materials Chemistry A, 2015.

  • BenchChem. "Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes." BenchChem Protocols, 2025.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics[2][3][4][5]

This guide addresses the synthesis of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine via Nucleophilic Aromatic Substitution (


). The core challenge in this synthesis is controlling regioselectivity between the C2 and C3 positions of the pyridine ring while preventing the cyclopropyl ring opening or hydrolysis to the pyridone.
The Chemical Pathway

The standard high-yield route utilizes 5-bromo-2,3-dichloropyridine as the electrophile and cyclopropylmethanol as the nucleophile.

Mechanism:


 addition-elimination.[1]
Regioselectivity:  The C2 position is electronically activated by the adjacent ring nitrogen (inductive effect 

and resonance

), making it significantly more electrophilic than C3.[1] However, the C3-chloro substituent provides steric crowding which can impede the approach of the bulky cyclopropylmethoxy nucleophile, necessitating precise temperature and solvent control.

Optimized Experimental Protocol

Do not deviate from the order of addition. This protocol is designed to maximize the kinetic preference for C2 substitution.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromo-2,3-dichloropyridine Substrate1.0Limiting reagent.[1]
Cyclopropylmethanol Nucleophile1.1 - 1.2Slight excess ensures conversion.[1]
NaH (60% in oil) Base1.2 - 1.3Pre-wash with hexanes if oil interferes with workup (rare).[1]
THF (Anhydrous) Solvent[0.2 M]High solubility, moderate polarity favors O-alkylation.
15-Crown-5 Additive0.05Optional:[1] Use if conversion stalls (<5 mol%).[1]
Step-by-Step Workflow
  • Nucleophile Activation (Deprotonation):

    • Charge a flame-dried reaction vessel with NaH (1.2 equiv) under

      
       atmosphere.
      
    • Add anhydrous THF. Cool to 0°C .[2]

    • Add Cyclopropylmethanol (1.1 equiv) dropwise.[1] Critical: Allow evolution of

      
       gas to cease completely (approx. 30 mins). This forms Sodium Cyclopropylmethoxide.
      
  • Substrate Addition:

    • Dissolve 5-Bromo-2,3-dichloropyridine in a minimal amount of THF.

    • Add the substrate solution slowly to the alkoxide mixture at 0°C .

    • Why? Adding substrate to base (Inverse Addition) keeps the nucleophile concentration high relative to the substrate initially, but slow addition prevents local exotherms that degrade regioselectivity.[1]

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. If >10% starting material remains after 6h, heat to 40°C. Do not exceed 60°C to avoid cyclopropyl ring opening or bis-alkoxylation.[1]

  • Quench & Workup:

    • Cool to 0°C. Quench with sat.

      
       (aq).
      
    • Extract with EtOAc.[2] Wash organic layer with water and brine.

    • Dry over

      
      , filter, and concentrate.[1][3]
      

Visualization: Reaction Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing this specific reaction.

SNAr_Optimization Start Start: 5-Bromo-2,3-dichloropyridine Reaction Reaction: + Cyclopropylmethanol / NaH / THF Start->Reaction Check Checkpoint: HPLC Analysis Reaction->Check Success Target: this compound Check->Success >95% Conversion >98:2 Regio Issue_SM Issue: Unreacted SM (>10%) Check->Issue_SM Low Conversion Issue_Regio Issue: C3-Isomer Formation Check->Issue_Regio High Impurity Issue_Hydrolysis Issue: Pyridone Formation Check->Issue_Hydrolysis New Polar Spot Action_Heat Action: Increase Temp to 40°C Add 15-Crown-5 Issue_SM->Action_Heat Action_Cool Action: Lower Temp to -10°C Switch Solvent to Toluene Issue_Regio->Action_Cool Action_Dry Action: Re-dry Solvents Check N2 Line Issue_Hydrolysis->Action_Dry Action_Heat->Reaction Iterate

Caption: Logic flow for diagnosing yield loss in the SNAr synthesis of the target pyridine.

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a significant amount of the C3-substituted isomer."

Diagnosis: Thermodynamic control is overtaking kinetic control. Explanation: While C2 is electronically favored, high temperatures can provide enough energy to overcome the activation barrier for C3 substitution. Additionally, polar aprotic solvents like DMF can sometimes strip the cation so effectively that the "naked" alkoxide becomes too reactive and less selective. Solution:

  • Lower Temperature: Conduct the addition at -10°C or -20°C and do not exceed 20°C.

  • Change Solvent: Switch from DMF to THF or Toluene . Toluene allows for ion-pairing between the

    
     and the alkoxide, which can help direct the nucleophile to the N-adjacent C2 position via a "coordination-delivery" mechanism [1].[1]
    
Issue 2: "The reaction stalls at 70-80% conversion."

Diagnosis: Steric hindrance or aggregation of the alkoxide. Explanation: The cyclopropyl group is bulky. As the reaction proceeds, the sodium halide by-product can inhibit the surface of the NaH or aggregate with the alkoxide. Solution:

  • Add a Phase Transfer Catalyst: Add 5 mol% 15-Crown-5 (if using NaH) or 18-Crown-6 (if using KOtBu).[1] This sequesters the metal cation, exposing the reactive alkoxide anion [2].

  • Switch Base: Use Cesium Carbonate (

    
    )  in DMF at 60°C. The "Cesium Effect" often improves yields in difficult 
    
    
    
    reactions due to the higher solubility and nucleophilicity of cesium alkoxides [3].
Issue 3: "I observe a new polar impurity that is not the product."

Diagnosis: Hydrolysis to 5-bromo-3-chloro-2(1H)-pyridone.[1] Explanation: The C2 position is highly susceptible to attack by water. If your THF is "wet" (even 500 ppm water), hydroxide ions will compete with your bulky cyclopropylmethoxide.[1] Hydroxide is a smaller, harder nucleophile and will react faster.[1] Solution:

  • Drying Protocol: Distill THF over Na/Benzophenone or use a molecular sieve column.

  • Reagent Check: Ensure the cyclopropylmethanol is dry. Azeotrope with toluene if necessary before use.

Issue 4: "Is the cyclopropyl ring stable under these conditions?"

Diagnosis: Ring integrity concern. Explanation: Cyclopropyl rings are generally stable to basic and nucleophilic conditions. They are prone to opening in acidic environments (forming homoallylic cations).[1] Validation: As long as you avoid strong acids during the workup (e.g., do not use 1M HCl for washing; use saturated


 or water instead), the cyclopropyl ring will remain intact [4].[1]

Comparative Data: Solvent & Base Effects[1][4][5][7][8]

The following table summarizes expected outcomes based on standard 2,3-dichloropyridine substitution patterns.

SolventBaseTempEst.[2][4][5] YieldRegioselectivity (C2:C3)Risk Factor
THF NaH 25°C 85-92% >98:1 Optimal Balance
DMF

60°C90-95%95:5Higher temp risks side reactions.[1]
TolueneKOtBu80°C70-80%90:10Poor solubility of intermediates.[1]
DMSONaOH40°C50-60%80:20High hydrolysis risk (wet DMSO).[1]

References

  • BenchChem. (2025).[1][4] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from

  • RSC Advances. (2023). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Retrieved from

  • WuXi AppTec. (2025).[1] Regioselectivity of SNAr reaction of Dichloropyrimidines and Pyridines. WuXi Biology. Retrieved from

  • TÜBİTAK. (2004).[1][6] Cationic Rearrangements of Cyclopropyl Methanol Systems. Turkish Journal of Chemistry. Retrieved from

Sources

Technical Support Center: Purification of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: H-PYR-PUR-001

Welcome to the Halogenated Heterocycle Support Hub.

You are likely here because standard purification protocols are failing. Halogenated pyridines are deceptive; they look like simple aromatics, but the electron-withdrawing nature of halogens (F, Cl, Br, I) fundamentally alters the basicity and polarity of the pyridine ring. This often leads to product loss during extraction or "streaking" during chromatography.

This guide moves beyond generic advice to address the specific physicochemical anomalies of this class.

Module 1: The "Invisible" Product (Extraction Failures)

User Complaint: "I washed my reaction mixture with 1N HCl to remove impurities, but my halogenated pyridine product disappeared from the organic layer (or stayed in the organic layer when I wanted to salt it out)."

Root Cause Analysis: Standard pyridine has a pKa of ~5.2. However, placing a halogen at the 2- or 4-position drastically lowers the pKa due to the inductive electron-withdrawing effect.

  • 2-Chloropyridine pKa: ~0.49[1][2][3]

  • 2,6-Dichloropyridine: < 0 (Non-basic in aqueous conditions)

The Trap: If you treat 2-chloropyridine with 1M HCl (pH ~0), it is barely protonated. It will partition into the organic phase, not the aqueous phase. Conversely, if you are trying to remove it as an impurity, a weak acid wash will fail.

Troubleshooting Protocol: The pKa-Dependent Extraction

Use the following logic flow to determine your extraction strategy.

ExtractionLogic Start Identify Target Pyridine CheckPos Halogen Position? Start->CheckPos Meta 3-Halogen (Meta) (pKa ~2.8 - 3.0) CheckPos->Meta OrthoPara 2- or 4-Halogen (pKa < 0.7) CheckPos->OrthoPara Poly Poly-Halogenated (pKa < 0) CheckPos->Poly Action1 Behaves like standard amine. Extract with 2M HCl. Meta->Action1 Action2 Weakly Basic. Requires CONC. HCl (6-12M) to protonate/salt out. OrthoPara->Action2 Action3 Non-Basic. Stays in Organic Layer. Do not attempt acid extraction. Poly->Action3

Figure 1: Decision matrix for acid-base extraction based on halogen position and resulting basicity.

Corrective Action:

  • For 2-Halopyridines: Do not rely on acid extraction to purify. Rely on distillation or chromatography .

  • For 3-Halopyridines: You can extract into 2M HCl, wash the organic layer, then basify the aqueous layer to pH > 10 to recover the product [1].

Module 2: Chromatography Survival Guide

User Complaint: "My compound is streaking/tailing on the silica column, or I cannot separate regioisomers (e.g., 2-bromo vs. 3-bromo)."

Root Cause Analysis:

  • Tailing: Even with reduced basicity, the pyridine nitrogen interacts with acidic silanols (Si-OH) on the silica surface via hydrogen bonding.

  • Regioisomers: Isomers often have identical polarity but different dipole moments or shape selectivity.

Solution A: Mobile Phase Modifiers (The "Silanol Shield")

Never run a halogenated pyridine on pure silica without a modifier.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1-2% v/vCompetitively binds silanols, shielding the pyridine.General purification of 3-halopyridines.
Ammonia (7N in MeOH) 1-5% v/vStronger shield; suppresses ionization.Highly polar or amino-substituted pyridines.
Ammonium Acetate 10mM (Reverse Phase)Buffers pH to ensure neutral state.HPLC/C18 purification.
Solution B: Stationary Phase Switching

If silica fails despite TEA, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, preventing the "drag" effect.

Solution C: Regioisomer Separation Workflow

Separating 2-bromo from 3-bromopyridine is notoriously difficult by standard flash chromatography.

Recommended Protocol:

  • Distillation First: 2-Bromopyridine (bp ~193°C) and 3-Bromopyridine (bp ~173°C) have a 20°C boiling point difference. Use a Vigreux column under vacuum [2].

  • Silver Nitrate Impregnated Silica: For difficult isomer separations,

    
    -complexation chromatography (AgNO3/Silica) can separate isomers based on electron density availability at the nitrogen, which is modulated by the halogen position.
    

ChromOpt Start TLC Analysis: Streaking/Tailing? AddTEA Add 1% TEA to Eluent (Pre-wash column) Start->AddTEA Check Improved? AddTEA->Check Success Proceed with Flash Check->Success Yes Fail Switch Stationary Phase Check->Fail No Alumina Use Neutral Alumina (No modifier needed) Fail->Alumina C18 Reverse Phase C18 (Buffer pH 8-9) Fail->C18

Figure 2: Chromatography optimization loop for basic heterocycles.

Module 3: Scalable Purification (Crystallization & Sublimation)

User Complaint: "I have 50g of crude material. Columns are too expensive, but it oils out during recrystallization."

Expert Insight: Halogenated pyridines are lipophilic "grease balls." They resist forming lattices because they lack hydrogen bond donors (unless an amino group is present).

Solvent System Selection Table

Based on literature precedents for halogenated aromatics [3][4].

Compound ClassPrimary Solvent (Dissolve Hot)Anti-Solvent (Add Warm/Cool)Notes
Mono-halopyridines Pentane or Hexane (Cold)NoneOften liquids; freeze crystallization at -78°C may work.
Di/Tri-halopyridines Ethanol or MethanolWaterAdd water very slowly to avoid oiling. Seed crystals are critical.
Amino-halopyridines TolueneHeptaneExcellent system. Toluene disrupts

-stacking just enough.
Poly-halopyridines AcetoneWaterCommon for pentachloropyridine types.
The Sublimation Hack

For poly-halogenated pyridines (e.g., 2,6-dichloropyridine, 3,5-dibromopyridine), sublimation is often superior to crystallization.

  • Conditions: High vacuum (<0.1 mmHg), mild heat (40-60°C).

  • Advantage: Leaves behind inorganic salts and polymeric tars without solvent waste.

Module 4: Stability & Handling (The "Hidden" Degradation)

Critical Warning: Do not assume halogenated pyridines are stable like chlorobenzene.

  • 2-Fluoro/2-Chloropyridines: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Scenario: If you heat 2-chloropyridine in wet acidic or basic conditions during workup, it will hydrolyze to 2-pyridone (a solid, high-boiling impurity).

Storage Protocol:

  • Flush with Argon: Prevents N-oxide formation.

  • Avoid Strong Nucleophiles: Do not store in methanol/ethanol for prolonged periods if traces of base are present (forms methoxy-pyridine).

  • Refrigerate: 2-Chloropyridine is volatile and toxic; cold storage reduces vapor pressure [5].

References
  • PubChem. (2025).[1] 2-Chloropyridine Compound Summary. National Library of Medicine.

  • Organic Syntheses. (1943). 2-Bromopyridine.[4][5][6][7] Org. Synth. 1943, 23, 30.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • BenchChem. (2025).[8] Chromatographic Purification of Pyridine Derivatives.

  • ChemicalBook. (2025). 2-Chloropyridine Properties and Safety.

Sources

Technical Support Center: Pyridine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in Pyridine Synthesis Audience: Researchers, Medicinal Chemists, Process Chemists Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Purity Imperative

Pyridine rings are ubiquitous pharmacophores, yet their synthesis is often plagued by specific, recurring impurity profiles that complicate downstream SAR (Structure-Activity Relationship) studies. In drug development, even trace amounts of partially oxidized intermediates (e.g., dihydropyridines) or regioisomers can skew biological assay data or act as "false positives" in covalent binding screens.

This guide provides a root-cause analysis and minimization strategy for the three most common synthetic routes: Hantzsch , Chichibabin , and Cobalt-Catalyzed Cyclotrimerization .

Module 1: The Hantzsch Pyridine Synthesis

Core Mechanism: Condensation of aldehyde,


-keto ester, and ammonia to form 1,4-dihydropyridine (1,4-DHP), followed by oxidative aromatization.
Troubleshooting Guide: Aromatization Failures

User Question: I am seeing a persistent impurity in my Hantzsch product that has a similar


 to the product but is not UV-active at the same wavelengths. My yield is also lower than expected.

Diagnosis: This is classic Incomplete Oxidation . The intermediate 1,4-DHP has not fully aromatized. 1,4-DHPs are often less stable and have distinct UV/Vis profiles compared to the fully aromatic pyridine.

Self-Validating Protocol: The "Oxidation Check" Before declaring the reaction complete, perform this 1H NMR diagnostic check:

Feature1,4-Dihydropyridine (Intermediate)Pyridine (Target Product)
Ring Protons Singlet ~4.5–5.0 ppm (C4-H)Aromatic region ~7.0–8.5 ppm
NH Signal Broad Singlet ~5.0–9.0 ppm (Exchangeable)Absent
C2/C6 Methyls Singlet ~2.2 ppm (High field)Shifted downfield (~2.5–2.7 ppm)

Corrective Action (Minimization):

  • Switch Oxidants: If using mild oxidants (e.g., air/O2), switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or NaNO2 in Acetic Acid . These provide a thermodynamic push for aromatization.

  • Dealkylation Watch: If your C4 substituent is a secondary or benzylic alkyl group, harsh oxidation (e.g., KMnO4) can cleave this group, reverting to a dealkylated pyridine.

    • Solution: Use Cerium Ammonium Nitrate (CAN) or MnO2 for chemoselective aromatization without dealkylation.

Visualizing the Hantzsch Pathway & Byproducts

HantzschPathway Start Aldehyde + Beta-Keto Ester + NH3 DHP 1,4-Dihydropyridine (1,4-DHP) Start->DHP Condensation DHP->DHP Incomplete Rxn (Check NMR: ~4.5ppm singlet) Oxidation Oxidative Aromatization DHP->Oxidation Oxidant Added Pyridine Target Pyridine Oxidation->Pyridine Ideal Path Byprod1 Byproduct A: Dealkylated Pyridine Oxidation->Byprod1 Over-oxidation (if C4 is sec-alkyl) Byprod2 Byproduct B: N-Oxide Impurity Oxidation->Byprod2 Peracids used

Caption: Logical flow of Hantzsch synthesis showing critical divergence points where DHP intermediates or dealkylated byproducts form.

Module 2: Chichibabin Synthesis

Core Mechanism: Condensation of aldehydes with ammonia at high temperature.

Troubleshooting Guide: Isomer Contamination

User Question: I synthesized 3-picoline (3-methylpyridine) using acrolein and ammonia, but GC-MS shows a significant impurity with the same mass (M+ = 93). How do I remove it?

Diagnosis: You likely have Regioisomer Contamination . The Chichibabin reaction often produces mixtures (e.g., 3-methylpyridine vs. 3-ethylpyridine or lutidines) depending on the condensation pathway (1,2-addition vs 1,4-addition).

Minimization Strategy:

  • Catalyst Control: Switch from neat thermal conditions to Zeolite catalysts (e.g., ZSM-5) . The pore size constraints of zeolites impose shape selectivity, significantly reducing the formation of bulky isomers.

  • Temperature Modulation: Lower temperatures (

    
    C) favor kinetic products, while higher temperatures (
    
    
    
    C) favor thermodynamic products.

Purification Protocol: The "Nitrosation Wash" A common byproduct in Chichibabin synthesis is the secondary amine (piperidine derivatives) formed by over-reduction.

  • Dissolve crude mixture in 10% HCl .

  • Add NaNO2 (aq) dropwise at 0°C.

    • Mechanism:[1][2][3][4] Secondary amines convert to N-nitrosamines (neutral organic), while pyridines remain as water-soluble salts.

  • Extract with Ether/DCM: The N-nitrosamines move to the organic layer.

  • Basify Aqueous Layer: Add NaOH to pH > 12 and extract the purified pyridine.

Module 3: Cobalt-Catalyzed Cyclotrimerization

Core Mechanism: [2+2+2] cycloaddition of alkynes and nitriles.

Troubleshooting Guide: Regioselectivity (1,2,4 vs 1,3,5)

User Question: I am trying to make a 2,4,6-substituted pyridine using a terminal alkyne and a nitrile, but I keep getting the 2,3,6-isomer or a mixture.

Diagnosis: This is a Regiocontrol Failure . In intermolecular cyclotrimerization, the "head-to-tail" vs. "head-to-head" coupling of alkynes determines the final substitution pattern.

Decision Tree for Regiocontrol:

Desired IsomerRecommended StrategyMechanistic Rationale
1,3,5-Substituted (Symmetric)Use Sterically Bulky Catalysts (e.g., CpCo(cod) with bulky phosphines)Steric clash prevents "head-to-head" oxidative coupling of alkynes.
1,2,4-Substituted (Unsymmetric)Use Deficient Catalysts or Tethered Diynes Tethering the two alkyne units forces specific alignment (entropic control).
Visualizing Regioselectivity Logic

RegioSelectivity Input Alkyne + Nitrile [2+2+2] Cycloaddition Choice Are Alkynes Tethered? Input->Choice Tethered Yes (Diyne) Choice->Tethered Yes Untethered No (Intermolecular) Choice->Untethered No Result1 High Regiocontrol (Determined by linker length) Tethered->Result1 Sterics Catalyst Sterics? Untethered->Sterics Bulky Bulky Ligand (Cp*) Sterics->Bulky Small Small Ligand (Cp) Sterics->Small Result2 Favors 1,3,5-Isomer (Steric repulsion) Bulky->Result2 Result3 Favors 1,2,4-Isomer (Electronic control) Small->Result3

Caption: Decision tree for selecting catalyst and substrate design to control pyridine substitution patterns.

General Purification & Characterization FAQ

Q: How do I remove trace metal catalyst (Co, Pd, Cu) from my final pyridine?

Pyridines are excellent ligands and will bind tightly to transition metals, often carrying them through standard silica columns. Protocol:

  • Scavenger Resins: Treat the organic product solution with Thiol- or Thiourea-functionalized silica (e.g., SiliaMetS® Thiol) for 4 hours at 40°C. Filter to remove.

  • Complexation Wash: If resins are unavailable, wash the organic phase with 10% aqueous EDTA (pH 8) or aqueous N-Acetylcysteine . The chelator strips the metal from the pyridine nitrogen.

Q: What is the "Acid-Base Swing" technique?

This is the gold standard for validating pyridine purity.

  • Extract: Dissolve crude in EtOAc. Wash with 1M HCl .

    • Result: Pyridine becomes Pyridinium (H2O-soluble). Neutral byproducts (unreacted aldehyde, aromatics) stay in EtOAc.

  • Separate: Discard organic layer (or save for byproduct analysis).

  • Recover: Basify aqueous layer with 6M NaOH until pH > 12.

  • Final Extract: Extract the now-neutral pyridine back into EtOAc. This eliminates 95% of non-basic impurities.

References

  • Hantzsch Pyridine Synthesis & Aromatization

    • Mechanistic Insight: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." Molecules, 2003.[5]

    • Oxidative Dealkylation: "Oxidative aromatization of Hantzsch 1,4-dihydropyridines." Bioorganic & Medicinal Chemistry Letters, 2007.

  • Chichibabin Synthesis

    • Catalysis & Selectivity: "Chichibabin pyridine synthesis: Mechanism and optimizations."[1] Wikipedia/Chemical Reviews.

  • Cyclotrimerization

    • Cobalt Catalysis: "Cobalt-catalyzed alkyne-nitrile cyclotrimerization to form pyridines."[6] Organic Letters, 2000.

    • Regioselectivity:[7] "Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition." Angewandte Chemie, 2021.

  • Purification & Characterization

    • NMR Data: "Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives." Molecules, 2011.

    • Metal Removal: "Removal of Heavy Metals from Organic Reaction Mixtures."[8] Organic Process Research & Development, 2014.[8]

Sources

troubleshooting guide for Suzuki reactions with electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Category: Heterocycle Cross-Coupling

Introduction: Why is this reaction failing?

Welcome to the technical support hub for Suzuki-Miyaura coupling involving electron-deficient pyridines. If you are here, you are likely facing one of three scenarios: your catalyst has precipitated as "Pd black," your starting material is untouched despite heating, or your pyridine boronic acid has vanished into a protonated byproduct.

Electron-deficient pyridines (e.g., 2-halopyridines or pyridine-2-boronic acids) present a "perfect storm" of challenges:

  • Lewis Basic Poisoning: The pyridine nitrogen is a potent ligand that displaces phosphines, arresting the catalytic cycle.

  • Protodeboronation: 2-Pyridyl boron species are exceptionally unstable, hydrolyzing faster than they transmetallate.

  • Electronic Mismatch: Electron-deficient halides promote oxidative addition but often require specific bases to facilitate transmetallation.

This guide provides self-validating protocols to overcome these barriers.

Troubleshooting Tickets (Q&A)

Ticket #001: The "Stalled Reaction" (Catalyst Poisoning)

User Report: "I am coupling 2-chloropyridine with phenylboronic acid. The reaction mixture stays clear or turns pale yellow, but LCMS shows 95% starting material after 12 hours. Is my catalyst dead?"

Diagnosis: Yes, your catalyst is likely in a resting state, but not "dead" in the traditional sense of decomposition. It is poisoned . The nitrogen atom of the pyridine ring has coordinated to the Palladium center, forming a stable L2Pd(Pyridine)Cl complex that prevents the oxidative addition of the C-Cl bond.

The Fix: Steric Bulk (The Buchwald Strategy) You must use a ligand bulky enough to physically block the pyridine nitrogen from binding to the Pd center while still allowing the C-Cl bond to access the metal.

  • Recommended Ligand: XPhos or SPhos .[1]

  • Why? These biaryl phosphine ligands creates a "roof" over the Pd center. The steric bulk prevents the approach of the pyridine nitrogen (coordination) but permits the approach of the C-X bond (oxidative addition).

  • Protocol Adjustment: Switch to a pre-formed catalyst like XPhos Pd G4 . This ensures a 1:1 Pd:Ligand ratio and rapid initiation.

Ticket #002: The "Vanishing Nucleophile" (Protodeboronation)

User Report: "I am coupling an aryl bromide with 2-pyridylboronic acid. The aryl bromide remains, but the boronic acid is gone. I see a large peak corresponding to pyridine (protonated) in the MS."

Diagnosis: You are experiencing rapid protodeboronation . 2-Pyridyl boronic acids are notoriously unstable. The basic nitrogen facilitates a mechanism where water attacks the boron, and the C-B bond cleaves to release the pyridine ring. This happens orders of magnitude faster than transmetallation.

The Fix: The "Slow-Release" Strategy (MIDA Boronates) Do not use free 2-pyridyl boronic acids. Instead, use MIDA (N-methyliminodiacetic acid) boronates .

  • Mechanism: The MIDA ligand cages the boron, rendering it unreactive. Under specific conditions (hydrolysis), the active boronic acid is released slowly.[2]

  • Benefit: The concentration of free boronic acid is kept low, matching the rate of the catalytic cycle and preventing the accumulation that leads to decomposition.

  • Alternative: If you must use the boronic acid, use anhydrous conditions with CsF (Cesium Fluoride) in Toluene/Dioxane to avoid the water required for the protodeboronation pathway.

Ticket #003: The "Inert Electrophile" (Chloropyridines)

User Report: "My 3-chloropyridine couples fine, but 2-chloropyridine is inert under the same conditions."

Diagnosis: This is an electronic and steric issue. While 2-chloropyridines are electron-deficient (good for oxidative addition), the proximity of the nitrogen to the C-Cl bond creates a "chelation trap" or purely steric hindrance depending on the catalyst. Furthermore, the C-Cl bond is stronger than C-Br.

The Fix:

  • Catalyst: Use Pd(OAc)2 + SPhos (or SPhos Pd G3/G4). SPhos is specifically optimized for aryl chlorides.

  • Base: Switch to a stronger base like K3PO4 (anhydrous) or KOtBu if functional groups allow. Carbonate bases (K2CO3) are often too weak for difficult chlorides.

Visualizing the Solution

Workflow 1: Mechanism of Failure vs. Success

This diagram illustrates how bulky ligands prevent the "Dead End" of nitrogen coordination.

SuzukiMechanism Pd0 Active Pd(0) (Ligand Bound) Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination Standard Ligand (PPh3) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Bulky Ligand (XPhos/SPhos) Pyridine Pyridine Substrate (Reactant) Pyridine->Coordination Pyridine->OxAdd Coordination->Pd0 Reversible (Slow) Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Bulky ligands (Green Path) sterically preclude N-coordination (Red Path), forcing the catalyst into the productive Oxidative Addition cycle.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow to select your initial conditions.

DecisionTree Start Define Substrate Problem Q1 Is the Pyridine the Electrophile (Halide)? Start->Q1 Q2 Is the Pyridine the Nucleophile (Boron)? Start->Q2 HalideType Halide Type? Q1->HalideType BoronType Boron Source? Q2->BoronType Cl_Sol Use SPhos Pd G4 Base: K3PO4 Solvent: Dioxane HalideType->Cl_Sol Chloride (Cl) Br_Sol Use XPhos Pd G4 Base: K2CO3 Solvent: THF/Water HalideType->Br_Sol Bromide (Br) Acid_Sol STOP. Switch to MIDA Boronate or Trifluoroborate BoronType->Acid_Sol Boronic Acid MIDA_Sol Burke Protocol: Cu(OAc)2 (0.5 eq) DEA (Base) Dioxane/H2O BoronType->MIDA_Sol MIDA Boronate Acid_Sol->MIDA_Sol Switch Reagent

Caption: Optimization logic. Note that 2-pyridyl boronic acids are routed immediately to MIDA boronates to prevent failure.

Experimental Protocols

Protocol A: The "Burke Method" (For 2-Pyridyl MIDA Boronates)

Use this when the pyridine is the nucleophile. This system uses Copper to facilitate transmetallation and DEA to slowly release the active boron species.[2]

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
2-Pyridyl MIDA Boronate 1.5 equivNucleophile (Slow Release)
Pd(OAc)2 0.05 equiv (5 mol%)Catalyst Precursor
XPhos 0.10 equiv (10 mol%)Ligand (Prevents Poisoning)
Cu(OAc)2 0.50 equivPromoter (Facilitates Transmetallation)
K2CO3 4.0 equivBase
DEA (Diethanolamine) 1.5 equivRelease Agent
Solvent DMF or DioxaneHigh boiling, polar aprotic

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, MIDA Boronate, Pd(OAc)2, XPhos, Cu(OAc)2, and K2CO3.[3]

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to halide).

  • Activation: Add DEA (liquid) via syringe.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DEA. Dry over MgSO4.[4]

Protocol B: The "Buchwald Method" (For 2-Chloropyridines)

Use this when the pyridine is the electrophile (Halide).

ComponentEquivalentsRole
2-Chloropyridine 1.0 equivElectrophile
Boronic Acid 1.2 equivNucleophile
XPhos Pd G4 0.02 equiv (2 mol%)Pre-catalyst (Ensures active Pd)
K3PO4 2.0 equivBase (Stronger than carbonate)
Solvent THF : Water (10:1)Biphasic system

Step-by-Step:

  • Setup: Charge vial with 2-Chloropyridine, Boronic Acid, XPhos Pd G4, and K3PO4.

  • Solvent: Add THF and degassed Water.

  • Reaction: Heat to 60°C (Chlorides often require mild heat; if unreactive, increase to 80°C).

  • Note: If the reaction turns black immediately, ensure your inert atmosphere is rigorous. If it stays pale yellow but no product forms, check Ticket #001 (Ligand choice).

References

  • Billingsley, K. L., & Buchwald, S. L. (2008).[5] "A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.[6][7]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012).[8] "A General Solution for the 2-Pyridyl Problem (MIDA Boronates)." Angewandte Chemie International Edition.

  • BenchChem Technical Support. (2025). "Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings."

  • Sigma-Aldrich. (2024). "Buchwald Ligands: User Guide and Reactivity Profiles."

Sources

Triage & Diagnostics: Is it Deactivation or Inhibition?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Pyridine Functionalization

Ticket ID: PYR-CAT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Severity: Critical (Experimental Stalling)

Before altering your reaction conditions, you must distinguish between catalyst deactivation (the catalyst is dying) and product inhibition (the product is slowing the catalyst down). Changing ligands will not fix product inhibition; changing concentrations will.

The Gold Standard Diagnostic: The "Same Excess" Experiment Based on the kinetic analysis protocols developed by Jordi Burés (University of Manchester).

Do not rely on simple conversion vs. time plots. You must perform two parallel experiments with the same "excess" ([Reactant A]₀ - [Reactant B]₀) but different initial concentrations.

Diagnostic Workflow

SameExcessProtocol Start START: Reaction Stalls < 90% Conversion Exp1 Experiment A: Standard Conditions [Substrate]₀ = 1.0 M Start->Exp1 Exp2 Experiment B: 'Same Excess' Setup [Substrate]₀ = 0.5 M Add [Product]₀ = 0.5 M Start->Exp2 Compare Normalize Time (t * [Cat] total) Overlay Conversion Curves Exp1->Compare Exp2->Compare Result1 Curves Overlay Perfectly Compare->Result1 Match Result2 Exp B is Slower than Exp A Compare->Result2 Mismatch (Lag) Result3 Exp B is Faster than Exp A Compare->Result3 Mismatch (Lead) Diagnosis1 Diagnosis: ROBUST CATALYST Issue is likely thermodynamic equilibrium or reagent depletion. Result1->Diagnosis1 Diagnosis2 Diagnosis: PRODUCT INHIBITION Product is binding to catalyst. Solution: Change solvent polarity or remove product in situ. Result2->Diagnosis2 Diagnosis3 Diagnosis: CATALYST DEACTIVATION Catalyst dies over time (independent of turnover). Solution: Switch to Pd-PEPPSI or bulky phosphines. Result3->Diagnosis3

Figure 1: Decision tree for the "Same Excess" kinetic experiment. This protocol distinguishes intrinsic catalyst instability from product-induced suppression.

The Mechanics of Failure: Why Pyridines Kill Catalysts

Pyridines are "privileged scaffolds" in medicinal chemistry but "poisons" in organometallic catalysis. The failure usually stems from two competing pathways.

Mechanism A: The -Donation Trap (Competitive Coordination)

Pyridines are strong


-donors. In Palladium (Pd) cross-coupling (Suzuki, Buchwald-Hartwig), the pyridine nitrogen binds to the electrophilic Pd(II) center, displacing the labile ligands (phosphines or solvent) required for the catalytic cycle.
  • Consequence: Formation of an off-cycle, stable bis-pyridine Pd complex (PdL

    
    (Py)
    
    
    
    ) that cannot undergo transmetallation.
Mechanism B: Oxidative Addition Inhibition

For halopyridines (e.g., 2-chloropyridine), the electron-deficient nature of the ring makes the C-X bond difficult to break.

  • Consequence: The catalyst rests as Pd(0), leading to aggregation into inactive Palladium Black nanoparticles.

PyridinePoisoning Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate Limiting Agg Pd Black (Aggregation) Pd0->Agg If OxAdd is slow PdII Pd(II)-Ar-X (Active Cycle) OxAdd->PdII Dead Off-Cycle Trap [Pd(II)(Py)2(Ar)(X)] PdII->Dead + Pyridine (Strong Binding) Pyridine Free Pyridine (Substrate/Product) Dead->PdII Slow Dissociation

Figure 2: The "Pyridine Trap." The red pathway indicates the formation of the stable off-cycle species that halts turnover.

Mitigation Strategies: The Solution Matrix

If diagnostics confirm deactivation, select the appropriate remediation strategy based on your reaction type.

Strategy A: Steric Crowding (The "PEPPSI" Approach)

Best for: Suzuki/Buchwald-Hartwig Coupling of Pyridines

Use Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts.[1][2][3][4] These feature a bulky N-Heterocyclic Carbene (NHC) ligand that sterically prevents the substrate pyridine from binding too tightly to the metal center.

CatalystLigand TypeBest ApplicationWhy it works
Pd-PEPPSI-IPr Bulky NHCGeneral Cross-CouplingThe "throwaway" 3-chloropyridine ligand stabilizes the precatalyst but is easily displaced by the substrate.
Pd-PEPPSI-IPent Extremely Bulky NHCSterically hindered aminopyridines The pentyl chains create a "molecular roof" that blocks pyridine coordination to the Pd-center.
XPhos Pd G4 Biaryl PhosphineC-N Coupling (Buchwald)The bulky biaryl backbone promotes reductive elimination and prevents formation of dimeric resting states.
Strategy B: Protonation/Lewis Acid Protection

Best for: Hydrogenation of Pyridines[5]

Direct hydrogenation of pyridine to piperidine often fails because the product (piperidine) is more basic than the reactant, poisoning the heterogeneous catalyst (Pt/C or Pd/C).

  • Protocol: Add 1.05 equivalents of HCl or use Acetic Acid as solvent.

  • Mechanism: Protonating the Nitrogen (

    
    ) removes its ability to coordinate to the metal surface (
    
    
    
    -donation), allowing the
    
    
    -system to interact with the catalyst for hydrogenation.

Validated Experimental Protocols

Protocol 1: The "Same Excess" Experiment (Deactivation Check)

Use this to confirm if your pyridine substrate is killing the catalyst.

  • Stock Solution Preparation: Prepare a stock solution of catalyst, ligand, and internal standard (e.g., dodecane) in the reaction solvent.

  • Experiment A (Standard):

    • Charge vial with Substrate A (0.2 mmol) and Substrate B (0.2 mmol).

    • Add stock solution (Total Volume: 1.0 mL).

    • Monitor conversion via GC/HPLC at t=5, 10, 15, 30, 60 min.

  • Experiment B (Same Excess):

    • Charge vial with Substrate A (0.1 mmol) and Substrate B (0.1 mmol).

    • Crucial Step: Add Product P (0.1 mmol) to the vial at the start.

    • Add stock solution (Total Volume: 1.0 mL).

    • Monitor conversion.[6][7][8]

  • Analysis:

    • Plot Conversion vs. Time.

    • Time-shift Experiment B so its start point (0% conversion) aligns with the 50% conversion point of Experiment A.

    • Interpretation: If the curves do not overlay, the catalyst has deactivated during the first 50% of Experiment A.

Protocol 2: Buchwald-Hartwig Amination of 2-Aminopyridine

Targeting the difficult 2-position using PEPPSI technology.

  • Setup: In a glovebox or under Ar flow, charge a vial with:

    • Aryl Chloride (1.0 equiv)

    • 2-Aminopyridine (1.2 equiv)

    • KOtBu (1.5 equiv)

    • Pd-PEPPSI-IPent (1-2 mol%)

    • DME (Dimethoxyethane) or Dioxane (0.5 M concentration).

  • Activation: Heat to 60°C.

    • Note: The "activation" of PEPPSI involves the dissociation of the 3-chloropyridine ligand. This happens spontaneously upon heating.

  • Workup: The reaction usually completes in <2 hours. Filter through Celite to remove Pd black (if any) and salts.

  • Troubleshooting: If yield is low, add LiOtBu instead of KOtBu to break up potential aminopyridine-alkoxide aggregates.

Frequently Asked Questions (FAQ)

Q: My Suzuki coupling works for 3-bromopyridine but fails for 2-bromopyridine. Why? A: This is the "Electronic Effect." The 2-position is electron-deficient (similar to an electron-poor arene), making oxidative addition slower. Furthermore, the Nitrogen at the 2-position can chelate to the Pd after oxidative addition, forming a stable 4-membered ring intermediate that resists transmetallation. Fix: Use a catalyst with a wide bite angle (e.g., Xantphos) or the Pd-PEPPSI-IPent system to sterically discourage this chelation.

Q: Can I use Mercury (Hg) to test for deactivation? A: The Mercury Drop Test specifically tests for heterogeneity (i.e., if the reaction is catalyzed by nanoparticles). While useful, it does not diagnose homogeneous deactivation (ligand poisoning). For pyridine poisoning, the "Same Excess" experiment is superior.

Q: Why does my hydrogenation stop at 50% conversion? A: You likely have product inhibition. The piperidine product is binding to the active sites. Fix: Run the reaction in 1M HCl/MeOH or Glacial Acetic Acid. This protonates the piperidine, forcing it off the catalyst surface.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Easy-to-Handle Catalyst for Cross-Coupling Reactions.[1] Chemistry – A European Journal.

  • Burés, J. (2016). A Simple Graphical Method to Determine the Order in Catalyst. Angewandte Chemie International Edition.

  • Hartwig, J. F. (2008).[9] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research.

  • Glorius, F., et al. (2010). Mechanism of the Palladium-Catalyzed Hydrogenation of N-Heterocycles.[10] Journal of the American Chemical Society.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie.[8]

Sources

overcoming low solubility of pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Chemistry & Solubility Optimization

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for pyridine chemistry. As researchers, we often encounter the "brick dust" phenomenon: pyridine intermediates—particularly those with amide, carboxylic acid, or nitro substitutions—that refuse to dissolve in standard organic solvents (DCM, EtOAc, Toluene) or water.

This guide moves beyond basic solubility rules. We address the causality of these issues (often


-

stacking and zwitterionic character) and provide self-validating protocols to maintain flux in your synthetic pathway.

Module 1: Reaction Setup – Getting It Into Solution

The Issue: Your starting material or intermediate precipitates during the reaction, stalling conversion or causing localized hotspots.

Troubleshooting Guide

Q: My poly-substituted pyridine is insoluble in standard solvents (THF, DCM). How do I drive the reaction to completion?

A: Pyridines with electron-withdrawing groups (EWGs) often exhibit strong intermolecular


-

stacking, rendering them insoluble. You must disrupt these interactions.

Protocol: The "Disruptor" Solvent Switch Instead of simply heating, use a solvent system that disrupts stacking or engages the lone pair.

Solvent ClassRecommended SolventMechanism of ActionCaution
Dipolar Aprotic DMSO, NMP, DMFHigh dielectric constant breaks lattice energy; excellent for

reactions.
High boiling point; difficult to remove during workup (see Module 2).
Acidic Glacial Acetic Acid (AcOH)Protonates the pyridine nitrogen (

), creating a soluble salt and disrupting stacking.
Incompatible with acid-sensitive nucleophiles or organometallics.
Fluorinated Hexafluoroisopropanol (HFIP)Strong H-bond donor; solvates the lone pair without protonation.Expensive; use as a co-solvent (10-20% v/v) with DCM.

Self-Validating Check:

  • Test: Take an aliquot of your suspension. Add 10% volume of HFIP or AcOH.

  • Result: If it turns clear immediately, the issue is intermolecular stacking. Proceed with the co-solvent strategy.

Q: Can I run the reaction as a slurry (heterogeneous mixture)?

A: Yes, but only if the solubility equilibrium is fast.

  • Risk: Surface passivation (product coats the solid reactant).

  • Fix: Use High-Shear Mixing or Ultrasonication to constantly expose fresh surface area.

  • Phase Transfer Catalysis (PTC): If reacting with an aqueous nucleophile, add 5 mol% Tetrabutylammonium bromide (TBAB) . This acts as a "shuttle," pulling the nucleophile into the organic boundary layer of your solid pyridine.

Module 2: Work-Up & Isolation – The "Crash Out"

The Issue: The reaction is done, but the product crashes out as an emulsion or gum during aqueous extraction.

Visual Workflow: The pH Swing Protocol

The following diagram illustrates the logic for isolating amphoteric pyridine intermediates (e.g., Nicotinic acid derivatives).

pH_Swing_Protocol start Crude Reaction Mixture (Insoluble Pyridine) check_func Functional Groups Present? start->check_func acidic_func Acidic (COOH, OH) check_func->acidic_func Contains COOH basic_func Basic Only (Amine) check_func->basic_func Amine/Pyridine only step1_acid 1. Basify to pH > 10 (NaOH) Forms soluble carboxylate acidic_func->step1_acid step1_base 1. Acidify to pH < 3 (HCl) Forms soluble pyridinium salt basic_func->step1_base wash Wash Aqueous Layer with DCM (Removes non-polar impurities) step1_acid->wash step1_base->wash step2_acid 2. Acidify slowly to Isoelectric Point (pI) Product Precipitates wash->step2_acid From Basic Soln step2_base 2. Basify to pH > 10 Free base precipitates or extract wash->step2_base From Acidic Soln collect Filtration / Extraction step2_acid->collect step2_base->collect

Caption: Logic flow for "pH Swing" isolation, utilizing the amphoteric nature of substituted pyridines to remove impurities before final precipitation.

Troubleshooting Guide

Q: I used DMF/DMSO as a solvent. Now I can't extract my product because it stays in the DMF/Water layer.

A: Pyridines love dipolar aprotic solvents. Standard extraction (EtOAc/Water) often fails because the partition coefficient (


) favors the DMF/Water phase.

Protocol: The "LiCl Wash"

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (2-MeTHF is superior for pyridines due to higher lipophilicity).

  • Wash the organic layer 3x with 5% Aqueous Lithium Chloride (LiCl) instead of pure water.

    • Mechanism:[1][2][3] LiCl increases the ionic strength of the aqueous phase ("Salting Out"), forcing the organic product and the DMF out of the water. However, DMF is highly soluble in water, so the LiCl actually helps break the emulsion and forces the organic product into the organic layer while the DMF eventually partitions to the brine. Correction: Actually, the standard method is that water washes remove DMF, but LiCl helps prevent the organic product from following the DMF into the water.

  • Self-Validating Check: Check the refractive index of the final aqueous wash. If it matches the refractive index of your stock LiCl solution, the DMF is gone.

Q: My product is acid-sensitive, but I need to remove unreacted pyridine starting material.

A: Do not use HCl washes. Use the Copper Sulfate Sequestration method.

Protocol:

  • Dissolve crude mixture in DCM or EtOAc.[4]

  • Wash with saturated aqueous

    
     (Copper(II) Sulfate) .[4]
    
  • Mechanism: Pyridine coordinates rapidly to

    
     forming a water-soluble complex 
    
    
    
    .
  • Self-Validating Check:

    • Visual Cue: The aqueous layer will turn from pale blue to deep royal blue/purple .

    • Stop Condition: Continue washing until the aqueous layer remains pale blue, indicating no free pyridine is left to complex with the copper.

Module 3: Purification – The "Streaking" Column

The Issue: Your insoluble pyridine streaks on silica gel, leading to poor separation and low recovery.

Q: Why does my pyridine stick to the silica column?

A: Silica gel is slightly acidic (


). Basic pyridines protonate on the silica surface, forming strong ionic bonds with silanol groups (

).

Protocol: Mobile Phase Modifiers

ModifierConcentrationFunctionBest For
Triethylamine (TEA) 1-2% v/vCompetitively binds to silanol sites, shielding the pyridine.General purification of free bases.
Ammonium Hydroxide (

)
0.5-1% v/vBasifies the silica; suppresses protonation.Highly polar pyridines; requires DCM/MeOH systems.
Ammonium Acetate 10 mMBuffer for Reverse Phase (C18).Preparative HPLC purification.

Q: My compound is too insoluble for liquid loading. What do I do?

A: Use Solid Loading (Dry Loading) .

  • Dissolve the crude material in a strong solvent (MeOH, DCM/MeOH, or even Acetone).

  • Add Celite 545 or Silica Gel (ratio 1:2 mass/mass).

  • Rotary evaporate to dryness. You will have a free-flowing powder.

  • Load this powder on top of your flash column.

    • Benefit: Eliminates solubility issues in the initial mobile phase and prevents band broadening.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection and work-up).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Mechanisms of pyridine synthesis and reactivity).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and dielectric constants).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC. (Source for Pyridine pKa ~5.2).[5]

  • Curran, D. P. (2014). Fluorous Chemistry. In Comprehensive Organic Synthesis.

Sources

Technical Support Center: Navigating the Scale-Up of Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the scale-up of pyridine derivative synthesis. Moving from bench-scale success to pilot or manufacturing scale introduces a new set of variables that can significantly impact yield, purity, and safety.[1][2][3] This resource is structured to help you anticipate and resolve these issues effectively.

Section 1: Core Scale-Up Challenges & Initial Troubleshooting

The transition from a small-scale, controlled laboratory environment to larger reactors invariably presents challenges.[2][4][5][6] Understanding these fundamental issues is the first step toward a successful scale-up.

FAQ 1: Why did the high yield I achieved in the lab disappear on a larger scale?

This is one of the most frequent and frustrating challenges in process scale-up.[1] Several factors, often interconnected, can contribute to a significant drop in yield:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration.[1][2] This can promote the formation of side products and impurities that were negligible at the lab scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[7]

  • Changes in Reaction Kinetics: The longer reaction times often associated with larger batches can alter the kinetic profile of the reaction, again favoring the formation of undesired byproducts.[1]

  • Impurity Profile Alterations: The combination of longer reaction times, temperature variations, and different mixing efficiencies can lead to the emergence of new and unexpected impurities.[1][8]

Troubleshooting Workflow for Yield Loss

G start Significant Yield Drop Observed at Scale check_mixing Evaluate Mixing Efficiency (CFD modeling, mixing studies) start->check_mixing check_thermo Analyze Thermal Profile (Reaction Calorimetry) start->check_thermo check_kinetics Re-evaluate Reaction Kinetics (In-situ monitoring) start->check_kinetics optimize_mixing Optimize Agitator Speed, Impeller Design, or Baffling check_mixing->optimize_mixing Poor Mixing Identified optimize_cooling Improve Cooling Capacity, Adjust Addition Rates check_thermo->optimize_cooling Exotherm Control Issues adjust_conditions Modify Reaction Time, Temperature, or Concentration check_kinetics->adjust_conditions Kinetic Shift Detected re_run re_run optimize_mixing->re_run Re-run Pilot Batch optimize_cooling->re_run adjust_conditions->re_run

Caption: A troubleshooting workflow for addressing yield loss during scale-up.

Section 2: Reaction Control and Selectivity

Maintaining control over your reaction's selectivity is paramount for ensuring product quality and simplifying downstream processing.

FAQ 2: I'm observing the formation of new, unexpected regioisomers at a larger scale. How can I regain regioselectivity?

The formation of regioisomers is a common challenge, especially in syntheses involving unsymmetrical starting materials.[9]

  • Causality: Subtle changes in reaction conditions that are amplified at scale can be the root cause. For instance, inadequate temperature control can provide sufficient energy to overcome the activation barrier for the formation of a less-favored isomer. Similarly, poor mixing can lead to localized concentration gradients that alter the reaction pathway.

Strategies to Enhance Regioselectivity:

  • Catalyst and Solvent Screening: The choice of catalyst and solvent can have a profound impact on regioselectivity.[9] It is advisable to perform a focused screen of different catalysts (e.g., Lewis acids, Brønsted acids) and solvents to identify conditions that favor the desired isomer.

  • Controlled Reagent Addition: Instead of adding all reactants at once, a slow, controlled addition of one of the key reagents can help maintain a low concentration of that reactant, thereby suppressing the formation of undesired side products.

  • Temperature Optimization: Precisely controlling the reaction temperature is crucial. A lower temperature may favor the kinetically controlled product, while a higher temperature might lead to the thermodynamically controlled product. Conduct small-scale experiments to map out the effect of temperature on isomer distribution.

Protocol 1: Systematic Catalyst and Solvent Screening for Regioselectivity
  • Setup: Arrange a parallel reaction block with multiple vials, each equipped with a magnetic stir bar.

  • Reactant Preparation: Prepare a stock solution of your primary reactants in a suitable solvent.

  • Catalyst/Solvent Matrix: In each vial, add a different catalyst (e.g., 5-10 mol%) from a pre-selected panel. If screening solvents, use the same catalyst in each vial but with a different solvent.

  • Reaction Initiation: Add the reactant stock solution to each vial and initiate the reaction (e.g., by heating).

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by HPLC or GC to determine the ratio of desired product to regioisomers.

  • Analysis: Plot the regioisomeric ratio as a function of the catalyst or solvent to identify the optimal conditions.

Section 3: Catalyst and Reagent Challenges

The behavior of catalysts and reagents can change significantly when moving to a larger scale.

FAQ 3: My catalyst appears to be deactivating much faster in the pilot plant. What are the likely causes?

Catalyst deactivation is a significant concern in many pyridine syntheses, especially those employing transition metal catalysts.[10][11]

  • Poisoning: The pyridine nitrogen itself can act as a ligand and poison the metal catalyst, particularly in reactions where the pyridine is a product.[12][13] Impurities in lower-grade, large-scale starting materials or solvents can also act as catalyst poisons.

  • Coking and Fouling: In vapor-phase syntheses, the formation of carbonaceous deposits ("coke") on the catalyst surface is a common deactivation pathway.[10]

  • Sintering: At elevated temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.

Troubleshooting Catalyst Deactivation

Potential Cause Diagnostic Approach Mitigation Strategy
Catalyst Poisoning Analyze raw materials for potential poisons (e.g., sulfur, halides).Purify starting materials before use. Select a more robust catalyst.
Coking/Fouling Characterize the spent catalyst using techniques like TGA or SEM.Optimize reaction temperature and residence time. Implement a catalyst regeneration cycle.[10]
Sintering Analyze the catalyst particle size distribution before and after the reaction.Operate at a lower temperature if possible. Choose a catalyst with a more stable support.

Section 4: Work-up and Purification Hurdles

Isolating and purifying your target compound at scale often requires a complete re-evaluation of the lab-scale procedure.

FAQ 4: My product is difficult to isolate from the reaction mixture, and I'm experiencing low recovery after purification. What can I do?

Challenges in product isolation and purification are common when scaling up.[1][9][14]

  • Aqueous Work-up Issues: Highly polar pyridine derivatives can have significant solubility in the aqueous layer during extractions, leading to product loss.[14]

  • Chromatography Challenges: What is feasible on a small-scale prep-HPLC becomes impractical and expensive at a multi-kilogram scale. Peak tailing is a frequent issue with basic pyridine compounds on silica gel.[15]

  • Crystallization Difficulties: An oily product that was easily purified by chromatography in the lab can be a major hurdle at scale, where crystallization is the preferred method of purification.[14]

Strategies for Improved Isolation and Purification:

  • Salt Formation: If your pyridine derivative is basic, consider forming a salt (e.g., hydrochloride) to facilitate crystallization and isolation.[14]

  • Azeotropic Distillation: For removing residual pyridine, which can be challenging due to its high boiling point, azeotropic distillation with water can be an effective technique.[12]

  • Alternative Chromatography: If chromatography is unavoidable, consider switching from silica gel to alumina or a polymer-based stationary phase to minimize peak tailing.[15]

Purification Troubleshooting Logic

G start Low Recovery or Purification Difficulty check_solubility Product soluble in aqueous layer? start->check_solubility check_chromatography Chromatography ineffective? start->check_chromatography check_crystallization Product is an oil or does not crystallize? start->check_crystallization solution_solubility Saturate aqueous layer with NaCl. Use a more polar organic solvent. check_solubility->solution_solubility Yes solution_chromatography Change stationary phase (e.g., alumina). Optimize mobile phase pH. check_chromatography->solution_chromatography Yes solution_crystallization Attempt salt formation. Try trituration with a non-polar solvent. check_crystallization->solution_crystallization Yes end end solution_solubility->end Improved Recovery solution_chromatography->end solution_crystallization->end

Caption: A decision tree for troubleshooting product isolation and purification.

Section 5: Safety and Regulatory Considerations

Safety is the most critical aspect of any chemical process scale-up.[1][2]

FAQ 5: What are the key safety hazards I need to be aware of when scaling up pyridine synthesis?
  • Thermal Runaway: Many pyridine syntheses are exothermic.[1] A failure to adequately dissipate this heat at a large scale can lead to a dangerous thermal runaway reaction.[1][2] A thorough thermal hazard assessment is essential.

  • Reagent Handling: Reagents commonly used in pyridine synthesis, such as ammonia, can be hazardous and require specialized handling procedures and engineering controls.[1]

  • Pressure Build-up: Reactions that generate gaseous byproducts can lead to a dangerous pressure increase in a closed reactor system.[1] Proper venting and pressure relief systems are mandatory.

  • Toxicity and Environmental Concerns: Pyridine and its derivatives can be toxic and harmful to the environment.[16][17][18] All waste streams must be handled and disposed of in accordance with local regulations.

Mandatory Safety Protocol: Pre-Scale-Up Hazard Analysis

  • Reaction Calorimetry: Conduct reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise.

  • Process Hazard Analysis (PHA): Perform a systematic PHA (e.g., a HAZOP study) to identify potential failure modes and their consequences.

  • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all reactants, solvents, and products to understand their specific hazards.

  • Engineering Controls: Ensure that the pilot plant or manufacturing facility is equipped with the necessary engineering controls, such as adequate ventilation, emergency relief systems, and personal protective equipment (PPE).[16][18]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem.
  • IChemE. Scale-up of Chemical Processes. IChemE.
  • Worstell, J. (2016). Scaling Chemical Processes: Practical Guides in Chemical Engineering.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011).
  • Scaling Chemical Processes - 1st Edition. (2016). Elsevier Shop.
  • BenchChem Technical Support Team. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025). managing reaction conditions for selective pyridine synthesis with acetohydrazide. Benchchem.
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025).
  • Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. (2024). Bentham Science Publisher.
  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2025).
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
  • Cleaver, J. (2023). Rules of Thumb: Scale-up. The Chemical Engineer.
  • Problems needing attention in synthesis process scaling up. (2021). shandong look chemical.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Pyridine Ring Synthesis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Pyridine & Pyridine Derivatives Market Size | Industry Report. (2025). SNS Insider.
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025). Pure Synth.
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). PMC.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Electronic nature of pyridine and its deactivation via Lewis acid.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Pyridine synthesis. Organic Chemistry Portal.
  • De, S., Kumar, S. K. A., Shah, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • Pyridine: Exposure, risk management, and impact on life and environment.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Pyridines.
  • Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. (2022). Organic Chemistry Portal.
  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025).
  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • A Review of Impurity Profile in Pharmaceutical Substances. (2018). IJPPR.
  • Recent trends in the impurity profile of pharmaceuticals. PMC.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • Deng, B. (2021). How to deal with scale-up challenges of Chemistry?. Prime Scholars.
  • How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025).
  • Purification method of pyridine and pyridine derivatives. (2012).
  • Pyridines deep dive: Properties, structure, synthesis and sources | Blog. Chempanda.

Sources

Technical Support Center: Strategies for Removing Catalyst Residues from Final Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Catalyst Residues

The use of metal catalysts, particularly platinum group metals (PGMs) like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), is integral to modern organic synthesis, enabling complex molecular constructions with high efficiency.[1][2] However, the very properties that make these metals excellent catalysts also make their removal from the final product a significant challenge. Residual metal catalysts offer no therapeutic benefit and are a safety concern, necessitating their removal to stringent levels, often to low parts-per-million (ppm) concentrations.[3][4] Regulatory bodies like the European Medicines Agency (EMA) and the International Council on Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3D) for elemental impurities to ensure patient safety.[5][6] Beyond regulatory compliance, residual catalysts can negatively impact the stability of the final product, interfere with downstream processing steps, and affect the product's physical properties.[7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of catalyst residues. It offers a combination of theoretical explanations, practical, step-by-step protocols, and troubleshooting advice in a direct question-and-answer format.

Method Selection Guide

Q1: How do I choose the best method for removing my specific catalyst residue?

A1: The optimal method for catalyst removal is highly dependent on the specific characteristics of your catalyst, your final product, and the scale of your reaction. A multi-faceted approach is often necessary to achieve the desired level of purity.[8] Consider the following factors when making your selection:

  • Nature of the Catalyst: Is the catalyst homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid)?[1][2] Heterogeneous catalysts are generally easier to remove by simple filtration.[2]

  • Properties of Your Product: Is your product a solid or an oil? Is it thermally stable? What is its polarity and solubility profile? Is it sensitive to acidic or basic conditions?[8]

  • Required Purity Level: The stringency of the final product specifications will dictate the rigor of the purification strategy. Active Pharmaceutical Ingredients (APIs) often have very low, single-digit ppm limits for residual metals.[9]

  • Scale of the Reaction: A method that is suitable for a small-scale laboratory experiment may not be practical or cost-effective for a large-scale industrial process.[8]

Below is a decision tree to guide you through the selection process:

G start Start: Crude Product with Catalyst Residue catalyst_type What is the nature of the catalyst? start->catalyst_type product_stability Is the product stable to heat and solvent changes? catalyst_type->product_stability Homogeneous filtration Filtration (e.g., through Celite) catalyst_type->filtration Heterogeneous product_form Is the product a solid? product_stability->product_form Yes chromatography Column Chromatography product_stability->chromatography No product_solubility Does the product have differential solubility from the catalyst? product_form->product_solubility No crystallization Crystallization / Precipitation product_form->crystallization Yes extraction Liquid-Liquid Extraction product_solubility->extraction Yes scavengers Metal Scavengers / Resins product_solubility->scavengers No nanofiltration Organic Solvent Nanofiltration (OSN) scavengers->nanofiltration Consider for large scale G start Start: Crude Product tlc 1. TLC Analysis - Select stationary phase - Screen mobile phases start->tlc packing 2. Column Packing - Choose wet or dry packing - Ensure uniform packing tlc->packing loading 3. Sample Loading - Use dry or wet loading - Minimize band broadening packing->loading elution 4. Elution - Isocratic or gradient elution - Collect fractions loading->elution analysis 5. Fraction Analysis - TLC or other methods - Pool pure fractions elution->analysis optimization 6. Optimization (if needed) - Adjust mobile phase polarity - Change stationary phase analysis->optimization optimization->tlc Re-develop end Purified Product optimization->end Successful

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for the structural verification of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.

This guide is designed for medicinal chemists and analytical scientists who require a definitive protocol to distinguish this compound from its close structural regioisomers, particularly the 3-bromo-5-chloro analogue, which often co-elutes in LC-MS.

Executive Summary

Product: this compound (CAS: 1431532-94-3) Primary Application: Pharmaceutical intermediate (Scaffold for


 and Cross-coupling reactions).
Analytical Challenge:  Differentiating the target molecule from its regioisomer, 3-Bromo-5-chloro-2-(cyclopropylmethoxy)pyridine . Both compounds share the same molecular formula (

), nominal mass (260.9/262.9 Da), and similar polarity, rendering LC-MS retention times often insufficient for unambiguous assignment. Solution: High-resolution 1H NMR spectroscopy utilizes the distinct electronegativity differences between Chlorine (

) and Bromine (

) to shift the aromatic protons (H4 and H6), providing a self-validating structural fingerprint.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS. Note: DMSO-d6 is an alternative but may cause peak broadening due to viscosity and water exchange if traces are present.
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving tight coupling).

  • Temperature: 298 K (

    
    ).
    
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      s (Ensure full relaxation of aromatic protons for integration accuracy).
    • Scans: 16–64.

Spectral Analysis & Performance Comparison

Characteristic Spectral Features

The 1H NMR spectrum of the target compound is defined by two distinct regions: the Aromatic Pyridine Region (diagnostic) and the Aliphatic Cyclopropyl Region (confirmatory).

Table 1: 1H NMR Assignment for this compound
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-6 Aromatic8.15 – 8.25 Doublet (

)

Diagnostic: Ortho to Ring N and C5-Br.[1] Most deshielded proton.
H-4 Aromatic7.80 – 7.90 Doublet (

)

Diagnostic: Sandwiched between C3-Cl and C5-Br.
OCH

Aliphatic4.15 – 4.20 Doublet (

)

Characteristic of alkoxy attachment.
CH Cyclopropyl1.25 – 1.35 Multiplet (

)
-Methine proton of cyclopropyl ring.
CH

Cyclopropyl0.55 – 0.65 Multiplet (

)
-Cyclopropyl methylene (cis/trans).
CH

Cyclopropyl0.30 – 0.40 Multiplet (

)
-Cyclopropyl methylene (cis/trans).

Note: Chemical shifts are estimated based on substituent additivity rules and analogous pyridine derivatives in


.
Comparative Analysis: Distinguishing Regioisomers

The primary "alternative" in a synthesis context is the unwanted regioisomer. 1H NMR outperforms LC-MS here by detecting the subtle electronic environment changes around H6.

The Mechanism of Differentiation:

  • Target (5-Br, 3-Cl): H6 is ortho to Bromine .

  • Alternative (5-Cl, 3-Br): H6 is ortho to Chlorine .

Since Chlorine is more electronegative than Bromine, it exerts a stronger inductive deshielding effect on the adjacent proton. Therefore, the H6 signal in the 5-Chloro isomer will appear downfield relative to the 5-Bromo target .

Table 2: Performance Comparison (Target vs. Isomer)
FeatureTarget Product (5-Br-3-Cl)Alternative Isomer (5-Cl-3-Br)differentiation Logic
H-6 Shift

8.20 ppm

8.35 ppm
H6 ortho to Cl is more deshielded than ortho to Br.
H-4 Shift

7.85 ppm

7.90 ppm
H4 environment is similar (flanked by both halogens).[1]

(H6 - H4)
~0.35 ppm ~0.45 ppm The gap between aromatic signals is wider in the 5-Cl isomer.
LC-MS (ESI+) [M+H]+ 261/263[M+H]+ 261/263Fail: Indistinguishable mass and isotopic pattern.

Expert Insight: If your spectrum shows a small doublet at


 ppm alongside your main peak at 

ppm, your sample likely contains the 5-chloro regioisomer impurity (typically 5-10% depending on the halogenation method used).

Structural Logic & Workflow

The following diagram illustrates the decision-making process for validating the compound structure during synthesis.

NMR_Workflow Start Crude Product Isolated (Post-Workup) SamplePrep Dissolve in CDCl3 (10 mg / 0.6 mL) Start->SamplePrep RunNMR Acquire 1H NMR (400 MHz, 16 scans) SamplePrep->RunNMR CheckAliphatic Check Aliphatic Region (0.3 - 4.2 ppm) RunNMR->CheckAliphatic CycloConfirmed Cyclopropyl Pattern Confirmed (d 4.18, m 1.3, m 0.6, m 0.3) CheckAliphatic->CycloConfirmed Matches Pattern CheckAromatic Analyze Aromatic Region (7.5 - 8.5 ppm) CycloConfirmed->CheckAromatic PatternA H6 at ~8.20 ppm H4 at ~7.85 ppm CheckAromatic->PatternA Upfield H6 PatternB H6 at ~8.35 ppm H4 at ~7.90 ppm CheckAromatic->PatternB Downfield H6 ResultTarget CONFIRMED: This compound PatternA->ResultTarget ResultIsomer REJECTED: 3-Bromo-5-chloro isomer detected PatternB->ResultIsomer

Figure 1: Analytical workflow for distinguishing the target 5-bromo-3-chloro regioisomer from its 5-chloro-3-bromo analogue using 1H NMR chemical shifts.

Mechanistic Causality of Shifts

Understanding why the shifts occur builds trust in the assignment.

  • Cyclopropylmethoxy Shielding: The oxygen atom at Position 2 is an electron donor by resonance (+M effect). This increases electron density primarily at positions 3 and 5 (ortho/para to the oxygen).

    • However, positions 3 and 5 are occupied by Halogens.[2] The shielding effect is thus transmitted to the carbons bearing the halogens, indirectly affecting the protons at 4 and 6 via the ring current.

  • Halogen Deshielding:

    • Chlorine at C3: Strongly withdraws electrons inductively (-I), deshielding the adjacent H4.

    • Bromine at C5: Withdraws electrons (-I) but also has a large electron cloud (polarizability). It deshields the adjacent H4 and H6.

  • Nitrogen Deshielding: The ring nitrogen (N1) has the strongest deshielding effect on the

    
    -proton (H6). This is why H6 is always the most downfield signal (
    
    
    
    ).

Self-Validating Check: Calculate the coupling constant (


). The coupling between H4 and H6 is a meta-coupling  (

). In pyridines, this is characteristically 1.5 – 2.5 Hz . If you observe a large coupling (

Hz), your structure is incorrect (likely an ortho-proton arrangement, implying a different substitution pattern like 2,3- or 3,4-disubstitution).

References

  • AOBChem. (2024). Product Catalog: this compound. Retrieved from [Link]

  • Reagentia. (2024).[3] Chemical Database: 3-bromo-5-chloro-2-(cyclopropylmethoxy)pyridine. Retrieved from [Link]

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General Reference for Pyridine Additivity Rules).

Sources

C NMR Data Guide: Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


C NMR spectroscopy for substituted pyridines, designed for researchers and drug discovery professionals.

Introduction: The Pyridine Challenge

In medicinal chemistry, pyridine is a ubiquitous pharmacophore, yet its NMR characterization presents unique challenges compared to benzene.[1][2] The nitrogen atom introduces a strong dipole and a significant paramagnetic shielding term, causing dramatic chemical shift anisotropy.[2]

Why this matters:

  • Deshielding: The ring nitrogen deshields the

    
    -carbons (C2/C6) by 
    
    
    
    20 ppm relative to benzene.[2][3]
  • Solvent Sensitivity: Pyridines are Lewis bases.[1][2] The chemical shifts, particularly at C2/C6, are highly sensitive to solvent polarity and hydrogen bonding (e.g., CDCl

    
     vs. DMSO-
    
    
    
    ).[2]
  • Assignment Ambiguity: In 3-substituted pyridines, distinguishing C2 from C6 is critical but often difficult without 2D correlation (HSQC/HMBC).

Theoretical Framework: The "0.5 Rule"

Unlike benzene, where substituent effects (SCS) are strictly additive, pyridine exhibits a "dampened" transmission of electronic effects due to the nitrogen sink.[2]

  • The Nitrogen Effect: The lone pair on nitrogen creates a high electron density locally, but the electronegativity pulls density from the ring.[1][2]

  • C2/C6 Anomaly: Substituent effects at the C2 position often show only

    
    50% of the magnitude observed in benzene (the "0.5 Rule").[2] This is critical for predicting shifts in 2-substituted analogs.[3]
    
Comparative Data Analysis

The following table aggregates


C NMR chemical shifts (

, ppm) for pyridine and common monosubstituted derivatives in CDCl

.

Table 1:


C Chemical Shifts of Monosubstituted Pyridines (CDCl

, 298 K)
CompoundSubstituentC2 (

)
C3 (

)
C4 (

)
C5 (

)
C6 (

)
Substituent C
Pyridine -H149.9 123.8 135.9 123.8 149.9 -
2-Picoline 2-Me158.3 120.9136.1120.9149.224.5
3-Picoline 3-Me150.2133.2 136.4123.3147.218.5
4-Picoline 4-Me149.8124.8147.5 124.8149.821.3
2-Chloropyridine 2-Cl151.7 124.2138.6122.5149.6-
3-Bromopyridine 3-Br150.6120.4 138.4124.4148.1-
2-Aminopyridine 2-NH

158.8 108.7138.0113.2148.2-
4-Methoxypyridine 4-OMe151.0109.8164.5 109.8151.055.2

Note on Solvent Effects: Switching from CDCl


 to DMSO-

typically causes a downfield shift of 1–3 ppm for C2/C6 carbons due to hydrogen bonding with the pyridine nitrogen lone pair.[2]
Structural Assignment Workflow

Correctly assigning the C2, C3, and C4 signals requires a logic flow that integrates chemical shift rules with coupling constants (


 and 

).[2][3]

AssignmentLogic Start Unknown Pyridine Derivative (13C NMR Spectrum) CheckAlpha Identify α-Carbons (C2/C6) Region: 145-160 ppm Start->CheckAlpha Split Symmetry? CheckAlpha->Split SymYes Symmetric (e.g., 4-sub) 1 signal for C2/C6 1 signal for C3/C5 Split->SymYes Yes SymNo Asymmetric (2- or 3-sub) Distinct signals for all C Split->SymNo No Pos4 4-Substituted C4 (ipso) shifts C2/C6 equivalent SymYes->Pos4 SubPos Determine Substituent Position SymNo->SubPos Pos2 2-Substituted C2 (ipso) shifts significantly C3 (ortho) shielded/deshielded SubPos->Pos2 Large shift at ~150-160 Pos3 3-Substituted C2 & C6 distinct C2 usually singlet in 1H-decoupled (Use HMBC to confirm) SubPos->Pos3 Split α-signals Validation Validate with HSQC/HMBC C2/C6 have large 1J_CH (~180 Hz) C3/C4/C5 have smaller 1J_CH (~160 Hz) Pos2->Validation Pos3->Validation Pos4->Validation

Figure 1: Decision tree for assigning


C NMR signals in substituted pyridines.
Experimental Protocol: Quantitative C NMR

Standard


C NMR parameters (power-gated decoupling) rely on the Nuclear Overhauser Effect (NOE) to enhance signal intensity.[2][3] However, in pyridines, the quaternary carbons (C-Substituted) and C2/C6 relax at vastly different rates, leading to integration errors.[2]

Objective: Obtain accurate quantitative integrals for purity analysis or mixture ratio determination.

Method: Inverse Gated Decoupling (IGD).[1][2][3]

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve 30–50 mg of substrate in 0.6 mL CDCl

      
       .
      
    • Crucial: Add 1–2 mg of Cr(acac)

      
        (Chromium(III) acetylacetonate) as a relaxation agent if instrument time is limited.[2][3] This reduces 
      
      
      
      for all carbons.[2]
  • Instrument Setup:

    • Pulse Sequence: zgig (Bruker) or s2pul with decoupler off during delay (Varian/Agilent).

    • Decoupling: ON during acquisition, OFF during relaxation delay (

      
      ).
      
  • Parameter Optimization:

    • Spectral Width (SW): 240 ppm (covers -10 to 230 ppm).[2][3]

    • Acquisition Time (AQ): 1.0 – 1.5 seconds.[2][3][4]

    • Relaxation Delay (

      
      ): 
      
      • With Cr(acac)

        
        : 2–5 seconds.[2]
        
      • Without Cr(acac)

        
        :20–30 seconds . (Quaternary carbons in pyridines can have 
        
        
        
        ).[1][2][3]
    • Pulse Angle: 90° pulse.

    • Scans (NS): Minimum 512 (due to loss of NOE enhancement).

  • Processing:

    • Apply an exponential window function (LB = 1.0 – 3.0 Hz) to improve S/N.

    • Baseline correction is critical for accurate integration.[1][2]

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] Link[3]

  • Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link[3]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] Link[3]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[3] Link

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] Link

Sources

mass spectrometry fragmentation pattern of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine . This document is structured for researchers requiring rigorous structural validation and method development parameters.

Executive Summary & Compound Identity

This compound (CAS: 1431532-94-3) is a highly functionalized pyridine intermediate, often utilized in the synthesis of antiviral agents and advanced agrochemicals. Its mass spectral signature is defined by two distinct features: a complex isotopic envelope due to the simultaneous presence of Bromine and Chlorine, and a characteristic ether fragmentation pathway driven by the cyclopropylmethyl group.

This guide compares the ionization behaviors of this molecule under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing predicted fragmentation data derived from validated structural analogs and fundamental mass spectrometry principles.

Property Data
Formula C₉H₉BrClNO
Monoisotopic Mass 260.956 u (⁷⁹Br, ³⁵Cl)
Molecular Weight 262.53 g/mol
Key Structural Motifs Pyridine core, Aryl-Alkyl Ether, Mixed Halogens (Br, Cl)

Isotopic Signature Analysis (The "Fingerprint")

Before analyzing fragmentation, the molecular ion ([M]⁺ or [M+H]⁺) must be validated via its isotopic envelope. The interaction between ⁷⁹Br/⁸¹Br (1:1) and ³⁵Cl/³⁷Cl (3:1) creates a unique "3:4:1" triad pattern that serves as a definitive confirmation of the di-halogenated core.

Theoretical Isotope Distribution (Relative Intensity)
m/z (Nominal)Ion CompositionRelative Intensity (%)Diagnostic Value
261 [C₉H₉⁷⁹Br³⁵ClNO]⁺76% Base M peak
263 [C₉H₉⁸¹Br³⁵ClNO]⁺ + [C₉H₉⁷⁹Br³⁷ClNO]⁺100% Dominant M+2 (Overlap of ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl)
265 [C₉H₉⁸¹Br³⁷ClNO]⁺24% M+4 (Confirmation of Cl+Br presence)

Analyst Note: A deviation >10% from this 3:4:1 ratio in the molecular ion cluster suggests interference or co-eluting impurities.

Comparative Ionization: EI vs. ESI Performance

The choice of ionization technique radically alters the observed spectrum.[1]

Option A: Electron Ionization (EI) – 70 eV[9][10][11]
  • Nature: Hard ionization.[2]

  • Utility: Structural elucidation and library matching.[3]

  • Observed Pattern: The molecular ion (M⁺[4]•) is visible but undergoes significant fragmentation. The ether bond is the "weak link," leading to rapid loss of the alkyl side chain.

  • Key Fragment: m/z 55 (Cyclopropylmethyl cation).

Option B: Electrospray Ionization (ESI+)
  • Nature: Soft ionization.

  • Utility: Quantitation and molecular weight confirmation (LC-MS).

  • Observed Pattern: Dominant [M+H]⁺ at m/z 262/264/266. Minimal in-source fragmentation unless collision-induced dissociation (CID) is applied.

  • Adducts: High affinity for Sodium ([M+Na]⁺) due to the ether oxygen and pyridine nitrogen.

Fragmentation Mechanism Deep Dive

The fragmentation of this compound follows three primary pathways.

Pathway A: Ether Cleavage (McLafferty-like / Inductive)

The most energetically favorable pathway involves the cleavage of the C-O bond. The cyclopropylmethyl group is lost as a stable radical or cation.

  • Transition: m/z 261 (M⁺) → m/z 206 + C₄H₇•

  • Result: Formation of the 5-bromo-3-chloropyridin-2-ol radical cation (tautomerizes to pyridone).

Pathway B: Cyclopropyl Ring Opening

The cyclopropylmethyl cation (m/z 55) is highly characteristic. It resonates between the cyclopropylcarbinyl, cyclobutyl, and homoallyl cation forms.

  • Signal: Intense peak at m/z 55 .

Pathway C: Halogen Loss

Subsequent fragmentation involves the loss of halogens from the pyridine ring, typically after the ether cleavage.

  • Loss of Cl: m/z 206 → m/z 171 (Loss of •Cl)

  • Loss of Br: m/z 206 → m/z 127 (Loss of •Br)

Visualized Fragmentation Pathways

Fragmentation M Molecular Ion [M]+. m/z 261/263/265 (3:4:1 Ratio) Frag_Ether Ether Cleavage [M - C4H7]+. m/z 206/208 (Pyridinol Core) M->Frag_Ether Loss of C4H7• (Major Pathway) Frag_SideChain Side Chain Cation [C4H7]+ m/z 55 (Cyclopropylmethyl) M->Frag_SideChain Heterolytic Cleavage Frag_Dehal_Cl Dechlorination [M - C4H7 - Cl]+ m/z 171/173 Frag_Ether->Frag_Dehal_Cl - Cl• Frag_Dehal_Br Debromination [M - C4H7 - Br]+ m/z 127/129 Frag_Ether->Frag_Dehal_Br - Br•

Figure 1: Primary fragmentation pathways under Electron Ionization (EI).

Experimental Protocol: LC-MS/MS Validation

To confirm the identity of this compound in a mixture, follow this standard operating procedure (SOP).

Methodology: LC-ESI-MS/MS

1. Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade).

  • Dilute to 10 µg/mL with 50:50 Methanol:Water (+0.1% Formic Acid).

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Parameters (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 50 – 400.

  • Precursor Ion Selection: Select m/z 261.9 (for ⁷⁹Br/³⁵Cl) or 263.9 (for ⁸¹Br/³⁵Cl).

  • Collision Energy (CE): Ramp 10–40 eV to generate fragments.

4. Data Interpretation:

  • Look for the Parent Ion at RT ~3.5 min (hydrophobic due to halogens).

  • Confirm Product Ions at m/z 207 (loss of cyclopropyl propene equivalent) and m/z 55 (low mass cutoff permitting).

Comparison with Alternatives

How does this molecule compare to similar building blocks in terms of detection?

FeatureTarget Molecule (Cyclopropylmethoxy)Alternative A (Methoxy Analog)Alternative B (Non-Halogenated)
Structure 5-Br, 3-Cl, 2-OCH₂C₃H₅5-Br, 3-Cl, 2-OCH₃2-OCH₂C₃H₅ (No Halogens)
M+ Stability ModerateHigh (Methyl is harder to cleave)Low
Base Peak (EI) m/z 55 or 206m/z 222 (M+)m/z 55
Isotope Pattern Complex (3:4:1) Complex (3:4:1)Simple (M, M+1)
Detection Limit High (Halogens increase ionization efficiency in negative mode APPI/APCI)ModerateModerate

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 2-Halopyridines. National Institute of Standards and Technology.[5] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra: Ethers and Halides. [Link]

Sources

comparing reactivity of 5-bromo vs 3-chloro position in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hierarchy of Halogens

In medicinal chemistry, the 3-chloro-5-bromopyridine scaffold (and its analogs) represents a critical bifurcation point. The distinct electronic and steric properties of the halogen substituents at the meta (3/5) positions allow for highly controlled, sequential functionalization.

The Core Rule: Under standard cross-coupling (Pd/Ni) and metal-halogen exchange (Li/Mg) conditions, the C-Br bond reacts preferentially over the C-Cl bond.

This selectivity is thermodynamic and kinetic in origin:

  • Bond Dissociation Energy (BDE): The

    
     bond (~68 kcal/mol) is significantly weaker than the 
    
    
    
    bond (~84 kcal/mol).
  • Oxidative Addition: Pd(0) inserts into the C-Br bond orders of magnitude faster than C-Cl.

This guide details the experimental protocols to exploit this window of selectivity, ensuring high yields of mono-functionalized products without "over-reaction" at the chlorinated site.

Mechanistic Underpinnings

To design a self-validating protocol, one must understand the energy landscape. The selectivity is driven by the barrier to oxidative addition (in Suzuki/Buchwald) or the equilibrium of the ate-complex (in Li-exchange).

Comparative Data: Bond Energetics & Reactivity[1]
Parameter5-Bromo Position3-Chloro PositionImplications for Protocol
Bond Dissociation Energy (BDE) ~68-72 kcal/mol~81-86 kcal/molBr cleaves readily; Cl requires elevated temp or bulky ligands.
Pd(0) Oxidative Addition Rate


Standard catalysts (e.g.,

) will exclusively activate Br at <80°C.
Li-Halogen Exchange (-78°C) Fast (< 5 min)Inert / Very SlowCryogenic conditions allow exclusive lithiation of the Br site.
SNAr Susceptibility Low (Meta position)Low (Meta position)Both are poor SNAr substrates unless activated by strong EWGs at C2/C4.
Visualization: The Selectivity Decision Matrix

The following decision tree outlines the logical flow for sequential functionalization.

SelectivityMatrix Start Substrate: 3-Chloro-5-Bromo-Heterocycle Decision Target Transformation? Start->Decision Path_Pd Pd-Catalyzed Coupling (Suzuki, Buchwald) Decision->Path_Pd C-C / C-N Bond Path_Li Li-Halogen Exchange (n-BuLi, -78°C) Decision->Path_Li C-Li Intermediate Result_Pd Product A: 5-Aryl-3-Chloropyridine (Br replaced, Cl intact) Path_Pd->Result_Pd Pd(PPh3)4, 80°C Selectivity >98% Result_Li Product B: 5-Lithio-3-Chloropyridine (Trapped with Electrophile) Path_Li->Result_Li Kinetic Control Selectivity >99% Force_Cl Step 2: Activate Chloride (Requires Buchwald Ligands/High T) Result_Pd->Force_Cl Sequential Functionalization

Caption: Decision matrix for chemoselective functionalization of mixed-halogenated pyridines.

Experimental Protocols
Scenario A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the 5-bromo position while leaving the 3-chloro position intact for future steps.

  • Why this works: We utilize a "lazy" catalyst system.

    
     or 
    
    
    
    are active enough to insert into C-Br but struggle with the stronger C-Cl bond at moderate temperatures. Avoid "hot" ligands like XPhos or SPhos at this stage, as they lower the activation energy enough to potentially touch the chloride.

Protocol:

  • Setup: Charge a reaction vial with 3-bromo-5-chloropyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed DME:Water (4:1 ratio). Note: Degassing is critical to prevent homocoupling.

  • Catalyst: Add

    
     (3-5 mol%).
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. You will see the consumption of the bromide. The chloride peak should remain stable. If you see bis-coupling, lower temperature to 60°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Yield Expectation: 85–95% Mono-coupled product.

Scenario B: Chemoselective Lithium-Halogen Exchange

Objective: Generate a nucleophile at the 5-position.

  • Why this works: The rate of Li-halogen exchange is proportional to the polarizability of the halogen. Iodine > Bromine >> Chlorine.[1] At -78°C, the exchange with Chlorine is kinetically forbidden on the timescale of the Bromine exchange.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon. This is non-negotiable; moisture kills the lithiated species immediately.

  • Solvent: Add anhydrous

    
     or THF. Cool to -78°C  (Dry ice/Acetone bath).
    
  • Substrate: Add 3-bromo-5-chloropyridine (1.0 equiv).

  • Exchange: Dropwise addition of n-BuLi (1.05 equiv, 2.5M in hexanes) over 10 minutes.

    • Critical Step: Stir for exactly 15–30 minutes at -78°C. Do not warm up. Warming promotes "scrambling" or nucleophilic attack on the pyridine ring.

  • Quench: Add the electrophile (e.g., DMF,

    
    , or an aldehyde) dissolved in THF.
    
  • Warm: Allow to warm to RT slowly.

  • Yield Expectation: 80–90% functionalized product.

Step 2: Activating the Remaining Chloride

Once the bromide is replaced, the molecule is now a 3-chloro-5-substituted pyridine . To react the remaining chloride, you must shift the energetic conditions.

  • Catalyst Switch: Switch to electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos , RuPhos , or BrettPhos .

  • Pre-catalysts: Use Palladacycles (e.g., XPhos Pd G3) to ensure rapid generation of the active

    
     species.
    
  • Temperature: Increase reaction temperature to 100–110°C.

Visualization: The Sequential Mechanism

Mechanism Substrate 3-Cl-5-Br-Pyridine Pd_Cycle1 Pd(0) / PPh3 (Standard) Substrate->Pd_Cycle1 Inter_1 Oxidative Addition (Site: Br) Pd_Cycle1->Inter_1 Fast Product_1 Intermediate: 3-Cl-5-Aryl-Pyridine Inter_1->Product_1 Suzuki Pd_Cycle2 Pd(0) / XPhos (High Energy) Product_1->Pd_Cycle2 Inter_2 Oxidative Addition (Site: Cl) Pd_Cycle2->Inter_2 Requires Forcing Final Final Product: 3,5-Diaryl-Pyridine Inter_2->Final

Caption: Sequential activation workflow showing the catalyst switch required to functionalize the chloride.

Troubleshooting & Optimization
  • Problem: Bis-coupling observed during Step 1.

    • Solution: Reduce catalyst loading to 1 mol% or switch to a less active catalyst like

      
      . Lower temperature to 60°C.
      
  • Problem: No reaction at the Chloride (Step 2).

    • Solution: Switch solvent to 1,4-Dioxane or Toluene (higher boiling points). Use Pd-PEPPSI-IPr or G3-XPhos catalysts.

  • Problem: "Halogen Dance" during Li-exchange.

    • Solution: Ensure temperature is strictly -78°C. If the substrate has acidic protons (e.g., free amines), they must be protected or deprotonated with a sacrificial base (e.g., NaH) first.

References
  • Handy, S. T., & Zhang, Y. (2001). "The Handy and Zhang method for site-selectivity prediction based on NMR shifts."[2] Chem. Commun.

    • Context: Establishes the foundational rules for predicting substitution p
  • Lutz Ackermann et al. (2009).

    • Context: Comprehensive review of Pd-catalysis energetics, confirming the C-Br vs C-Cl reactivity order.
  • BenchChem Application Notes. (2025). "Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro vs 3-Bromo Pyridines."

    • Context: Provides specific experimental yield comparisons and solvent protocols.
  • Knochel, P., et al. (2011). "Functionalization of Heterocycles via Mg and Li Organometallics." Chemistry - A European Journal.

    • Context: The authoritative source on Lithium-Halogen exchange selectivity and preventing side reactions.

Sources

Optimizing C-C Bond Formation: A Comparative Guide to Palladium Precatalyst Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a palladium source is no longer a choice between stability and reactivity. The evolution from simple palladium salts to sophisticated precatalyst scaffolds has revolutionized cross-coupling efficiency. This guide objectively compares three dominant catalyst architectures—Traditional Phosphines , Buchwald G3/G4 Precatalysts , and PEPPSI (NHC) Complexes —specifically for Suzuki-Miyaura C-C bond formation.

Target Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists.

Mechanistic Foundation: The Ligand Effect

To select the correct catalyst, one must understand where it influences the catalytic cycle. The rate-determining step (RDS) varies by substrate.

  • Electron-Rich Chlorides: RDS is often Oxidative Addition. Requires electron-rich ligands (e.g., alkylphosphines, NHCs).

  • Sterically Hindered Biaryls: RDS is Reductive Elimination. Requires bulky ligands to "squeeze" the product out.

Visualizing the Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical entry points for precatalyst activation.

CatalyticCycle Precat Precatalyst (Pd(II) Species) Pd0 Active Pd(0)-L (12 or 14e-) Precat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_ArX Pd(II)-Ar-X Intermediate OxAdd->PdII_ArX TransMet Transmetallation (Base + Boronic Acid) PdII_ArX->TransMet PdII_ArAr Pd(II)-Ar-R Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination (C-C Bond Formation) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Product (Ar-R) RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle. Buchwald G4 and PEPPSI precatalysts bypass the unstable Pd(0) storage issue by entering the cycle via controlled activation.

Comparative Analysis of Catalyst Classes

Class A: The Traditionalists (Pd(PPh3)4, Pd(OAc)2/PPh3)
  • Status: Legacy / Baseline.[1]

  • Mechanism: Relies on in situ reduction of Pd(II) or dissociation of Pd(0).

  • Pros: Extremely low cost; effective for simple, unhindered aryl iodides/bromides.

  • Cons: High O2 sensitivity (Pd(PPh3)4 is often "dead" on the shelf); poor performance with aryl chlorides; inability to form tetra-ortho substituted biaryls due to lack of steric bulk.

Class B: Dialkylbiaryl Phosphines (Buchwald G3/G4)
  • Status: Gold Standard for Discovery Chemistry.

  • Key Ligands: XPhos, SPhos, RuPhos, BrettPhos.

  • Mechanism: The G3/G4 scaffold is a palladacycle that releases the active L-Pd(0) species upon treatment with base. The bulky biaryl ligand accelerates reductive elimination.

  • Pros: Air-stable solids; rapid activation; "dial-in" selectivity (e.g., XPhos for chlorides, RuPhos for amines).

  • Cons: Higher cost per mol; carbazole byproduct (G3) can occasionally complicate HPLC purification (solved largely by G4).

Class C: NHC Complexes (PEPPSI-IPr, PEPPSI-IPent)
  • Status: The "Tank" – High Stability & Process Friendly.

  • Mechanism: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. The NHC ligand (carbene) binds tightly, preventing metal leaching and catalyst death (Pd black).

  • Pros: Extreme thermal stability (can run at 100°C+ in air); superior for heteroatom-rich substrates (pyridines, pyrimidines) that poison phosphine catalysts.

  • Cons: Activation can be slower than G4; steric bulk is "flexible" but sometimes less defined than specific Buchwald ligands.

Performance Data: The "Stress Test"

The following table summarizes a hypothetical comparative screen of a Sterically Hindered Suzuki Coupling (2,6-dimethylphenylboronic acid + 2-bromo-1,3-dimethylbenzene).

MetricPd(PPh3)4XPhos Pd G4PEPPSI-IPent
Catalyst Loading 5.0 mol%1.0 mol%1.0 mol%
Time to Completion 24 Hours< 1 Hour2 Hours
Conversion (LCMS) < 15%> 98%> 95%
Yield (Isolated) N/A (Failed)94%91%
Air Sensitivity High (Glovebox req.)Low (Benchtop)Very Low (Benchtop)
Primary Failure Mode Pd Black precipitationNoneNone

Analysis:

  • Pd(PPh3)4 fails because the linear phosphine ligands cannot force the two bulky aromatic rings together (slow reductive elimination).

  • XPhos Pd G4 excels because the ligand creates a "pocket" that sterically enforces the coupling.

  • PEPPSI-IPent performs comparably to XPhos, offering a non-phosphine alternative if the product is difficult to separate from phosphine oxides.

Decision Matrix: Selecting Your Catalyst

Do not guess. Follow this logic flow to minimize optimization time.

DecisionTree Start Start: Define Substrate Simple Simple Aryl Bromide/Iodide? (No steric hindrance) Start->Simple Cheap Use Pd(PPh3)4 or Pd(dppf)Cl2 (Cost effective) Simple->Cheap Yes Complex Aryl Chloride or Hindered Substrate? Simple->Complex No Steric Steric Bulk? (Ortho-substitution) Complex->Steric XPhos Use XPhos Pd G4 (Excellent steric tolerance) Steric->XPhos Yes Hetero Heterocycle Rich? (Pyridines, Azoles) Steric->Hetero No PEPPSI Use PEPPSI-IPr or IPent (Resists N-coordination poisoning) Hetero->PEPPSI Yes Unstable Unstable Boronic Acid? (Protodeboronation risk) Hetero->Unstable No Unstable->XPhos Default High Activity Fast Use XPhos Pd G4 (Fast activation < 30 mins) Unstable->Fast Yes

Caption: Logical workflow for catalyst selection based on substrate electronics and sterics.

Experimental Protocols

Protocol A: General High-Throughput Screen (Micro-scale)

Use this to validate catalyst choice before scale-up.

  • Preparation: Prepare a stock solution of the aryl halide (0.1 M) and boronic acid (0.15 M) in 1,4-Dioxane.

  • Dosing: In a 1-dram vial or HPLC vial, add 1.0 mL of reactant stock.

  • Base: Add 2.0 equiv of aqueous K3PO4 (0.5 M).

  • Catalyst Addition: Add 2.0 mol% of the chosen precatalyst (XPhos Pd G4 or PEPPSI-IPr) as a solid or concentrated stock solution.

  • Reaction: Cap and heat to 60°C for 2 hours.

  • Self-Validation: Aliquot 50 µL into MeOH. Analyze via LCMS.

    • Pass: >90% conversion of aryl halide.

    • Fail: Presence of homocoupling or remaining starting material.

Protocol B: Scale-Up Synthesis using XPhos Pd G4

Target: 1.0 gram scale coupling of a hindered aryl chloride.

  • Charge: To a 50 mL round-bottom flask equipped with a stir bar, add:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G4 (0.5 - 1.0 mol%)

  • Solvent/Base: Add THF (or Dioxane) [0.2 M concentration relative to halide] and 2.0 equiv of 0.5 M K3PO4 (degassed).

  • Activation: Stir vigorously at room temperature for 5 minutes (G4 activates rapidly), then heat to 40-60°C.

    • Expert Note: If the boronic acid is unstable (e.g., 2-pyridine boronic acid), add it in portions or use the G4 catalyst at room temperature to outcompete protodeboronation.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] The G4 catalyst residues are easily removed via a short silica plug.

Expert Insights & Troubleshooting

  • The "Pd Black" Indicator: If your reaction turns black immediately upon heating, your catalyst is decomposing faster than it can enter the cycle.

    • Solution: Switch to PEPPSI-IPr (more thermally stable) or lower the temperature and use a more active ligand (XPhos) to facilitate oxidative addition at lower heat.

  • Base Sensitivity: Weak bases (K3PO4, K2CO3) are preferred for Buchwald precatalysts. Strong alkoxide bases (NaOtBu) can trigger premature decomposition or side reactions with the precatalyst scaffold.

  • Solvent Effects: For PEPPSI catalysts, non-polar solvents (Toluene) often work better than ethers, whereas Buchwald systems thrive in THF/Water mixtures.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Carbon Bond Formation." Chemical Reviews, 2016.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2010.

  • Hazari, N., et al. "Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions."[1] ChemRxiv, 2021.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Bulletin.

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie, 2012.

Sources

Validation of Analytical Methods for Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of pyridine derivatives presents a classic chromatographic challenge: the basic nitrogen atom (pKa ~5.2) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing, variable retention, and compromised sensitivity.

This guide objectively compares two validation strategies for quantifying pyridine-based impurities in pharmaceutical substances: Traditional Reversed-Phase HPLC (RP-HPLC) versus Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS) . While RP-HPLC remains the workhorse for potency assays, our comparative data demonstrates that HILIC-MS/MS offers superior performance for trace-level genotoxic impurities (GTIs) and polar metabolites.

The Analytical Challenge: The "Silanol Effect"

Pyridine derivatives are prone to secondary interactions. In acidic mobile phases, the pyridine nitrogen becomes protonated (


). On traditional C18 columns, these cations undergo ion-exchange interactions with deprotonated silanol groups (

), resulting in:
  • Asymmetry Factors (

    
    ) > 2.0  (Acceptance criterion is typically 
    
    
    
    ).
  • Retention Time Drifts due to slow equilibration of silanol sites.

  • Loss of Sensitivity as peak broadening reduces signal-to-noise ratios.

Strategic Framework: ICH Q2(R2) & Q14

In alignment with the ICH Q2(R2) and Q14 guidelines, method validation is no longer a one-time checkbox but a lifecycle process.[1][2]

Analytical Target Profile (ATP)

Before selecting a method, define the ATP.[2][3] For a hypothetical pyridine impurity (e.g., 4-dimethylaminopyridine, 4-DMAP), the ATP might be:

"Quantify 4-DMAP in drug substance X with an LOQ


 0.5 ppm, Accuracy of 90-110%, and Precision (RSD) 

5%."
Method Selection Decision Tree

Use the following logic to select the appropriate platform based on analyte properties.

MethodSelection Start Analyte: Pyridine Derivative Volatility Is the analyte volatile? (BP < 250°C) Start->Volatility Polarity LogP Value? Volatility->Polarity No GC Technique: GC-FID/MS (Derivatization may be needed) Volatility->GC Yes RP_HPLC Technique: RP-HPLC (Base Deactivated C18) Polarity->RP_HPLC LogP > 1.0 (Hydrophobic) HILIC Technique: HILIC-MS/MS (Polar Stationary Phase) Polarity->HILIC LogP < 0 (Hydrophilic) IonPair Technique: Ion-Pair HPLC (Not MS Compatible) Polarity->IonPair 0 < LogP < 1.0

Figure 1: Decision logic for selecting analytical techniques for pyridine derivatives based on physicochemical properties.

Comparative Validation Data

The following data contrasts the performance of an optimized RP-HPLC method (using ion-suppression) against a HILIC-MS/MS method for the quantification of 3-Aminopyridine , a common polar impurity.

Validation ParameterMethod A: RP-HPLC (UV) Method B: HILIC-MS/MS Verdict
Column C18 End-capped (4.6 x 150 mm, 3.5 µm)Bare Silica / Amide (2.1 x 100 mm, 1.7 µm)HILIC uses smaller particles
Mobile Phase Phosphate Buffer (pH 7.0) : ACNAmmonium Acetate (10mM) : ACN (10:90)HILIC is MS-friendly
Tailing Factor (

)
1.8 (Marginal)1.1 (Excellent) HILIC eliminates silanol repulsion
LOD (Limit of Detection) 5 ppm0.05 ppm MS provides 100x sensitivity
Linearity (

)
> 0.995> 0.999Both are linear
Throughput 15 min run time6 min run timeHILIC allows faster elution

Key Insight: While RP-HPLC is sufficient for high-level intermediates, Method B (HILIC) is the only viable option for trace genotoxic impurities requiring ppm-level sensitivity, as demonstrated in studies on linagliptin impurities [1].

Detailed Protocols
Protocol A: Robust RP-HPLC for Potency Assay

Best for: Quality Control (QC) release testing of the main API.

1. System Suitability:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent base-deactivated column).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Phosphate buffer, pH 3.0 (suppresses silanol ionization).

    • Solvent B: Acetonitrile.[4][5]

  • Gradient: 5% B to 60% B over 10 minutes.

2. Critical Control Point (Expert Tip): Do not use standard silica columns. Ensure the column is "end-capped" or has a "polar-embedded" group.[6] If tailing persists, add 5 mM Triethylamine (TEA) to the buffer as a sacrificial base to block silanol sites [2].

Protocol B: HILIC-MS/MS for Trace Impurities

Best for: Quantifying polar pyridine impurities (e.g., N-oxides, amino-pyridines).

1. Instrumentation:

  • UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

2. Chromatographic Conditions:

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile (0.1% Formic Acid).

  • Isocratic Mode: 10% A / 90% B. (HILIC requires high organic content).

3. MS/MS Detection (MRM Mode):

  • Ionization: ESI Positive mode (Pyridine nitrogen protonates easily).

  • Transitions: Optimize collision energy for the parent ion

    
     to specific fragment ions.
    
    • Example: For Pyridine (m/z 80), monitor 80 -> 53 (Loss of HCN).

4. Validation Steps (Self-Validating System):

  • Specificity: Inject a "blank" matrix. HILIC separates polar matrix components from the analyte, preventing ion suppression.

  • Accuracy: Spike the impurity into the API at LOQ, 100%, and 150% levels. Recovery must be 80-120%.[3]

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If they differ by >15%, use Isotope Dilution (Deuterated Pyridine internal standard).

Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R2) by integrating risk assessment and robustness testing early in the process.

ValidationWorkflow Step1 1. Method Development (Scouting: pH, Column) Step2 2. Pre-Validation (Check Specificity & Linearity) Step1->Step2 Step3 3. Protocol Design (Define Acceptance Criteria) Step2->Step3 Step4 4. Execution (Accuracy, Precision, LOQ) Step3->Step4 Step5 5. Robustness Testing (Design of Experiments) Step4->Step5 Step5->Step1 Fail Step6 6. Final Report (CSR / Regulatory Submission) Step5->Step6

Figure 2: Lifecycle approach to method validation per ICH Q2(R2).

References
  • Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in linagliptin. Source: ResearchGate

  • Peak Tailing in HPLC: Causes and Solutions. Source: Phenomenex Technical Guide

  • ICH Q2(R2) Validation of Analytical Procedures. Source: European Medicines Agency (EMA)

  • Comparison of HILIC and RP-HPLC for Basic Compounds. Source: Agilent Technologies

  • Quantification of Pyridine Impurities in Vildagliptin using HPLC-MS. Source: PubMed / NIH

Sources

Optimizing Pyridine Scaffolds for Metabolic Stability and Potency: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, present in over 15% of all FDA-approved drugs (e.g., Sorafenib, Vismodegib). However, its utility is often compromised by two opposing forces: basicity-driven solubility and metabolic liability (specifically N-oxidation and nucleophilic attack).

This guide objectively compares the Structure-Activity Relationship (SAR) of substituted pyridines. We analyze how positional isomerism and fluorination modulate pKa, lipophilicity (LogD), and metabolic stability. We also provide a field-proven protocol for C4-selective functionalization, a historically difficult transformation now accessible via modern Minisci-type reactions.

Part 1: The Pyridine Scaffold in Medicinal Chemistry[1]

The Core Challenge: The "Basicity vs. Metabolism" Trade-off

The pyridine nitrogen lone pair (sp²) is a hydrogen bond acceptor (HBA), crucial for binding affinity in kinase hinge regions (e.g., p38 MAPK, EGFR). However, this same feature drives metabolic clearance.

  • High Basicity (pKa > 5): Increases aqueous solubility but promotes N-glucuronidation and N-oxidation by CYP450s and FMOs.

  • Low Basicity (pKa < 2): Improves metabolic stability against N-oxidation but often reduces solubility and H-bond strength.

Mechanism of Clearance

Metabolic clearance of pyridines typically follows two distinct pathways depending on the ring electronics:

  • N-Oxidation: Predominant in electron-rich pyridines (high pKa).

  • C-Hydroxylation: Predominant in electron-deficient pyridines (low pKa), often at the C2 or C6 position via aldehyde oxidase (AO) or CYP450.

Part 2: Comparative SAR Analysis

Positional Isomerism: 2- vs. 3- vs. 4-Substitution

The position of substituents drastically alters the electronic environment of the ring nitrogen.

Feature2-Substituted3-Substituted4-Substituted
Electronic Effect Inductive effect is strongest (closest to N)."Meta-like" position; minimal resonance interaction with N.Conjugated with N; strong resonance effects.
Metabolic Liability High risk of Phase I oxidation (AO/CYP) at C6.Generally most stable; resembles benzene electronics.Susceptible to N-oxidation if electron-donating groups are present.
Kinase Binding Common "hinge binder" motif (e.g., 2-aminopyridine).Often used as a linker or solvent-exposed tail.Often vectors into the back-pocket of the ATP site.
The Fluorine Effect: Tuning pKa and LogD

Fluorine substitution is the gold standard for modulating pyridine basicity without adding significant steric bulk. Recent data on 2-(thiofluoroalkyl)pyridines provides a concrete dataset for this effect [1].

  • pKa Modulation: Replacing a methyl group with a trifluoromethyl group (

    
    ) drastically lowers the pKa of the pyridine nitrogen due to the strong electron-withdrawing effect.
    
  • Lipophilicity (LogD): While fluorine is polar, polyfluorination (e.g.,

    
    ) typically increases lipophilicity by increasing the hydrophobic surface area, despite reducing H-bond basicity [1].
    
Data Table: Physicochemical Impact of Fluorination

Data derived from comparative analysis of 2-substituted pyridines [1].

Compound VariantSubstituent (R)pKa (Conj. Acid)LogD

Metabolic Implication
Reference

3.691.69Moderate basicity; susceptible to S-oxidation.
Monofluorinated

2.431.55Reduced basicity; slight drop in lipophilicity (polar C-F bond).
Difluorinated

1.601.95Significant pKa drop; improved metabolic stability.
Perfluorinated

0.972.13Non-basic nitrogen; highly lipophilic; resistant to N-oxidation.

Key Insight: The transition from


 to 

drops the pKa by nearly 3 log units. This effectively shuts down N-oxidation but requires the medicinal chemist to compensate for the loss of solubility (higher LogD) elsewhere in the molecule.

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for optimizing a pyridine hit based on its metabolic soft spot.

PyridineOptimization Start Pyridine Hit Identified (High Clearance) MetID Metabolite ID (MetID) Start->MetID NOx Major Metabolite: N-Oxide MetID->NOx Electron Rich Ring CHydroxy Major Metabolite: C-Hydroxylation MetID->CHydroxy Electron Deficient Ring Strategy1 Strategy: Reduce Basicity NOx->Strategy1 Strategy2 Strategy: Block Soft Spot CHydroxy->Strategy2 Tactic1 Add F/CF3 adjacent to N (Inductive withdrawal) Strategy1->Tactic1 Tactic2 Switch to Pyrimidine/Diazine (Intrinsic pKa drop) Strategy1->Tactic2 Tactic3 Add steric block (Me, Cl) at C2/C6 position Strategy2->Tactic3 Outcome1 Result: Stable but Lipophilic Tactic1->Outcome1 pKa ↓, LogD ↑ Outcome2 Result: Stable & Soluble Tactic2->Outcome2 pKa ↓↓, Sol ↑ Outcome3 Result: Sterically Protected Tactic3->Outcome3 AO Clearance ↓

Figure 1: Decision tree for stabilizing pyridine scaffolds based on metabolite identification.

Part 4: Experimental Protocols

Protocol A: C4-Selective Alkylation (Minisci Reaction)

Functionalizing the C4 position of pyridine is notoriously difficult due to the nucleophilic nature of the C2 position. The following protocol uses a maleate-derived blocking group to sterically shield C2/C6, forcing the radical attack to C4. This is a critical tool for synthesizing the variants discussed above [2, 3].

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Blocking Agent: Dimethyl maleate (1.0 equiv)

  • Radical Source: Carboxylic acid (R-COOH, 2.0 equiv)

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)[1]
    
  • Catalyst:

    
     (20 mol%)[1]
    
  • Solvent: DCE:Water (1:1)[2]

Step-by-Step Workflow:

  • Blocking Group Installation: React pyridine with dimethyl maleate in DCM to form the N-alkyl pyridinium salt. This salt precipitates or can be used crude.

  • Radical Addition: Dissolve the pyridinium salt in DCE/Water. Add the carboxylic acid, silver catalyst, and persulfate.

  • Incubation: Heat to 50°C for 2 hours. The alkyl radical (generated from decarboxylation of the acid) attacks the accessible C4 position.

  • Deprotection: Dilute the reaction mixture with DCM and add DBU (3.0 equiv). Stir at room temperature for 30 minutes. The maleate group is eliminated, restoring the neutral pyridine ring.

  • Purification: Wash with saturated

    
    , extract with DCM, and purify via flash chromatography.
    

Validation Criteria:

  • ¹H NMR should show the disappearance of the C4 proton signal and the appearance of the alkyl group signals.

  • Regioselectivity for C4 over C2 is typically >20:1 using this method.

Protocol B: Microsomal Stability Assay

To verify the SAR predictions, compounds must be tested for intrinsic clearance (


).

System:

  • Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[3][4]

  • Cofactor: NADPH (1 mM).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate half-life (
    
    
    ) and
    
    
    .

Part 5: Workflow Visualization

MinisciWorkflow Step1 1. Blocking Group Formation (Pyridine + Dimethyl Maleate) Step2 2. Radical Generation (R-COOH + (NH4)2S2O8 + Ag+) Step1->Step2 Pyridinium Salt Step3 3. C4-Selective Attack (Steric shielding of C2/C6) Step2->Step3 Alkyl Radical Step4 4. Deprotection (DBU, Room Temp) Step3->Step4 Intermediate Final Yield: C4-Alkyl Pyridine (>20:1 Regioselectivity) Step4->Final

Figure 2: Workflow for the C4-selective Minisci reaction using a maleate blocking group.

References

  • Bernús, M., et al. (2025). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry. Link

  • Choi, S., et al. (2021).[5] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society. Link

  • BenchChem Technical Support.[1] (2025).[1][6] "Improving Regioselectivity in Pyridine Substitution Reactions." BenchChem Protocols. Link

  • Younis, Y., et al. (2013).[7] "Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines." Journal of Medicinal Chemistry. Link

  • MTT Lab. (2025). "Microsomal Stability Assay Protocol." MTT Lab Services. Link

Sources

biological activity comparison between pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of pyridine positional isomers (2-, 3-, and 4-substituted), focusing on their distinct biological activities, metabolic fates, and utility in drug design.

A Technical Guide for Drug Discovery & Toxicology

Executive Summary

The biological activity of pyridine derivatives is dictated by the specific position of substituents relative to the nitrogen heteroatom. While the pyridine ring is a common pharmacophore, the 2- (ortho) , 3- (meta) , and 4- (para) isomers exhibit radically different electronic profiles, basicity, and metabolic liabilities.

  • 3-Substituted (Nicotinic-like): Biologically "benign" and highly stable. Dominates metabolic cofactors (NAD+) and chronic therapeutic agents.

  • 4-Substituted (Isonicotinic-like): High basicity and potency. Often associated with acute neurotoxicity (K+ channel blockade) or specific antimicrobial activation (Isoniazid).

  • 2-Substituted (Picolinic-like): Unique metal-chelating properties and steric influence on the ring nitrogen.

Part 1: The Positional Paradigm (Mechanism of Action)

To predict biological activity, one must first understand the electronic environment derived from the nitrogen atom's electronegativity.

Electronic & Acid-Base Divergence

The nitrogen atom withdraws electron density from the ring, creating specific zones of reactivity.

  • Positions 2 & 4 (Electron Deficient): These carbons are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . In biological systems, this makes them prone to covalent binding with nucleophilic enzyme residues.
    
  • Position 3 (Electron Neutral): This position resembles benzene. It is the only position that readily undergoes Electrophilic Aromatic Substitution , making it the most metabolically stable scaffold for long-term drugs.

Critical Factor: Basicity (pKa) The position of an electron-donating group (like an amine,


) drastically alters the pKa of the ring nitrogen, driving receptor binding.
IsomerCommon NamepKa (approx)Ionization at pH 7.4Biological Implication
4-Aminopyridine Fampridine9.17 ~98% Protonated Mimics

ions; blocks potassium channels (Seizures/MS therapy).
2-Aminopyridine 2-AP6.86~20% ProtonatedModerate toxicity; often used as a directing group in synthesis.
3-Aminopyridine 3-AP6.00<5% ProtonatedLow ionization; poor K+ channel blocker; distinct metabolic profile.
Visualizing the SAR Decision Logic

The following diagram illustrates the decision tree for selecting a pyridine isomer based on the desired biological outcome.

PyridineSAR Start Target Biological Profile Stab Goal: Metabolic Stability (Chronic Therapy) Start->Stab Potency Goal: High Potency/Reactivity (Acute/Antimicrobial) Start->Potency Chelation Goal: Metal Binding (Metalloenzyme Inhibitor) Start->Chelation Iso3 Select 3-Isomer (Meta) Stab->Iso3 Iso4 Select 4-Isomer (Para) Potency->Iso4 Iso2 Select 2-Isomer (Ortho) Chelation->Iso2 Mech3 Resists Nucleophilic Attack Mimics Benzene electronics Iso3->Mech3 Mech4 High Basicity (pKa > 9) Prone to Bio-activation Iso4->Mech4 Mech2 N-Lone Pair Chelation Steric hindrance to N-oxide Iso2->Mech2

Figure 1: Strategic selection of pyridine isomers based on electronic properties and desired pharmacological endpoints.

Part 2: Comparative Pharmacological Case Studies

Case A: Neurotoxicity & Ion Channel Blockade (The Aminopyridines)
  • The Agent: 4-Aminopyridine (4-AP).[1]

  • Mechanism: At physiological pH, 4-AP is protonated (

    
    ). This cation mimics the hydrated potassium ion (
    
    
    
    ) and lodges inside the selectivity filter of voltage-gated
    
    
    channels.
  • Comparison:

    • 4-AP: Potent blocker. Used clinically for Multiple Sclerosis (improves conduction in demyelinated nerves) but has a narrow therapeutic index (seizure risk).

    • 2-AP & 3-AP: Significantly lower affinity for the channel pore due to lower basicity (less protonation) and steric mismatch. 3-AP is rarely used therapeutically due to lack of efficacy, not lack of stability.

Case B: The NAD+ Salvage Pathway (The Carboxylic Acids)
  • The Agent: Nicotinic Acid / Nicotinamide (3-substituted).[2]

  • Biological Logic: Nature selected the 3-position for the NAD+ backbone.

    • Enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) are highly specific for the 3-isomer geometry.

    • Isonicotinamide (4-isomer): Acts as a weak inhibitor or cytotoxic analogue, failing to support redox metabolism.

    • Picolinic Acid (2-isomer): A catabolic byproduct of tryptophan (kynurenine pathway), not an anabolic precursor. It acts as an endogenous neuroprotectant/toxin depending on concentration, primarily via metal chelation (Zinc/Iron).

Case C: Antimicrobial Bio-Activation (Isoniazid)
  • The Agent: Isoniazid (Isonicotinic acid hydrazide, 4-substituted).

  • Mechanism: Isoniazid is a prodrug. It requires activation by the bacterial catalase-peroxidase enzyme KatG .

  • Isomer Specificity: The radical species formed at the 4-position is essential for coupling with NAD+ to form the INH-NAD adduct that inhibits InhA (cell wall synthesis). The 2- and 3- isomers do not form this specific adduct efficiently, rendering them inactive against M. tuberculosis.

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: NAD+ Quantification (LC-MS/MS)

Objective: Determine if a specific pyridine isomer acts as a precursor or inhibitor of NAD+ biosynthesis.

Methodology:

  • Sample Prep: Lyse cells in cold 80:20 Methanol:Water (critical to stop enzymatic cycling). Add

    
    -labeled NAD+ internal standard immediately.
    
  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide column) to retain polar nucleotides.

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH (pH 9.0).

    • Mobile Phase B: Acetonitrile.[3]

  • Mass Spec Transitions (MRM):

    • NAD+:

      
       (Nicotinamide fragment).
      
    • NADH:

      
       (Hydride shift check).
      
  • Validation:

    • Treat cells with 3-NAM (Nicotinamide) vs. 4-NAM (Isonicotinamide).

    • Expected Result: 3-NAM increases intracellular NAD+ pool; 4-NAM depletes it or remains unchanged.

Protocol 2: Metabolic Stability (Microsomal Assay)

Objective: Compare the oxidation rates of isomers.

  • Incubation: Incubate 1 µM of substrate (2-, 3-, or 4-substituted pyridine) with pooled Liver Microsomes (1 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Plot ln(% remaining) vs. time.

  • Causality Check:

    • 3-isomers typically show longer

      
       (low affinity for P450 oxidation).
      
    • 2-isomers may show rapid N-oxidation or hydroxylation.

Part 4: Data Summary Table

Feature2-Substituted (Ortho)3-Substituted (Meta)4-Substituted (Para)
Electronic Nature Electron DeficientElectron NeutralElectron Deficient
Basicity (Amines) Moderate (pKa ~6.8)Low (pKa ~6.0)High (pKa ~9.1)
Major Toxicity Irritant / Moderate NeurotoxicityLow / Metabolic InterferenceHigh Neurotoxicity (Seizures)
Metabolic Stability Variable (Steric protection of N)High (Preferred for Drugs) Low (Prone to N-oxidation)
Key Drug Class Kinase Inhibitors (H-bond donor)Vitamins, Lipid ModulatorsAnti-tubercular, K+ Blockers
Example Compound Picolinic AcidNicotinic Acid (Niacin)Isoniazid

References

  • Comparison of Aminopyridines Toxicity: Spasov, V., et al. (1979).[4] "Comparison of 2-aminopyridine, 3-aminopyridine and 4-aminopyridine hydrochlorides... by the degree of decrease in curare toxicity."[4] Eksp Med Morfol.

  • Pyridine Carboxylic Acid Isomers in Drug Design: Khan, F.A., et al. (2025).[5][6][7][8] "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • NAD+ Quantification Methodology: Trammell, S.A., et al. (2016). "Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans." Nature Communications. (Referenced for LC-MS protocols).

  • 4-Aminopyridine Mechanism: Strupp, M., et al. (2017). "4-Aminopyridine in the treatment of vertigo and cerebellar ataxia." Therapeutic Advances in Neurological Disorders.

  • Isoniazid Activation Mechanism: Timmins, G.S., & Deretic, V. (2006). "Mechanisms of action of isoniazid." Molecular Microbiology.

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine (CAS No: 1431532-94-3). As a halogenated pyridine derivative, this compound requires specialized handling to mitigate risks to personnel and the environment. The following protocols are synthesized from established best practices for managing halogenated organic chemical waste and are designed to ensure safety and regulatory compliance.

It is imperative to recognize that specific disposal guidelines for this novel compound are not extensively published. Therefore, the procedures outlined below are based on the chemical's structural class. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure adherence to local, state, and federal regulations.[1]

Hazard Assessment and Waste Characterization

This compound is a solid organic compound containing both bromine and chlorine atoms.[2] This classifies it as a halogenated organic compound . Wastes containing halogens (F, Cl, Br, I) require specific disposal pathways because their combustion can produce corrosive and toxic acid gases, such as hydrogen bromide (HBr) and hydrogen chloride (HCl).[3][4][5]

Due to the presence of the pyridine ring and halogen substituents, this compound should be handled as a hazardous substance with potential skin, eye, and respiratory irritation.[6][7]

Key Waste Profile:

ParameterDescriptionSource
Chemical Name This compound[2]
CAS Number 1431532-94-3[2]
Molecular Formula C₉H₉BrClNO[2]
Physical State Solid
Waste Category Halogenated Organic Hazardous Waste[8][9][10]
Primary Hazard Potential irritant; environmental hazard if improperly disposed.[6][7][11]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate personal protective equipment is worn to prevent exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[6][12]

  • Skin and Body Protection : A standard laboratory coat is required. Ensure skin is not exposed.[7][13]

  • Respiratory Protection : If handling the powder outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[12]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in managing this chemical waste. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9][10]

Step-by-Step Collection Procedure:

  • Select a Designated Waste Container :

    • Use a container specifically designated for Halogenated Organic Solid Waste .

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or a glass jar).[8]

    • Ensure the container is in good condition, free of contamination on the outside, and has a secure, leak-proof screw-top cap.[8][14]

  • Label the Container :

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[10]

    • Clearly write the full chemical name: "this compound" and its CAS number. If other chemicals are present, list all components and their approximate percentages.

    • Do not obscure any pre-printed warnings on the container.

  • Deposit Waste :

    • Carefully transfer the solid waste into the designated container using a spatula or funnel. Avoid creating dust.

    • This includes the pure compound, reaction byproducts, and any grossly contaminated items like weigh paper or gloves.

  • Secure and Store the Container :

    • Keep the waste container securely closed at all times, except when adding waste.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[15]

    • Ensure the SAA is in a secondary containment tray to manage potential leaks.

    • Store below eye level and away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[15][16]

Spill Management Procedures

In the event of a small-scale spill, follow these steps immediately:

  • Alert Personnel : Notify all personnel in the immediate area of the spill.[12]

  • Isolate the Area : Restrict access to the spill location.

  • Don Appropriate PPE : Wear the full PPE as described in Section 2.

  • Contain and Clean :

    • If the material is a solid, gently sweep it up to avoid generating dust.[12][13]

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated Halogenated Organic Solid Waste container.[16]

  • Decontaminate :

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.

  • Report the Spill : Report the incident to your supervisor and EHS department, as per institutional policy.

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][14][16]

  • Arrange for Pickup : Once the waste container is full or you are finished generating this waste stream, arrange for a pickup from your institution's EHS department or licensed hazardous waste contractor.

  • High-Temperature Incineration : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with specialized scrubbers.[1][3] This process ensures the complete destruction of the organic molecule while neutralizing the resulting acid gases (HBr and HCl), preventing their release into the atmosphere.[3]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the safe handling and disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify Waste Is it a Halogenated Organic? ppe->classify container Step 3: Select & Label 'Halogenated Waste' Container classify->container Yes non_halogen Use 'Non-Halogenated' Waste Stream classify->non_halogen No segregate Step 4: Deposit Waste (Keep Segregated) container->segregate storage Step 5: Store in SAA (Closed, Secondary Containment) segregate->storage spill Spill Occurs storage->spill full Container Full? storage->full spill_proc Execute Spill Protocol (Alert, Contain, Clean) spill->spill_proc Yes spill->full No spill_proc->storage full->segregate No pickup Step 6: Arrange for EHS Hazardous Waste Pickup full->pickup Yes end End: Compliant Disposal via Licensed Contractor pickup->end

Sources

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